molecular formula C5H11O8P · XNa B593777 5-(dihydrogenphosphate),D-ribose,sodiumsalt CAS No. 76054-75-6

5-(dihydrogenphosphate),D-ribose,sodiumsalt

Katalognummer: B593777
CAS-Nummer: 76054-75-6
Molekulargewicht: 230.1
InChI-Schlüssel: HSVYFEKZUCTIDT-VEGRVEBRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-Ribulose-5-phosphate is an intermediate in the pentose phosphate pathway. It can be derived from 6-phosphogluconate by a dehydrogenase or from xylulose 5-phosphate by ribulose phosphate 3-epimerase. D-Ribulose-5-phosphate is also an intermediate in carbon fixation in photosynthetic organisms as well as in the biosynthesis of lipopolysaccharide, amino acids, secondary metabolites, and antibiotics.

Eigenschaften

InChI

InChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/t3-,4+,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVYFEKZUCTIDT-VEGRVEBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18265-46-8
Record name D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18265-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

what is the role of ribose-5-phosphate in the pentose phosphate pathway

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribose-5-Phosphate (R5P) is not merely a metabolic intermediate; it is the critical biosynthetic checkpoint connecting central carbon metabolism (glycolysis and the pentose phosphate pathway) with nitrogen metabolism (nucleotide biosynthesis). For drug development professionals, R5P represents a high-value target because its availability dictates the rate of de novo purine and pyrimidine synthesis—the fuel for rapid cellular proliferation.

This guide provides a rigorous technical analysis of R5P’s role in the Pentose Phosphate Pathway (PPP), its regulation of downstream anabolic flux, and the experimental methodologies required to quantify its dynamics in complex biological systems.

Biochemical Mechanism: The Non-Oxidative Engine

The Ribose-5-Phosphate Isomerase (RPI) Reaction

The generation of R5P is governed by Ribose-5-Phosphate Isomerase (RPI) (EC 5.3.1.6), which catalyzes the reversible interconversion of Ribulose-5-Phosphate (Ru5P) and Ribose-5-Phosphate (R5P).[1][2][3]

  • Mechanism: The reaction proceeds via an enediol intermediate . In E. coli and most eukaryotes, the enzyme employs a catalytic cysteine (e.g., Cys66) and aspartate (e.g., Asp9) to facilitate proton transfer between C1 and C2.

  • Thermodynamics: The reaction is readily reversible ($ \Delta G^\circ' \approx +0.5 \text{ kcal/mol} $), meaning the direction of flux is driven entirely by mass action—specifically, the intracellular consumption of R5P by PRPP synthetase.

Flux Modes and Reversibility

Unlike the oxidative phase of the PPP (which is irreversible and generates NADPH), the non-oxidative phase is plastic. R5P can be generated via two distinct routes depending on cellular requirements:

  • Oxidative Route (High NADPH Demand): Glucose-6-P

    
     6-Phosphogluconate 
    
    
    
    Ru5P
    
    
    R5P .
  • Non-Oxidative Route (High Nucleotide Demand): Fructose-6-P + Glyceraldehyde-3-P

    
    R5P  (via Transketolase/Transaldolase).
    

This flexibility allows cancer cells to decouple nucleotide synthesis from NADPH production, a phenomenon critical for tumor survival under oxidative stress.

PPP_Flux_Modes G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (Generates 2 NADPH) R5P Ribose-5-Phosphate Ru5P->R5P RPI (Isomerase) PRPP PRPP (Nucleotide Synthesis) R5P->PRPP PRPP Synthetase (Rate Limiting) F6P Fructose-6-Phosphate F6P->R5P Non-Oxidative (Transketolase) GAP Glyceraldehyde-3-P GAP->R5P Non-Oxidative

Figure 1: Flux modes generating Ribose-5-Phosphate.[1][4][5] Red arrows indicate the oxidative path; dashed blue arrows indicate the reversible non-oxidative path used when NADPH demand is low.

Metabolic Regulation: The Feed-Forward Loop

Regulation of PRPP Synthetase

The conversion of R5P to Phosphoribosyl Pyrophosphate (PRPP) by PRPP Synthetase (PRS) is the committed step for nucleotide biosynthesis.[4]

  • Feed-Forward Activation: R5P is not just a substrate; its intracellular concentration directly dictates the velocity of PRS. Kinetic studies in human hepatocytes show a sigmoidal dependence of purine synthesis rates on R5P concentration [1].[6][7]

  • Clinical Implication: In cancer cells, upregulation of the non-oxidative PPP increases the R5P pool, forcibly driving PRS activity even in the presence of feedback inhibitors (ADP/GDP).

The Decision Matrix

Cells constantly weigh the need for reductive power (NADPH) against the need for biomass (R5P).

Cellular StatePrimary NeedPathway ConfigurationNet Result
Rapid Proliferation Nucleotides (R5P) > NADPHOxidative + Non-Oxidative (Reverse)Max R5P generation.
Oxidative Stress NADPH > NucleotidesOxidative Phase Active; R5P recycled to GlycolysisMax NADPH; R5P is a byproduct recycled to F6P.
Quiescence MaintenanceBalancedLow flux; R5P matches turnover.

Pathological Relevance & Therapeutic Targeting[3][8]

Ribose-5-Phosphate Isomerase Deficiency (RPID)

RPID is an ultra-rare leukoencephalopathy caused by mutations in the RPIA gene.[1][3][8]

  • Mechanism: Defective RPI leads to an accumulation of Ru5P, which is converted to toxic polyols (Ribitol and D-Arabitol ) by promiscuous reductases.[8]

  • Insight: The toxicity of accumulated polyols highlights the importance of RPI as a "clearing" enzyme, preventing metabolic traffic jams [2].

Cancer & The Warburg Effect

Tumors often overexpress RPIA to support rapid DNA replication.

  • Therapeutic Strategy: Knockdown of RPIA in lung and liver cancer models has been shown to induce Reactive Oxygen Species (ROS) and trigger autophagy/senescence [3].[2]

  • Drug Targets: While direct small-molecule inhibitors of RPI are in early stages, targeting the upstream regulation (e.g., TKT or G6PD) or downstream utilization (PRPP Synthetase) remains a cornerstone of antimetabolite therapy (e.g., 6-Mercaptopurine).

Analytical Methodologies

Protocol 1: LC-MS/MS Quantification of R5P

Differentiation between Ribose-5-P and Ribulose-5-P is critical but difficult due to identical mass.

Principle: Use of an ion-pairing reagent to resolve structural isomers on a C18 or specific anion-exchange column.

Workflow:

  • Quenching: Rapidly quench cells with cold (-80°C) 80:20 Methanol:Water to stop metabolic turnover.

  • Extraction: Vortex and centrifuge (15,000 x g, 10 min). Collect supernatant.

  • LC Conditions:

    • Column: Imtakt Intrada Organic Acid or equivalent C18 with ion-pairing.

    • Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH 4.9).

    • Mobile Phase B: Methanol.

    • Gradient: 0% B for 2 min, ramp to 50% B over 10 min.

  • MS Detection: Negative Mode ESI. MRM transition m/z 229

    
     97 (Phosphate group) [4].
    
Protocol 2: 13C-Metabolic Flux Analysis (13C-MFA)

Quantifying the contribution of Oxidative vs. Non-Oxidative PPP.

Tracer: [1,2-13C]Glucose.

Logic:

  • Oxidative Path: Loss of C1 as CO2. R5P retains only C2 label (becomes M+1).

  • Non-Oxidative Path: Transketolase moves C1-C2 together. R5P retains C1-C2 (becomes M+2).

MFA_Logic cluster_paths Pathway Divergence Glucose [1,2-13C] Glucose Input Oxidative Oxidative PPP (Decarboxylation of C1) Glucose->Oxidative NonOx Non-Oxidative PPP (Reversible Exchange) Glucose->NonOx Result_Ox R5P (M+1) Label on C1 lost Oxidative->Result_Ox Flux A Result_NonOx R5P (M+2) Label on C1+C2 retained NonOx->Result_NonOx Flux B

Figure 2: Isotopomer distribution logic for 13C-MFA. The ratio of M+1 to M+2 R5P indicates the relative activity of the oxidative vs. non-oxidative branches.

References

  • Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line. Metabolism, 1995.[7] Link

  • Ribose-5-phosphate isomerase deficiency: New inborn error of the pentose phosphate pathway. Human Molecular Genetics, 1999. Link

  • Suppression of Ribose-5-Phosphate Isomerase A Induces ROS to Activate Autophagy, Apoptosis, and Cellular Senescence in Lung Cancer. Int J Mol Sci, 2022.[9] Link

  • Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 2022. Link

  • 13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway. AIChE Journal, 2011. Link

Sources

Technical Guide: D-Ribose 5-Phosphate in Nucleotide Biosynthesis

[1]

Executive Summary

D-Ribose 5-Phosphate (R5P) serves as the obligate metabolic scaffold for the biosynthesis of all purine and pyrimidine nucleotides.[1][2][3] It acts as the bridge between central carbon metabolism (via the Pentose Phosphate Pathway) and the preservation of genetic information (DNA/RNA).[1]

For researchers and drug developers, R5P is not merely a substrate; it is a flux-control checkpoint .[1] Its activation to 5-Phosphoribosyl-1-pyrophosphate (PRPP) by PRPP synthetase is the committed step that dictates the rate of nucleotide de novo synthesis and salvage.[1] This guide details the biochemical mechanisms, regulatory logic, and validated experimental protocols for interrogating the R5P-PRPP axis.[1]

Part 1: Biochemical Architecture

The Source: Pentose Phosphate Pathway (PPP)

R5P is generated primarily in the non-oxidative branch of the PPP.[1][4][5][6][7]

  • Oxidative Phase: Glucose-6-P

    
     Ribulose-5-P + 2 NADPH.[1]
    
  • Non-Oxidative Phase: Ribulose-5-P is isomerized to Ribose-5-P by Ribose-5-phosphate isomerase.[1][2]

Critical Insight: In rapidly dividing cancer cells, the demand for R5P (for nucleotides) often outstrips the demand for NADPH (for lipid synthesis/redox).[1] Cells utilize the reversible non-oxidative branch (Transketolase/Transaldolase) to funnel glycolytic intermediates (Fructose-6-P, GAP) directly into R5P production, bypassing the oxidative steps.[1]

The Gatekeeper: PRPP Synthetase (PRPS)

R5P itself is chemically inert for nucleophilic attack.[1] It must be activated by Ribose-phosphate pyrophosphokinase (PRPS1/2) .[1]

  • Reaction: ATP + R5P

    
     AMP + PRPP[1]
    
  • Mechanism: Direct transfer of a pyrophosphate group from ATP to the C1 position of R5P.[6][8]

  • Significance: This is the primary point of regulation. Once PRPP is formed, it is committed to biosynthetic pathways (Nucleotides, Histidine, Tryptophan).[1][9][10]

Divergent Utilization

While R5P is the universal scaffold, its insertion point differs between purines and pyrimidines.[1]

FeaturePurine BiosynthesisPyrimidine Biosynthesis
R5P Entry Step 1 (Early): The purine ring is built directly onto the R5P scaffold.[1][3]Step 5 (Late): The pyrimidine ring is fully assembled (as Orotate) before being attached to R5P.[1]
Enzyme Glutamine-PRPP amidotransferase (GPAT)Orotate phosphoribosyltransferase (OPRT)
Stoichiometry 1 PRPP per Purine ring1 PRPP per Pyrimidine ring
Pathway Visualization

The following diagram illustrates the flow from Glucose to Nucleotides, highlighting the central role of R5P and PRPP.[3][5][6][8]

R5P_PathwayGlucoseGlucose-6-PRu5PRibulose-5-PGlucose->Ru5POxidative PPP(G6PD)R5PD-Ribose-5-Phosphate(R5P)Ru5P->R5PIsomerasePRPPPRPP(Activated Scaffold)R5P->PRPPPRPP Synthetase(PRPS1/2)PurinesPurine Nucleotides(AMP, GMP)PRPP->PurinesDe Novo(GPAT)PyrimidinesPyrimidine Nucleotides(UMP, CMP, TMP)PRPP->PyrimidinesDe Novo(OPRT)SalvageSalvage Pathway(HGPRT, APRT)PRPP->SalvageBase RecyclingPurines->PRPPFeedback Inhibition(ADP/GDP)

Caption: R5P acts as the central hub connecting carbon metabolism (PPP) to nucleotide synthesis.[1] PRPP Synthetase is the rate-limiting gatekeeper.

Part 2: Regulatory Mechanisms[6]

Allosteric Control of PRPS

The activity of PRPP synthetase is tightly controlled to prevent waste of ATP and R5P.

  • Inhibitors: ADP and GDP.[1][3][10] These signal low energy status.[1] If the cell lacks ATP, it should not invest energy in making new DNA.[1]

  • Activator: Inorganic Phosphate (Pi).[1][10][11] High Pi levels signal that ATP hydrolysis is occurring and metabolic flux is active.[1]

  • Mechanism: PRPS exists as a hexamer (active) or aggregates (inactive).[1] ADP/GDP binding destabilizes the active hexamer.[1]

The MYC-PRPS2 Axis in Cancer

A critical insight for drug development is the isoform specificity between PRPS1 and PRPS2 .

  • PRPS1: Housekeeping isoform, regulated by negative feedback.[1]

  • PRPS2: Stress-responsive isoform.[1]

  • Mechanism: The MYC oncogene directly upregulates PRPS2 translation via a pyrimidine-rich element in the 5' UTR.[1][12]

  • Therapeutic Window: Cancer cells driven by MYC rely heavily on PRPS2 to sustain the massive nucleotide demand.[1] Depleting PRPS2 kills MYC-driven cancer cells but spares normal cells (which rely on PRPS1) [1].[1]

Part 3: Experimental Protocols

Protocol A: LC-MS/MS Profiling of Cellular R5P

Objective: Quantify intracellular R5P levels to assess PPP flux or enzymatic inhibition.[1]

Scientific Rationale: Sugar phosphates are highly polar and difficult to retain on standard C18 columns.[1] Furthermore, R5P is unstable and can isomerize.[1] This protocol uses derivatization with O-methylhydroxylamine to lock the aldehyde group (preventing isomerization) and increase hydrophobicity for stable retention [2].[1]

Workflow:

  • Quenching: Rapidly wash adherent cells (10^6) with ice-cold saline.[1] Add 500 µL cold (-20°C) Methanol:Acetonitrile:Water (40:40:20) to quench metabolism immediately.[1]

  • Extraction: Scrape cells, vortex for 1 min, and centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • Derivatization (Critical Step):

    • Evaporate supernatant to dryness (SpeedVac).[1]

    • Resuspend in 50 µL of O-methylhydroxylamine hydrochloride (15 mg/mL in pyridine) .

    • Incubate at 37°C for 90 minutes . This forms the methyloxime derivative of R5P.[1]

    • Add 50 µL of MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) and incubate at 37°C for 30 min (Silylation).

  • LC-MS Analysis:

    • Column: Agilent DB-5MS or equivalent GC-MS column (or C18 for LC-MS if using only oxime derivatization).

    • Detection: MRM mode monitoring the specific mass transition of the R5P-oxime derivative.

    • Normalization: Normalize peak area to an internal standard (e.g., ^13C-Ribose) added during step 1.

Protocol B: Coupled Enzymatic Assay for PRPP Synthetase

Objective: Measure the catalytic activity of PRPS1/2 in cell lysates.

Scientific Rationale: Direct measurement of PRPP is difficult.[1] This assay couples PRPP production to NADH generation, which can be monitored in real-time at 340 nm.[1][13]

  • Reaction 1: R5P + ATP

    
     PRPP + AMP[1]
    
  • Reaction 2: PRPP + Hypoxanthine

    
     IMP + PPi[1]
    
  • Reaction 3: IMP + NAD+

    
     XMP + NADH [1][14]
    

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2 (Essential cofactor), 1 mM EDTA.

  • Substrates: 1 mM ATP, 0.5 mM R5P.[1]

  • Coupling System: 0.1 mM Hypoxanthine, 0.5 mM NAD+, 1 U/mL HGPRT (recombinant), 0.5 U/mL IMPDH (recombinant).[1]

Step-by-Step:

  • Lysate Prep: Lyse cells in non-denaturing lysis buffer (e.g., 1% Triton X-100). Crucial: Dialyze lysate using a 3kDa cutoff spin column to remove endogenous ATP, R5P, and purines that would interfere with the assay.[1]

  • Blanking: Prepare a "No R5P" control to account for background NADH generation.

  • Reaction:

    • Add 10 µg of dialyzed lysate protein to the reaction mix (pre-warmed to 37°C) in a UV-transparent 96-well plate.

    • Initiate reaction by adding R5P .[1]

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 20 minutes.

  • Calculation: Calculate slope (

    
    A340/min). Use the extinction coefficient of NADH (
    
    
    = 6220 M⁻¹cm⁻¹) to convert to nmol PRPP formed/min/mg protein.[1]

Part 4: Therapeutic Implications[1]

The R5P/PRPP axis is a high-value target for oncology and virology.[1]

Therapeutic TargetMechanism of ActionClinical/Research Context
PRPS2 Inhibition of the MYC-driven isoform.[15]Synthetic Lethality: MYC-overexpressing lymphomas are addicted to PRPS2.[1] Blocking it induces nucleotide starvation specifically in tumor cells [3].[1]
PRPS1 Mutants Gain-of-function mutations lead to PRPP overproduction.[1]Drug Resistance: PRPS1 mutations are a relapse mechanism in Acute Lymphoblastic Leukemia (ALL), driving resistance to thiopurines (6-MP) but increasing sensitivity to 5-FU [4].[1]
5-Fluorouracil (5-FU) Pyrimidine analog requiring PRPP for activation.[1]Biomarker: High intracellular PRPP levels (driven by R5P availability) enhance the conversion of 5-FU to its toxic nucleotides (FUMP/FdUMP), increasing efficacy.[1]
Glutamine Antagonists Blocks GPAT (First step of Purine synthesis).[1]Combination Therapy: Since GPAT requires PRPP, combining glutamine antagonists (e.g., DON) with PRPS inhibitors creates a "double blockade" of purine synthesis.[1]

References

  • Cunningham, J. T., et al. (2014).[1] Protein synthesis promotes nucleotide synthesis. Science, 344(6187), 1049-1053.[1] Link

  • Fiehn, O. (2016).[1] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.[1]32. Link

  • Hitosugi, T., et al. (2012).[1] Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth. Cancer Cell, 22(5), 585-600.[1] Link

  • Li, B., et al. (2015).[1] Therapy-induced mutations in PRPS1 drive relapsed acute lymphoblastic leukemia. Nature Medicine, 21(6), 627-633.[1] Link

ribose-5-phosphate structure and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Metabolic Signaling, and Analytical Quantification[1]

Part 1: Executive Context & Structural Chemistry[1]

Ribose-5-Phosphate (R5P) is not merely a metabolic intermediate; it is the primary biosynthetic checkpoint separating cellular energy maintenance (glycolysis) from cellular proliferation (nucleotide synthesis).[1] For drug developers, R5P represents a critical node: its availability dictates the rate of de novo purine and pyrimidine synthesis via Phosphoribosyl Pyrophosphate (PRPP).[1]

This guide moves beyond basic biochemistry to explore the structural tautomerism that influences enzyme binding, the thermodynamics of its phosphate ester bond, and the rigorous protocols required to quantify it in complex biological matrices.[1]

1.1 Structural Tautomerism and Reactivity

R5P exists in aqueous solution as a dynamic equilibrium between linear and cyclic forms.[1] Unlike glucose, where the pyranose form dominates, R5P favors the furanose ring, yet the open-chain aldehyde is the obligate substrate for certain enzymes (e.g., Ribose-5-Phosphate Isomerase).[1]

  • The Anomeric Effect: The phosphate group at C5 destabilizes the pyranose form, forcing the sugar into a furanose configuration (

    
    -D-ribofuranose-5-phosphate and 
    
    
    
    -D-ribofuranose-5-phosphate).[1]
  • Schiff Base Formation: The open-chain carbonyl at C1 is highly reactive.[1] In the active site of Class I aldolases or isomerases, this carbonyl forms a protonated Schiff base (imine) with a lysine residue, lowering the activation energy for isomerization.[1]

1.2 Physicochemical Profile

The following data points are critical for buffer formulation and extraction protocols.

PropertyValue / CharacteristicExperimental Implication
Molecular Weight 230.11 g/mol Monoisotopic mass for MS: 230.019
pKa (Phosphate)

,

At physiological pH (7.4), R5P exists as a dianion (

).[1]
Solubility > 30 mg/mL (Water)Highly polar; requires HILIC or Ion-Pairing LC for retention.[1]
Stability Heat-labile; Acid-sensitiveHydrolysis of the C5-ester bond occurs rapidly at pH < 3 or T > 60°C.
Stereochemistry D-Ribose (2R, 3R, 4R)Enantiomeric purity is essential for enzymatic recognition.[1]
Part 2: Metabolic Signaling & Enzymology[1][2][3][4][5]

R5P serves as the acceptor substrate for the pyrophosphoryl group from ATP, catalyzed by PRPP Synthetase (PRPS1) .[1] This reaction is the committed step for nucleotide biosynthesis.[1]

2.1 The Metabolic Node

The diagram below illustrates the flow of carbon from the Pentose Phosphate Pathway (PPP) into the nucleotide synthesis module, highlighting the regulatory role of R5P.[1]

R5P_Metabolic_Node G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP (G6PDH) R5P Ribose-5-Phosphate (The Pivot) Ru5P->R5P R5P Isomerase (RPI) Glycolysis Glycolysis (F6P/G3P) Ru5P->Glycolysis Epimerase PRPP PRPP (Activated Pentose) R5P->PRPP PRPP Synthetase (Mg2+, ATP) Nucleotides DNA / RNA / Coenzymes PRPP->Nucleotides Phosphoribosyl- transferases Nucleotides->PRPP Negative Feedback

Figure 1: The Ribose-5-Phosphate Pivot.[1] R5P connects oxidative metabolism (NADPH production) to biosynthesis.[1] Note the feedback inhibition from nucleotides on PRPP synthesis, which indirectly regulates R5P consumption.[1]

2.2 Therapeutic Target: Ribose-5-Phosphate Isomerase (RPI)

Recent oncology research identifies RPI as a potential target.[1][2][3][4] In hepatocellular carcinoma (HCC) and lung cancer, RPI is upregulated to meet the high demand for nucleotides.[1]

  • Mechanism: Inhibiting RPI traps carbon in the Ribulose-5-Phosphate form, starving the cell of the R5P precursor required for DNA repair and replication.[1]

  • Drug Design: Transition-state analogs mimicking the enediol intermediate of the isomerization reaction are currently under investigation.[1]

Part 3: Analytical Protocols (Quantification)

Quantifying R5P is challenging due to its high polarity (poor retention on C18) and isobaric interference from Ribulose-5-Phosphate and Ribose-1-Phosphate.[1] The following protocol utilizes Ion-Pairing LC-MS/MS , the gold standard for anionic metabolite profiling.

3.1 Protocol: Targeted LC-MS/MS Quantification of R5P[1]

Objective: Absolute quantification of R5P in cell lysates. Matrix: Mammalian Cells (e.g., HeLa, HEK293).

Reagents:

  • Internal Standard (IS):

    
    -Ribose-5-Phosphate (highly recommended to correct for matrix effects).[1]
    
  • Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH

    
     5.0).[1]
    
  • Mobile Phase B: Methanol (LC-MS grade).[1]

  • Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).

Step-by-Step Methodology:

  • Metabolic Quenching (Critical):

    • Rapidly wash cells with ice-cold PBS.[1]

    • Immediately add -80°C Quenching Solution directly to the culture dish.[1] Rationale: R5P turnover is < 2 seconds; room temperature extraction leads to massive ATP hydrolysis artifacts.[1]

  • Extraction:

    • Scrape cells and transfer to a chilled tube.[1]

    • Add Internal Standard (5 µM final concentration).

    • Vortex (30s) and centrifuge at 15,000 x g for 10 min at 4°C.

    • Collect supernatant.[1]

  • Chromatography (Ion-Pairing):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 2.1 x 100 mm, 1.8 µm.[1][5]

    • Mechanism: The TBA amine forms a neutral ion pair with the phosphate group of R5P, allowing it to interact with the hydrophobic C18 stationary phase.[1]

    • Gradient: 0% B (0-2 min)

      
       90% B (15 min).
      
  • Mass Spectrometry (QQQ):

    • Mode: Negative Electrospray Ionization (ESI-).[1]

    • MRM Transition:

      
       229.0 
      
      
      
      97.0 (Phosphate group fragment) and
      
      
      229.0
      
      
      79.0 (
      
      
      ).[1]
    • Source Temp: 350°C (Ensure complete desolvation of the ion-pairing reagent).

3.2 LC-MS Workflow Logic

LCMS_Workflow Sample Cell Culture (Metabolically Active) Quench Cryogenic Quench (-80°C MeOH) Sample->Quench < 5 sec Extract Extraction (+ 13C-R5P IS) Quench->Extract Lysis Sep Ion-Pairing LC (TBA/Acetate) Extract->Sep Inject Detect QQQ MS/MS (MRM 229->97) Sep->Detect Elute

Figure 2: Analytical Workflow. The cryogenic quench is the most critical step to prevent the enzymatic interconversion of R5P to Ribulose-5-P during sample prep.[1]

Part 4: References
  • PubChem. (2025).[1][6] Ribose 5-phosphate Compound Summary. National Library of Medicine.[1] [Link]

  • Wamelink, M. M., et al. (2005).[1] Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS. Journal of Chromatography B. [Link]

  • Hove-Jensen, B., et al. (2017).[1] Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]

  • Chou, H. Y., et al. (2019).[1] Ribose-5-phosphate isomerase A overexpression promotes liver cancer development.[1][2] Carcinogenesis. [Link][1]

  • Lu, W., et al. (2017).[1] Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols. [Link][1]

Sources

The Metabolic Fate of Ribose-5-Phosphate: A Biosynthetic Nexus

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic fate of Ribose-5-Phosphate (R5P) in mammalian cells. It is structured to serve as a reference for experimental design, specifically focusing on flux analysis and therapeutic targeting.

Technical Guide & Experimental Framework

Executive Summary

Ribose-5-Phosphate (R5P) acts as the central biosynthetic pivot between carbon utilization (glycolysis) and anabolic growth (nucleotide synthesis).[1][2] In mammalian cells, R5P is not merely a passive intermediate; its pool size and directionality are tightly regulated by the PRPS1/2 complex and the reversible non-oxidative Pentose Phosphate Pathway (PPP).

For drug development professionals, R5P represents a bifurcation point:

  • The Proliferative Fate: Conversion to PRPP for nucleotide biosynthesis (Target: PRPS1/2).

  • The Metabolic Shunt: Recycling back to glycolysis to sustain NADPH production or energy generation (Target: TKT/TALDO).

Part 1: The Biosynthetic Nexus (Mechanistic Pathways)

Fate A: The Committed Step (Nucleotide Synthesis)

The primary anabolic fate of R5P is the conversion to Phosphoribosyl Pyrophosphate (PRPP) .[3] This reaction is catalyzed by Ribose-phosphate pyrophosphokinase (PRPS), specifically the PRPS1 and PRPS2 isoforms in mammals.

  • Reaction:

    
    
    
  • Causality & Regulation:

    • Allosteric Control: PRPS is the rate-limiting enzyme. It is allosterically activated by inorganic phosphate (

      
      ) and inhibited by ADP/GDP. This ensures that nucleotide synthesis only proceeds when cellular energy charge is high.
      
    • Isoform Specificity (Oncology Context): While PRPS1 is constitutively expressed, PRPS2 is translationally upregulated by MYC in cancer cells. PRPS2 is less sensitive to feedback inhibition by ADP, allowing MYC-driven cancers to maintain high nucleotide flux even under metabolic stress [1].

Fate B: The Non-Oxidative Shunt (Glycolytic Recycling)

If nucleotide demand is low, R5P is not wasted. It is epimerized to Xylulose-5-Phosphate (Xu5P) and recycled back into glycolysis. This pathway is reversible , meaning it can also generate R5P from glycolytic intermediates (Fructose-6-P and GAP) without producing NADPH.

  • Enzymes: Transketolase (TKT) and Transaldolase (TALDO).

  • Mechanism:

  • Therapeutic Relevance: TKT expression correlates with chemotherapy resistance and metastasis. Inhibiting TKT (e.g., via oxythiamine) forces cells into oxidative stress by limiting the NADPH-producing oxidative branch flux [2].

Pathway Visualization

The following diagram illustrates the vectoral flow of R5P, highlighting the divergence between nucleotide synthesis and glycolytic recycling.

R5P_Fate G6P Glucose-6-P G6PD G6PD/6PGD (Oxidative) G6P->G6PD Ru5P Ribulose-5-P RPIA RPIA Ru5P->RPIA RPE RPE Ru5P->RPE Xu5P Xylulose-5-P TKT Transketolase (TKT) Xu5P->TKT GAP Glyceraldehyde-3-P F6P Fructose-6-P R5P Ribose-5-Phosphate (The Hub) PRPS PRPS1/2 (Committed Step) R5P->PRPS R5P->TKT PRPP PRPP Nucleotides Purines / Pyrimidines (DNA/RNA) PRPP->Nucleotides Nucleotides->PRPS Inhibition (ADP/GDP) G6PD->Ru5P + 2 NADPH RPIA->R5P RPE->Xu5P PRPS->PRPP TKT->GAP Recycling TKT->F6P TALDO Transaldolase

Figure 1: The R5P bifurcation. Red path indicates irreversible commitment to biosynthesis. Blue path indicates reversible recycling to glycolysis.

Part 2: Experimental Protocols (Self-Validating Systems)

To accurately determine the fate of R5P in your specific cell model, you cannot rely on static abundance measurements. You must use Stable Isotope Tracing (Flux Analysis) .

Protocol: Distinguishing Oxidative vs. Non-Oxidative R5P Generation

This protocol uses


 to differentiate R5P produced via the oxidative pathway (NADPH generation) versus R5P produced via the non-oxidative reversal (Glycolysis input).
1. Rationale (The Tracer Logic)
  • Oxidative Path: Glucose (

    
    ) loses Carbon-1 as 
    
    
    
    . The resulting Ribulose-5-P retains the label at what becomes position 1.
    • Result:M+1 R5P .

  • Non-Oxidative Path: Glucose (

    
    ) 
    
    
    
    Fructose-6-P (
    
    
    ). Transketolase transfers the
    
    
    fragment of F6P to GAP.
    • Result:M+2 R5P .

2. Step-by-Step Workflow
  • Cell Culture: Seed cells (e.g.,

    
    ) in 6-well plates. Allow attachment overnight.
    
  • Tracer Exchange: Wash cells 2x with PBS. Add glucose-free DMEM supplemented with 10 mM

    
     and 10% dialyzed FBS.
    
  • Steady State: Incubate for 24 hours (or 2 doublings) to reach isotopic steady state [3].

  • Metabolite Extraction (Quenching):

    • Rapidly wash with ice-cold saline.

    • Add 500 µL 80% Methanol/Water (pre-chilled to -80°C) . Critical: Cold temperature prevents ATP hydrolysis and PRPP degradation.

    • Scrape cells and transfer to dry ice immediately.

    • Vortex 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

  • LC-MS/MS Analysis:

    • Column: HILIC (e.g., Waters BEH Amide) or Ion-Pairing C18 (using Tributylamine).

    • Mode: Negative Electrospray Ionization (ESI-).

    • Target Ions: R5P (m/z 229), PRPP (m/z 389).

3. Data Interpretation Table
MetaboliteIsotopologueOrigin PathwayBiological Implication
Ribose-5-P M+0Pre-existing / Unlabeled sourcesBackground / Slow turnover
Ribose-5-P M+1 Oxidative PPP High NADPH demand (ROS defense/Lipogenesis)
Ribose-5-P M+2 Non-Oxidative PPP Reversal of glycolysis; Nucleotide synthesis without NADPH
Lactate M+2GlycolysisStandard glycolytic flux
Workflow Visualization

Flux_Workflow Step1 1. Tracer Loading [1,2-13C]Glucose Step2 2. Incubation (Steady State) Step1->Step2 Step3 3. Quenching (-80°C 80% MeOH) Step2->Step3 Step4 4. LC-MS/MS (HILIC / ESI-) Step3->Step4 Result1 M+1 R5P (Oxidative) Step4->Result1 Result2 M+2 R5P (Non-Oxidative) Step4->Result2

Figure 2: 13C-Flux Analysis Workflow for distinguishing R5P origins.

Part 3: Therapeutic Targeting & Inhibition

Modulating the fate of R5P is a valid strategy in oncology and metabolic disease.

Inhibiting the "Supply" (TKT)[4]
  • Compound: Oxythiamine (Thiamine antagonist).[4][5]

  • Mechanism: TKT requires Thiamine Pyrophosphate (TPP) as a cofactor. Oxythiamine is phosphorylated to Oxythiamine-PP, which acts as a non-competitive inhibitor of TKT.

  • Outcome: Blocks the non-oxidative recycling. In cancer cells, this prevents the scavenging of glycolytic carbons for nucleotide synthesis, inducing S-phase arrest [4].

Inhibiting the "Commitment" (PRPS)
  • Strategy: Direct small molecule inhibitors of PRPS are challenging due to toxicity. However, Antimetabolites (e.g., 6-Mercaptopurine, 6-Thioguanine) exploit this pathway.

  • Mechanism: These prodrugs require PRPP and the enzyme HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) to be "ribosylated" into their active nucleotide forms.

  • Resistance: Downregulation of PRPS activity reduces the PRPP pool, rendering these drugs ineffective (a common mechanism of resistance in leukemia) [5].

Upstream Blockade (G6PD/6PGD)
  • Compound: 6-Aminonicotinamide (6-AN) .[1][6][7][8]

  • Mechanism: Forms 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD).[7]

  • Outcome: Accumulation of 6-PG, inhibition of Oxidative PPP, and reduction of the M+1 R5P pool.

References

  • Cunningham, J. T., et al. (2014). "Protein and nucleotide biosynthesis are coupled by a single rate-limiting enzyme, PRPS2." Cell, 157(5), 1088-1103.

  • Xu, I. M., et al. (2016). "Transketolase counteracts oxidative stress to drive cancer development." Proceedings of the National Academy of Sciences, 113(6), E725-E734.

  • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology, 144(3), 167-174.

  • Rais, B., et al. (1999). "Oxythiamine and dehydroepiandrosterone induce a G1 phase cycle arrest in Ehrlich's tumor cells through inhibition of the pentose phosphate pathway." FEBS Letters, 456(1), 113-118.

  • Li, Z., et al. (2022). "PRPS2 mutations drive acute lymphoblastic leukemia relapse through influencing PRPS1/2 hexamer stability."[9] Blood Science, 4(4), 196-207.

Sources

The Cornerstone of Nucleic Acids: A Technical Guide to the Discovery and Isolation of Ribose-5-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ribose-5-phosphate (R5P) is a molecule of profound biological significance, forming the very backbone of ribonucleic acid (RNA) and serving as a critical precursor for the synthesis of nucleotides and several vital cofactors. Its discovery and the subsequent development of methods for its isolation have been pivotal in advancing our understanding of genetics, metabolism, and cellular function. This technical guide provides an in-depth exploration of the historical journey, from the initial identification of ribose within nucleic acids to the sophisticated enzymatic and chromatographic techniques employed today for the isolation and purification of its phosphorylated form, R5P. We will delve into the causal logic behind experimental choices, from classical precipitation methods to the evolution of high-resolution analytical techniques, offering field-proven insights for professionals in research and drug development.

The Foundational Discovery: Phoebus Levene and the Identification of Ribose

The story of ribose-5-phosphate begins with the foundational work of the Russian-American biochemist Phoebus Levene in the early 20th century.[1][2] Levene's meticulous research on the chemical composition of nucleic acids led to a series of groundbreaking discoveries that laid the groundwork for our understanding of DNA and RNA.

In 1909, Levene and his colleague Walter Jacobs successfully identified a five-carbon sugar as a component of yeast nucleic acid, which they named D-ribose .[1] This was a landmark achievement, as it was the first time a pentose sugar had been identified as a constituent of these vital biological molecules. Levene's work was instrumental in distinguishing ribonucleic acid (RNA) from deoxyribonucleic acid (DNA), which he later showed to contain a different sugar, 2-deoxy-D-ribose, in 1929.[3][4]

His work culminated in the "tetranucleotide hypothesis," which, although later proven to be an oversimplification of DNA's structure, correctly identified the fundamental components of nucleic acids: a phosphate group, a pentose sugar (ribose or deoxyribose), and a nitrogenous base.[2][6] This fundamental understanding of the nucleotide structure was the essential prerequisite for the eventual discovery of ribose-5-phosphate as a key metabolic intermediate.

Early Isolation Techniques: From Biological Soup to Purified Precipitate

In the early days of biochemistry, before the advent of sophisticated separation technologies, the isolation of phosphorylated intermediates like ribose-5-phosphate from complex biological mixtures, such as yeast extracts, was a formidable challenge. The prevailing methods relied on the principles of differential solubility and precipitation.

The Role of Heavy Metal Salts in Phosphate Ester Precipitation

A common strategy in the early to mid-20th century for isolating phosphate esters was the use of barium (Ba²⁺) and lead (Pb²⁺) salts. These divalent cations form insoluble salts with phosphate groups, allowing for their precipitation out of solution. The general principle involves adjusting the pH and solvent conditions to selectively precipitate the desired phosphate ester while leaving other cellular components in solution.

The choice of the precipitating agent and the reaction conditions was critical. For instance, barium salts are effective at precipitating phosphate compounds in neutral to slightly alkaline conditions. The process would typically involve the following steps:

  • Lysis and Extraction: Tissues or cells (e.g., yeast) were lysed to release their intracellular contents.

  • Clarification: The crude extract was clarified by centrifugation or filtration to remove cellular debris.

  • Precipitation: A soluble barium salt, such as barium acetate or barium hydroxide, was added to the extract. This would cause the precipitation of various phosphate-containing molecules, including sugar phosphates.

  • Fractional Precipitation: By carefully controlling the pH and ethanol concentration, it was possible to achieve a degree of fractional precipitation, partially separating different phosphate esters based on their solubility.

  • Washing and Recovery: The precipitate was then washed to remove contaminants, and the desired phosphate ester was subsequently liberated from the barium salt, often by treatment with a strong acid like sulfuric acid, which precipitates barium as insoluble barium sulfate.

This classical approach, while effective for obtaining enriched fractions, often resulted in preparations contaminated with other phosphate esters and inorganic phosphate. The need for purer samples drove the development of more refined techniques.

The Chromatographic Revolution: A New Era of Purification

The mid-20th century witnessed the dawn of chromatography, a revolutionary set of techniques that transformed the field of biochemistry by enabling the separation of complex mixtures with unprecedented resolution.

From Paper to Columns: The Evolution of Chromatographic Methods

The earliest forms of chromatography, such as paper chromatography and thin-layer chromatography (TLC), provided a means to separate small molecules like sugars and amino acids based on their differential partitioning between a stationary phase and a mobile phase. While valuable for analytical purposes, these techniques were not well-suited for the preparative-scale isolation of compounds like ribose-5-phosphate.

The major breakthrough came with the development of column chromatography , particularly ion-exchange chromatography (IEC) . This technique proved to be exceptionally powerful for separating charged molecules like sugar phosphates.

Ion-Exchange Chromatography for Ribose-5-Phosphate Purification

Ion-exchange chromatography separates molecules based on their net charge. For the purification of the negatively charged ribose-5-phosphate, an anion-exchange resin is used. These resins consist of a solid support matrix functionalized with positively charged groups.

A landmark 1952 paper detailed a robust method for the preparation and purification of ribose-5-phosphate from adenosine triphosphate (ATP) using this technique. The workflow illustrates the synergy of classical and modern approaches:

Experimental Protocol: Preparation and Purification of Ribose-5-Phosphate from ATP (Circa 1952)
  • Acid Hydrolysis of ATP: The starting material, the barium salt of ATP, is dissolved in 1 N HCl and heated to hydrolyze the pyrophosphate linkages, releasing adenine and ribose-5-phosphate.

  • Neutralization and Barium Precipitation: The solution is neutralized, and barium acetate is added to precipitate any remaining unhydrolyzed nucleotides and inorganic phosphate. The ribose-5-phosphate remains in the supernatant.

  • Ethanol Precipitation: Cold ethanol is added to the supernatant to precipitate the barium salt of ribose-5-phosphate.

  • Conversion to the Free Acid: The barium salt of R5P is treated with a cation-exchange resin (in the H⁺ form) to remove the barium ions and generate the free acid form of R5P.

  • Anion-Exchange Chromatography: The R5P solution is loaded onto an anion-exchange column (e.g., Dowex 1).

  • Elution: The column is washed, and the bound R5P is then eluted using a gradient of a competing anion, such as formate or chloride. The fractions are collected and analyzed for the presence of R5P.

  • Recovery: The R5P-containing fractions are pooled, and the eluting salt is removed. The purified R5P can then be precipitated again as a barium salt or converted to a more stable salt form.

This combination of chemical hydrolysis and ion-exchange chromatography represented a significant leap forward, enabling the preparation of highly purified ribose-5-phosphate for enzymatic and metabolic studies.

G cluster_0 Classical Precipitation cluster_1 Ion-Exchange Chromatography ATP ATP (Barium Salt) Hydrolysis Acid Hydrolysis ATP->Hydrolysis 1 N HCl, Heat Neutralization Neutralization & Barium Acetate Hydrolysis->Neutralization Ethanol_Precip Ethanol Precipitation Neutralization->Ethanol_Precip Supernatant Crude_R5P Crude R5P (Barium Salt) Ethanol_Precip->Crude_R5P Free_Acid Free Acid R5P Crude_R5P->Free_Acid Cation-Exchange Resin IEC_Column Anion-Exchange Column (Dowex 1) Free_Acid->IEC_Column Loading Elution Gradient Elution IEC_Column->Elution Binding Pure_R5P Purified R5P Elution->Pure_R5P Collection

Figure 1. Workflow for the historical isolation and purification of Ribose-5-Phosphate.

The Advent of Enzymatic Synthesis: A Paradigm Shift

While isolation from natural sources and chemical hydrolysis were foundational, the development of enzymatic methods for the synthesis of ribose-5-phosphate marked a significant advancement. Enzymatic synthesis offers several advantages over chemical methods, including higher specificity, milder reaction conditions, and the potential for stereospecific production.

The biosynthesis of ribose-5-phosphate in most organisms occurs through the Pentose Phosphate Pathway (PPP) .[7][8][9] This metabolic pathway consists of two branches: an oxidative branch and a non-oxidative branch.

  • Oxidative Branch: This irreversible pathway converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH in the process. Ribulose-5-phosphate is then isomerized to ribose-5-phosphate.

  • Non-oxidative Branch: This reversible pathway involves a series of reactions catalyzed by transketolase and transaldolase, which interconvert various sugar phosphates.[7][10] This branch allows for the synthesis of ribose-5-phosphate from intermediates of glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

The enzymes of the non-oxidative branch, particularly transketolase , have been harnessed for the in vitro enzymatic synthesis of ribose-5-phosphate. Transketolase catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. By providing the appropriate substrates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, and the necessary enzymes (transketolase, transaldolase, and isomerases), it is possible to produce ribose-5-phosphate in a controlled enzymatic reaction.

The purification of R5P from such enzymatic reaction mixtures typically involves modern chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which offers superior resolution and speed compared to the older column chromatography methods.

G cluster_glycolysis Glycolytic Intermediates cluster_ppp Non-Oxidative Pentose Phosphate Pathway F6P Fructose-6-Phosphate X5P Xylulose-5-Phosphate F6P->X5P Transketolase G3P Glyceraldehyde-3-Phosphate S7P Sedoheptulose-7-Phosphate G3P->S7P Transketolase X5P->G3P Transketolase R5P Ribose-5-Phosphate X5P->R5P Ribulose-5-phosphate 3-epimerase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase R5P->X5P Ribose-5-phosphate isomerase

Figure 2. Enzymatic synthesis of Ribose-5-Phosphate via the non-oxidative Pentose Phosphate Pathway.

Modern Analytical Techniques for Characterization and Quantification

The accurate characterization and quantification of ribose-5-phosphate are crucial for research and development. Modern analytical techniques have largely replaced the older, less specific colorimetric assays.

Spectrophotometric and Enzymatic Assays

Spectrophotometric methods are widely used for the quantification of R5P.[11] These assays are often coupled to enzymatic reactions that produce a chromophore or a change in absorbance at a specific wavelength. A common approach involves a three-stage enzymatic conversion:

  • Isomerization: Ribose-5-phosphate is converted to ribose-1-phosphate by phosphopentomutase.

  • Phosphorolysis: Ribose-1-phosphate reacts with adenine in the presence of adenosine phosphorylase to produce adenosine and inorganic phosphate.

  • Deamination: Adenosine is then deaminated to inosine by adenosine deaminase, resulting in a change in absorbance at 265 nm.

Radioenzymatic assays, which use radiolabeled substrates, offer even higher sensitivity for detecting low levels of R5P in biological samples.[11]

Advanced Chromatographic and Mass Spectrometric Methods

Modern analytical laboratories rely on high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for the definitive identification and quantification of ribose-5-phosphate. These techniques offer exceptional sensitivity and specificity, allowing for the separation of R5P from other closely related sugar phosphates.

  • HPLC: Can be coupled with various detectors, including UV-Vis, refractive index, and mass spectrometry, to provide both quantitative and structural information.

  • GC-MS: Requires derivatization of the non-volatile sugar phosphate to make it amenable to gas chromatography. This method provides detailed structural information and is highly sensitive.

Conclusion and Future Perspectives

The journey of ribose-5-phosphate, from its initial discovery as a component of nucleic acids to its routine synthesis and analysis in modern laboratories, mirrors the broader evolution of biochemistry. The progression from crude precipitation techniques to high-resolution chromatography and from chemical degradation to specific enzymatic synthesis underscores the relentless pursuit of purity and precision in scientific research.

For researchers and drug development professionals, a thorough understanding of the history and methodology surrounding ribose-5-phosphate is not merely an academic exercise. It provides a deeper appreciation for the foundational discoveries that underpin our current knowledge and equips us with a robust toolkit of techniques for the isolation, synthesis, and analysis of this and other critical biomolecules. As we continue to explore the intricate web of cellular metabolism, the ability to precisely manipulate and measure key intermediates like ribose-5-phosphate will remain indispensable in the quest for new therapeutic interventions and a more profound understanding of life itself.

References

  • Tozzi, M. G., Sgarrella, F., Del Corso, A., & Ipata, P. L. (1984). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Journal of Biochemical and Biophysical Methods, 10(3-4), 163–171. [Link]

  • Stincone, A., Prigione, A., Cramer, T., Wamelink, M. M., Campbell, K., Cheung, E., Olin-Sandoval, V., Grüning, N. M., Krüger, A., & Tauqeer, M. (2015). The return of the pentose phosphate pathway: new cells for old pathways. Metabolites, 5(1), 1–12. [Link]

  • Ashwell, G., & Hickman, J. (1957). Enzymatic formation of xylulose 5-phosphate from ribose 5-phosphate in spleen. Journal of Biological Chemistry, 226(1), 65-75. [Link]

  • Horecker, B. L., Smyrniotis, P. Z., & Seegmiller, J. E. (1951). The enzymatic production of ribose 5-phosphate from 6-phosphogluconate. Archives of Biochemistry and Biophysics, 29(1), 232-233. [Link]

  • Groth, D. P., Mueller, G. C., & LePage, G. A. (1952). ION EXCHANGE PURIFICATION OF RIBOSE-5-PHOSPHATE. Journal of Biological Chemistry, 199(1), 389-391. [Link]

  • Zhang, R., Andersson, C., Savchenko, A., Skarina, T., Evdokimova, E., Beasley, S., Arrowsmith, C. H., Edwards, A. M., Joachimiak, A., & Mowbray, S. L. (2003). Structure of Escherichia coli ribose-5-phosphate isomerase: a ubiquitous enzyme of the pentose phosphate pathway and the Calvin cycle. Structure, 11(1), 31-42. [Link]

  • Levene, P. A. (1929). The structure of nucleic acids and the nucleic acid-protein linkage. Journal of Biological Chemistry, 85(2), 795-801. [Link]

  • DNA Learning Center. (n.d.). Phoebus Levene (c. 1930). Retrieved from [Link]

  • Frixione, E., & Ruiz-Zamarripa, L. (2019). The “scientific catastrophe” in nucleic acids research that boosted molecular biology. Journal of Biological Chemistry, 294(7), 2249–2255. [Link]

  • ANEC. (n.d.). Hereditary Material Discovery (4): scientific catastrophe in nucleic acids research. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Phoebus Levene. In Wikipedia. [Link]

  • Vertex AI Search. (2024, January 7). The story of Phoebus Levene, one of the mostly invisible grandfathers of nucleic acids.
  • medtigo Journal. (2024, October 11). Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. [Link]

  • YouTube. (2017, March 21). Phosphopentose Epimerase/Ribose-5-Phosphate Isomerase. [Link]

  • YouTube. (2018, May 13). Phoebus Levene | The first man who identified the components of DNA | Tetra nucleotide Hypothesis. [Link]

  • YouTube. (2025, February 2). What are Nucleic Acids - DNA & RNA | Fredrich Miescher & Phoebus Levene. [Link]

  • Wikipedia. (2024, January 22). Ribose 5-phosphate. In Wikipedia. [Link]

  • Levene, P. A., & Jacobs, W. A. (1909). Ueber die Pentose in den Nucleinsäuren. Berichte der deutschen chemischen Gesellschaft, 42(2), 2474-2478. [Link]

  • ResearchGate. (n.d.). Ribokinase enzymatic assay progress curve. Amount of ribose-5-phosphate...[Link]

  • ACS Publications. (2014). Ribose 5-Phosphate Isomerase Investigations for the Undergraduate Biochemistry Laboratory. Journal of Chemical Education, 91(11), 1999-2003. [Link]

  • Taylor & Francis. (n.d.). Ribose 5 phosphate – Knowledge and References. [Link]

  • O'Brien, P. J., Herschlag, D., & O'Brien, P. (2002). Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes. Journal of bacteriology, 184(19), 5410-5416. [Link]

  • Skoog, L. (1970). A procedure for the isolation and determination of deoxyribose derivatives. European journal of biochemistry, 17(2), 202-208. [Link]

  • University of Arizona. (n.d.). Tetranucleotide Hypothesis. Retrieved from [Link]

  • Albaum, H. G., & Umbreit, W. W. (1947). Differentiation between ribose-3-phosphate and ribose-5-phosphate by means of the orcinol-pentose reaction. Journal of Biological Chemistry, 167(2), 369-376. [Link]

  • Akinterinwa, O., & Khazal, F. A. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 23(22), 14349. [Link]

  • DNA Worldwide. (n.d.). Nuclei Acid Extraction. Retrieved from [Link]

Sources

Ribose-5-Phosphate to PRPP: Mechanistic Enzymology, Regulation, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of Ribose-5-Phosphate (R5P) to Phosphoribosyl Pyrophosphate (PRPP) is the definitive rate-limiting step in the synthesis of purines, pyrimidines, and pyridine nucleotides (NAD/NADP).[1][2] Catalyzed by Ribose-Phosphate Pyrophosphokinase (PRPS) (EC 2.7.6.1), this reaction represents a critical metabolic checkpoint.

For drug developers, PRPS presents a paradox: it is essential for cell survival yet exhibits isoform-specific vulnerabilities in oncology (specifically PRPS2 in MYC-driven cancers). This guide dissects the molecular mechanics of PRPP synthesis, details the allosteric "on/off" switches governing its activity, and provides a validated, self-checking protocol for kinetic analysis.

Mechanistic Biochemistry

The Reaction Coordinate

PRPP synthesis is not a simple phosphorylation; it is a pyrophosphoryl transfer . The enzyme transfers the intact


-diphosphoryl group from ATP to the C-1 hydroxyl of 

-D-ribose-5-phosphate.[2]
  • Substrates:

    
    -D-Ribose-5-phosphate + Mg-ATP
    
  • Products:

    
    -D-5-Phosphoribosyl-1-pyrophosphate (PRPP) + AMP[3][4]
    
  • Mechanism:

    
     nucleophilic attack.[5][6] The C-1 hydroxyl of R5P attacks the 
    
    
    
    -phosphorus of ATP.
  • Stereochemistry: The reaction proceeds with inversion of configuration at the C-1 carbon (from

    
     to 
    
    
    
    anomer), although PRPP is often drawn with
    
    
    stereochemistry in older texts, the nucleophilic substitution typically inverts the anomeric center relative to the starting material's orientation in the active site.
Structural Dynamics & Isoforms

In mammals, two major isoforms exist: PRPS1 and PRPS2 .

  • PRPS1: Constitutively expressed; maintains basal nucleotide pools. Mutations lead to "PRPS Superactivity" (Gout, deafness).

  • PRPS2: Inducible; supports hyper-anabolic states (e.g., tumor growth).

  • Oligomerization: The active enzyme functions as a hexamer. Recent cryo-EM studies reveal that PRPS can polymerize into filaments (cytoophidia), a structural state that modulates its sensitivity to allosteric inhibition [1].[4]

Metabolic Context Diagram

The following diagram illustrates the position of PRPP synthesis at the intersection of the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis.

PRPP_Pathway Glucose Glucose-6-Phosphate PPP Pentose Phosphate Pathway (Oxidative & Non-Oxidative) Glucose->PPP R5P Ribose-5-Phosphate (Substrate) PPP->R5P Generates Precursor PRPS Enzyme: PRPS1/2 (Rate Limiting) R5P->PRPS ATP ATP + Mg2+ ATP->PRPS PRPP PRPP (Activated Scaffold) PRPS->PRPP Pyrophosphoryl Transfer Purines Purine Nucleotides (AMP, GMP) PRPP->Purines Amidotransferases Pyrimidines Pyrimidine Nucleotides (UMP, CTP) PRPP->Pyrimidines OPRT NAD NAD+/NADP+ PRPP->NAD ADP ADP/GDP (Inhibitors) ADP->PRPS Pi Phosphate (Activator) Pi->PRPS

Figure 1: Metabolic flux centering on PRPS.[7] Note the dual regulation by energy charge (ADP) and inorganic phosphate.[1]

Regulatory Dynamics

The regulation of PRPS is a classic example of energy charge sensing .

Allosteric Control

The enzyme possesses distinct catalytic and allosteric sites.

  • Activator (

    
    ):  Inorganic phosphate is an absolute requirement for activity in Class I (mammalian) PRPS. It stabilizes the active site flexible loop.[2]
    
  • Inhibitors (ADP/GDP): These compete with ATP at the catalytic site and bind to a separate allosteric site.[7] This ensures that nucleotide synthesis (a high-energy cost process) only occurs when the cell has ample ATP [2].

PRPS1 vs. PRPS2: The Cancer Connection

While PRPS1 is feedback-inhibited by ADP/GDP, PRPS2 is remarkably resistant to this inhibition. In Myc-driven cancers (e.g., Lymphoma), c-Myc directly upregulates PRPS2 translation. This allows cancer cells to continue synthesizing nucleotides even under metabolic stress (high ADP), a phenomenon termed "synthetic super-viability" [3].

Experimental Methodologies

Validated Protocol: Coupled Orotate Spectrophotometric Assay

Why this method? Unlike radiochemical assays (


), this method is continuous, non-radioactive, and allows real-time monitoring of kinetics (

). It couples PRPP production to the consumption of Orotate, measurable at 295 nm .[1][4]
Principle
  • PRPS Reaction:

    
    [4][7][8]
    
  • Coupling Reaction:

    
    [4]
    
  • Signal: Orotate absorbs at 295 nm (

    
    ). OMP does not. Decrease in 
    
    
    
    is proportional to PRPP formation.
Reagents & Preparation
ComponentStock Conc.Final Conc.Role
Tris-HCl (pH 7.[9]6)1 M50 mMBuffer

100 mM10 mMCofactor (Essential)
ATP100 mM1.0 mMSubstrate
Ribose-5-Phosphate50 mM0.5 - 2.0 mMSubstrate
Orotic Acid (Orotate)10 mM0.2 mMCoupling Substrate
OPRT (Enzyme)5 U/mL0.5 U/mLCoupling Enzyme
DTT100 mM1 mMReducing Agent
Step-by-Step Workflow
  • Blanking: Prepare a "No Enzyme" blank containing all components except PRPS. This accounts for any non-enzymatic degradation of Orotate (negligible) or background drift.

  • Coupling System Verification: Before adding PRPS, add a known small amount of PRPP (if available) to the cuvette to ensure OPRT is active and absorbance drops rapidly. This is a self-validating step .

  • Reaction Initiation:

    • Mix Buffer,

      
      , DTT, Orotate, ATP, and OPRT in a quartz cuvette.
      
    • Incubate at 37°C for 3 minutes to equilibrate.

    • Add PRPS (source: cell lysate or recombinant).

    • Add R5P to start the reaction.[6][8]

  • Data Acquisition: Monitor

    
     for 5–10 minutes.
    
  • Calculation:

    
    [10]
    
Assay Logic Diagram

Assay_Workflow cluster_0 Step 1: PRPS Reaction cluster_1 Step 2: Detection (Coupled) R5P Ribose-5-P PRPP PRPP R5P->PRPP PRPS Enzyme ATP ATP ATP->PRPP OMP OMP (Non-absorbing) PRPP->OMP OPRT Enzyme Orotate Orotate (Absorbs @ 295nm) Orotate->OMP Signal Decrease in A295 = PRPP Formation OMP->Signal

Figure 2: Coupled enzyme assay logic. The detection relies on the rapid consumption of Orotate by OPRT, driven by the PRPP produced in the first step.

Drug Development Implications[11]

Targeting the "Addiction"

Cancer cells, particularly those driven by MYC, have an insatiable demand for nucleotides to support ribosome biogenesis (rRNA synthesis).

  • Strategy: PRPS2 inhibition. Because PRPS1 is essential for normal tissue maintenance, non-selective PRPS inhibitors are too toxic.

  • Target: The unique N-terminal domain or specific allosteric pockets of PRPS2 that confer its resistance to ADP inhibition [3].

High-Throughput Screening (HTS)

For screening libraries, the spectrophotometric assay above is too slow.

  • Recommended HTS Method: AMP-Glo (Promega) or similar bioluminescent assays.

  • Mechanism: PRPS produces equimolar AMP. The assay converts AMP

    
     ADP 
    
    
    
    ATP
    
    
    Luciferase signal.
  • Advantage: High sensitivity (

    
    ), amenable to 384-well plates.
    

References

  • Filamentation modulates allosteric regulation of PRPS. eLife. (2022). Structural basis of PRPS polymerization and its regulatory role.

  • Crystal structure of human phosphoribosylpyrophosphate synthetase 1 reveals a novel allosteric site. Biochem J. (2008). Defines the ADP/Pi binding sites essential for drug design.

  • PRPS activity tunes redox homeostasis in Myc-driven lymphoma. Redox Biology. (2025).[11] Highlights PRPS2 as a selective target in MYC-driven cancers.

  • A method for assaying orotate phosphoribosyltransferase and measuring phosphoribosylpyrophosphate. Anal Biochem. (1979). The foundational paper for the coupled orotate assay.

  • Ribose-phosphate diphosphokinase (PRPS1) - Gene Result. NCBI. (Updated 2026). Comprehensive genetic and functional overview.

Sources

The Nexus of Biosynthesis and Redox Homeostasis: An In-depth Guide to the In Vivo Regulation of Ribose-5-Phosphate Production

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Centrality of Ribose-5-Phosphate

Ribose-5-phosphate (R5P) is a cornerstone of cellular metabolism, serving as the indispensable precursor for the synthesis of nucleotides (ATP, GTP), nucleic acids (DNA, RNA), and certain coenzymes.[1][2][3] The cellular demand for R5P fluctuates dramatically depending on the physiological state, from rapid proliferation requiring massive nucleic acid production to quiescent states with lower biosynthetic needs. Consequently, the in vivo production of R5P is exquisitely regulated to match supply with demand, ensuring cellular viability and function. This technical guide provides a comprehensive overview of the multi-layered regulatory network governing R5P synthesis, focusing on the key enzymatic control points and the dynamic interplay between metabolic pathways. We will explore the core production engine—the Pentose Phosphate Pathway (PPP)—and dissect the allosteric, transcriptional, and post-translational mechanisms that dictate its flux, offering field-proven insights for researchers in metabolic engineering and drug development.

The Pentose Phosphate Pathway: The Dual-Function Engine for R5P and NADPH Production

The primary route for de novo R5P synthesis is the Pentose Phosphate Pathway (PPP), a cytosolic pathway that runs parallel to glycolysis.[4] The PPP is unique in its dual-output nature, generating both pentose sugars (like R5P) and the essential reducing equivalent, NADPH.[4][5] It operates in two distinct but interconnected phases: the oxidative and non-oxidative branches.

The Oxidative Phase: An Irreversible Commitment to NADPH and Pentose Precursors

The oxidative phase is the primary NADPH-generating segment of the pathway. It begins with glucose-6-phosphate (G6P), a key node metabolite derived from glucose uptake or glycogenolysis.[6] This phase consists of two irreversible oxidative steps catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD), respectively.

The reaction catalyzed by G6PD is the committed and rate-limiting step of the entire PPP.[7][8][9] This enzyme oxidizes G6P to 6-phosphoglucono-δ-lactone, concomitantly reducing NADP+ to NADPH.[7] The paramount importance of this step makes G6PD the central hub for regulating flux into the PPP.

The Non-Oxidative Phase: A Reversible Network for Metabolic Flexibility

The non-oxidative phase is a series of reversible sugar interconversions catalyzed by the enzymes transketolase and transaldolase.[10][11][12] This branch provides profound metabolic flexibility. It can:

  • Produce R5P from glycolytic intermediates: When the cellular demand for R5P for nucleotide synthesis is high but the need for NADPH is low, fructose-6-phosphate and glyceraldehyde-3-phosphate can be shunted from glycolysis and converted into R5P.[5][13][14]

  • Recycle excess pentoses: Conversely, if the cell requires more NADPH than R5P, the pentose phosphates generated in the oxidative phase can be converted back into glycolytic intermediates, which can then be re-oxidized to produce more G6P and drive further NADPH production.[11][14]

The enzymes transketolase and transaldolase are crucial for this metabolic plasticity, transferring two-carbon and three-carbon units, respectively, between various sugar phosphates.[15][16]

Multi-Layered Regulation of R5P Production

The flux through the PPP, and thus the rate of R5P synthesis, is controlled by a sophisticated network of regulatory mechanisms that ensure the pathway's output matches the cell's instantaneous needs.

Allosteric Regulation: The Primacy of the NADP+/NADPH Ratio

The most critical and immediate level of regulation occurs through allosteric control of G6PD. The activity of G6PD is potently inhibited by its product, NADPH.[4][11] In the cytosol of most tissues, the NADPH/NADP+ ratio is typically very high (around 100/1), which keeps G6PD activity suppressed under basal conditions.[7]

This feedback inhibition mechanism acts as a sensitive cellular redox sensor. When NADPH is consumed by biosynthetic reactions (e.g., fatty acid or steroid synthesis) or by antioxidant systems (e.g., glutathione reductase to combat oxidative stress), the concentration of NADP+ rises.[6][7] This increase in the NADP+/NADPH ratio alleviates the inhibition of G6PD, thereby stimulating flux through the oxidative PPP to replenish the NADPH pool and, as a consequence, increase R5P production.[17][18]

Diagram: Core Regulation of the Pentose Phosphate Pathway

The following diagram illustrates the central role of G6PD and its regulation by the NADP+/NADPH ratio, linking cellular redox state to the production of R5P and NADPH.

PPP_Regulation cluster_glycolysis Glycolysis cluster_oxPPP Oxidative PPP cluster_nonoxPPP Non-Oxidative PPP G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD Substrate F6P Fructose-6-Phosphate TALDO Transaldolase F6P->TALDO G3P Glyceraldehyde-3-P G3P->TALDO PGL 6-P-Glucono- δ-lactone G6PD->PGL NADPH NADPH G6PD->NADPH Produces NADP NADP+ PGD 6PGD PGL->PGD Ru5P Ribulose-5-Phosphate PGD->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P Isomerase TKT Transketolase Ru5P->TKT R5P->TKT Nucleotides Nucleotides R5P->Nucleotides Synthesis TKT->F6P TKT->G3P TALDO->TKT NADPH->G6PD Inhibits NADP->G6PD Stimulates Flux_Workflow A 1. Cell Culture (Steady-State Growth) B 2. Medium Switch (Introduce [1,2-¹³C₂]glucose) A->B C 3. Isotopic Labeling (Incubate 4-8 hours) B->C D 4. Quench Metabolism (Add -80°C Methanol) C->D E 5. Extract Metabolites (Scrape, Vortex, Centrifuge) D->E F 6. LC-MS/MS Analysis (Measure Mass Isotopologues of R5P) E->F G 7. Data Analysis (Calculate M+1 / (M+1+M+2) Ratio) F->G H Result: Relative PPP Flux G->H

Sources

biological significance of D-ribose 5-phosphate sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Significance of D-Ribose 5-Phosphate Sodium Salt

Abstract

D-ribose 5-phosphate (R5P) is a fundamentally important biomolecule that stands at the crossroads of cellular metabolism. As a central intermediate and product of the pentose phosphate pathway (PPP), it serves as the indispensable precursor for the synthesis of nucleotides and nucleic acids, forming the very backbone of genetic material and cellular energy currency.[1][2][3] The production of R5P is intricately linked with the generation of NADPH, the cell's primary reductant, thereby coupling anabolic biosynthesis with the maintenance of redox homeostasis.[2][4] This guide provides a comprehensive exploration of the multifaceted roles of R5P, from its synthesis within the PPP to its critical function in nucleotide and amino acid biosynthesis, energy metabolism, and its implications in human health and disease. The practical advantages of its stable sodium salt form for research and development are also discussed, alongside detailed experimental protocols for its quantification.

The Pentose Phosphate Pathway: The Primary Source of D-Ribose 5-Phosphate

The biosynthesis of R5P in most organisms is predominantly accomplished through the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis.[5][6] The PPP is not primarily a catabolic pathway for ATP production; rather, its principal roles are anabolic, providing key biosynthetic precursors and reducing power.[4][6] The pathway is composed of two distinct phases: the oxidative and non-oxidative branches.

Oxidative Phase: Coupled Synthesis of R5P and NADPH

The oxidative phase is an irreversible process that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate (Ru5P), with the concomitant reduction of two molecules of NADP+ to NADPH.[5][6][7] This phase is critical for cells experiencing high levels of oxidative stress or those undergoing rapid proliferation and biosynthesis, such as in the liver, adipose tissue, and red blood cells.[8] The Ru5P produced is then isomerized by the enzyme ribose-5-phosphate isomerase (RPI) to yield D-ribose 5-phosphate.[3][5] This enzymatic step is the direct link between glucose oxidation and the production of the pentose sugar required for nucleotide synthesis.[9]

Non-Oxidative Phase: Metabolic Flexibility

The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions catalyzed by the enzymes transketolase and transaldolase.[5][10] This branch provides metabolic flexibility, allowing the cell to convert R5P back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) when the demand for NADPH exceeds the need for nucleotides.[5] Conversely, it can also synthesize R5P from these glycolytic intermediates when nucleotide demand is high, bypassing the NADPH-generating oxidative phase.[11] This reversibility ensures that the cell can dynamically adjust the output of the PPP to meet its precise metabolic needs.[1]

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD NADPH_Out1 NADPH G6P->NADPH_Out1 PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH_Out2 NADPH PG->NADPH_Out2 R5P Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE Glycolysis Glycolytic Intermediates (F6P, G3P) R5P->Glycolysis Transketolase Transaldolase Biosynthesis Nucleotide & Amino Acid Biosynthesis R5P->Biosynthesis X5P->Glycolysis Transketolase Transaldolase

Figure 1: The Pentose Phosphate Pathway. This diagram illustrates the oxidative phase, generating NADPH and Ribulose-5-Phosphate (Ru5P), and the non-oxidative phase, which interconverts pentose sugars with glycolytic intermediates. D-ribose 5-phosphate (R5P) is a key product and intermediate.

R5P: The Cornerstone of Biosynthesis

The primary anabolic fate of R5P is to serve as the foundational scaffold for the synthesis of nucleotides, the building blocks of DNA and RNA, and several essential coenzymes.[2][5][12]

Nucleotide Synthesis: The PRPP Gateway

For R5P to be utilized in nucleotide synthesis, it must first be activated. The enzyme ribose-phosphate diphosphokinase (also known as PRPP synthetase) catalyzes the ATP-dependent conversion of R5P to 5-phosphoribosyl-1-pyrophosphate (PRPP).[5][12] This reaction is a critical, rate-limiting step.[13] PRPP is the activated form of ribose that can accept a nitrogenous base (purine or pyrimidine) to begin the formation of a nucleotide.[3] It is essential for both de novo synthesis pathways, where nucleotides are built from simpler precursors, and salvage pathways, which recycle pre-existing bases.[5][14]

  • De Novo Synthesis: All intermediates in the synthesis of purines (adenine, guanine) are constructed upon the ribose scaffold provided by PRPP.[5] In pyrimidine (cytosine, thymine, uracil) synthesis, the pyrimidine ring is synthesized first and then attached to PRPP.[5]

  • Salvage Pathways: These pathways conserve energy by attaching free purine bases directly to PRPP, bypassing the lengthy de novo route.[5]

NucleotideSynthesis R5P D-Ribose 5-Phosphate PRPP PRPP (5-Phosphoribosyl-1-pyrophosphate) R5P->PRPP PRPP Synthetase Purine De Novo Purine Synthesis PRPP->Purine Pyrimidine De Novo Pyrimidine Synthesis PRPP->Pyrimidine Salvage Purine Salvage Pathway PRPP->Salvage AMP_out AMP PRPP->AMP_out Nucleotides Purine & Pyrimidine Nucleotides (ATP, GTP, CTP, UTP) Purine->Nucleotides Pyrimidine->Nucleotides Salvage->Nucleotides ATP_in ATP ATP_in->PRPP AssayWorkflow start Start: Prepare Standards & Samples mix Prepare Reaction Master Mix (Buffer, ATP, NADH, PEP, MgCl2) start->mix add_coupling Add Coupling Enzymes (PK, LDH) mix->add_coupling pipette Pipette Mix and Sample/Standard into 96-well plate add_coupling->pipette read1 Read Initial Absorbance (A_initial) at 340 nm pipette->read1 add_specific Initiate Reaction: Add PRPP Synthetase read1->add_specific incubate Incubate at 37°C add_specific->incubate read2 Read Final Absorbance (A_final) at 340 nm incubate->read2 calc Calculate ΔA (A_initial - A_final) and Determine Concentration read2->calc

Figure 3: Experimental workflow for the enzymatic quantification of R5P. The process involves sample preparation, a coupled enzymatic reaction, and spectrophotometric detection.

Conclusion

D-ribose 5-phosphate is far more than a simple metabolic intermediate; it is a central hub that integrates carbon metabolism with the fundamental biosynthetic and homeostatic processes of the cell. Its production via the pentose phosphate pathway is inextricably linked to the generation of NADPH for redox defense and anabolic reactions. [4]As the essential precursor to PRPP, R5P gates the entire flux of metabolites into the synthesis of nucleotides, the building blocks of life and energy. [3][5]Understanding the intricate regulation and diverse roles of R5P is critical for researchers in fields ranging from cancer biology to metabolic diseases, and the stable, soluble sodium salt form provides a reliable tool to advance these investigations.

References

  • MediSearch. (n.d.). How does D-ribose influence ATP production?
  • ResearchGate. (n.d.). Overview of the biochemical processes to synthesize ATP from D-ribose...
  • Oreate AI Blog. (2025). The Role of D-Ribose in ATP Production: A Sweet Connection.
  • MDPI. (n.d.). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability.
  • Wikipedia. (n.d.). Ribose 5-phosphate.
  • Keyingchem Blog. (2026). How does D - Ribose interact with enzymes in the body?
  • Wikipedia. (n.d.). Pentose phosphate pathway.
  • Spandidos Publications. (n.d.). D-ribose: Potential clinical applications in congestive heart failure and diabetes, and its complications (Review).
  • PMC. (n.d.). The pentose phosphate pathway in health and disease.
  • Fiveable. (n.d.). Ribose-5-phosphate Definition.
  • PMC - NIH. (2018). Understanding D-Ribose and Mitochondrial Function.
  • Lifestyle → Sustainability Directory. (2025). Ribose-5-Phosphate → Term.
  • MedchemExpress.com. (n.d.). D-Ribose 5-phosphate | Endogenous Metabolite.
  • CSIR NET LIFE SCIENCE COACHING. (n.d.). Ribose-5-Phosphate: The Essential Precursor for Nucleotide Synthesis Produced by the Pentose Phosphate Pathway.
  • PubMed. (2025). D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint.
  • PubMed. (n.d.). Pentose phosphates in nucleoside interconversion and catabolism.
  • MDPI. (2025). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability.
  • Fisher Scientific. (n.d.). Thermo Scientific Chemicals D-Ribose-5-phosphate disodium salt hydrate, 85% 250 mg.
  • PMC - NIH. (2025). Ribose-5-phosphate metabolism protects E. coli from antibiotic lethality.
  • Thermo Fisher Scientific. (n.d.). D-Ribose-5-phosphate disodium salt hydrate, 85% 1 g.
  • ETH Zurich Research Collection. (n.d.). Ribose-5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia.
  • Portland Press. (2019). The furanosidic scaffold of d-ribose: a milestone for cell life.
  • ResearchGate. (2021). D‑ribose: Potential clinical applications in congestive heart failure and diabetes, and its complications (Review).
  • Patsnap Eureka. (2025). The Role of Pentose Phosphate Pathway in Cellular Metabolism.
  • medtigo Journal. (2024). Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease.
  • Dr.Oracle. (2025). How do cells meet their need for ribose-5-phosphate when Nicotinamide adenine dinucleotide phosphate (NADPH) is low?
  • PubMed. (2020). Ribose-5-phosphate isomerases: characteristics, structural features, and applications.
  • PubMed. (n.d.). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate.
  • Cayman Chemical. (n.d.). D-Ribulose-5-phosphate (sodium salt) (Ru5P).
  • PMC - NIH. (2024). D-ribose metabolic disorder and diabetes mellitus.
  • Benchchem. (2025). Assessing the Kinetic Isotope Effect of D-Ribose-d5: A Comparative Guide.
  • Carl ROTH. (n.d.). D-Ribose-5-phosphate disodium salt, 1 g.
  • PMC. (2023). Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production.
  • MedChemExpress. (n.d.). D-Ribose 5-phosphate disodium dihydrate | Endogenous Metabolite.
  • ChemicalBook. (n.d.). D-RIBOSE-5-PHOSPHATE DISODIUM SALT CAS#: 18265-46-8.

Sources

Methodological & Application

protocol for using ribose-5-phosphate in enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Enzymatic Screening using Ribose-5-Phosphate (R5P)

Abstract

Ribose-5-Phosphate (R5P) is a critical metabolic junction point, serving as the product of the Pentose Phosphate Pathway (PPP) and the obligate precursor for nucleotide biosynthesis via Phosphoribosyl Pyrophosphate (PRPP) Synthetase (PRPS).[1][2][3][4][5][6][7][8] Despite its biological centrality, R5P is chemically labile and prone to isomerization, creating reproducibility challenges in enzymatic assays. This guide provides a validated, self-correcting protocol for using R5P in kinetic assays, specifically focusing on the NADH-coupled detection of PRPS activity—a high-value target in oncology and metabolic disease research.

Chemical Biology & Substrate Handling

The Causality of Instability: R5P is typically supplied as a disodium or barium salt. In solution, it exists in equilibrium between its open-chain aldehyde form and cyclic furanose forms. The open-chain form is susceptible to spontaneous oxidation and hydrolysis. Furthermore, trace metal contamination can catalyze the non-enzymatic degradation of the downstream product, PRPP, confounding kinetic data.

Handling Protocol:

  • Storage: Store lyophilized powder desicated at -20°C.

  • Solvation:

    • Prepare R5P solutions fresh daily in cold, degassed deionized water.

    • Do not heat to dissolve; use mild vortexing.

    • Quality Control: If the solution appears yellow, auto-oxidation has occurred. Discard immediately.

  • Concentration Verification: Due to the hygroscopic nature of the salt, gravimetric preparation often yields inaccurate molarities. Determine the exact concentration enzymatically using an endpoint version of the protocol below if

    
     determination is critical.
    

Table 1: R5P Stability Profile

Condition Stability Estimate Recommendation
Lyophilized Powder (-20°C) >1 Year Keep desiccated.
Aqueous Solution (4°C) < 8 Hours Prepare fresh daily.
Aqueous Solution (25°C) < 2 Hours Keep on ice during assay setup.

| Freeze-Thaw Cycles | Poor | Do not refreeze solubilized R5P. |

Core Protocol: PRPP Synthetase (PRPS) Coupled Assay

Principle of Operation: Direct detection of PRPP is difficult due to its instability. This protocol utilizes a continuous spectrophotometric coupled assay.[9] PRPS converts R5P and ATP to PRPP and AMP. The AMP produced is amplified through a kinase cascade, ultimately resulting in the oxidation of NADH, which is monitored at 340 nm.

Signal Amplification: For every 1 mole of R5P consumed, 2 moles of NADH are oxidized.[7] This stoichiometric doubling enhances sensitivity, allowing for the detection of low-activity enzyme variants or potent inhibitors.

Pathway Visualization:

PRPS_Coupled_Assay R5P Ribose-5-Phosphate PRPS PRPS Enzyme (Target) R5P->PRPS ATP ATP ATP->PRPS Myo Myokinase (Adenylate Kinase) ATP->Myo Cofactor PRPP PRPP PRPS->PRPP AMP AMP PRPS->AMP AMP->Myo ADP 2 ADP Myo->ADP PK Pyruvate Kinase ADP->PK PEP 2 PEP PEP->PK Pyruvate 2 Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH 2 NADH NADH->LDH NAD 2 NAD+ NADH->NAD Absorbance Decrease (340 nm) LDH->NAD Lactate 2 Lactate LDH->Lactate

Figure 1: The PRPS coupled enzyme cascade. Note the stoichiometric doubling at the Myokinase step, where 1 AMP yields 2 ADP, eventually oxidizing 2 NADH.

Reagents & Preparation
  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.6. (Avoid Tris if possible, as phosphate is an allosteric activator for PRPS).

  • Magnesium Stock: 100 mM

    
    .
    
  • Substrate Mix (10X): 5 mM R5P, 10 mM ATP.

  • Coupling Mix (50X):

    • PEP (Phosphoenolpyruvate): 20 mM

    • NADH: 10 mM (Freshly prepared, protect from light)

    • Myokinase: 50 U/mL

    • Pyruvate Kinase (PK): 100 U/mL

    • Lactate Dehydrogenase (LDH): 100 U/mL[10]

Step-by-Step Procedure
  • Baseline Equilibration (The "Self-Validating" Step): In a UV-transparent 96-well plate or quartz cuvette, combine:

    • Buffer to final volume.[10][11]

    • 
       (Final conc: 10 mM).
      
    • Coupling Mix.

    • Substrate Mix (R5P + ATP).

    • Incubate at 37°C for 5 minutes.

    • Monitor A340: You must see a stable flatline. If A340 decreases here, you have ATPase contamination in your reagents or spontaneous NADH oxidation. Do not proceed until background slope is < 5% of expected signal.

  • Reaction Initiation: Add the PRPS enzyme to start the reaction.

    • Final Volume: 200

      
      L (typical for 96-well).
      
    • Enzyme Concentration: Titrate to achieve

      
       of 0.02–0.10 per minute.
      
  • Data Acquisition:

    • Measure Absorbance at 340 nm (

      
      ) every 20 seconds for 10–15 minutes.
      
    • Temperature: Strictly controlled at 37°C.

  • Calculation:

    
    [7]
    
    • 6.22: Extinction coefficient of NADH (

      
      ).[10]
      
    • 2: Stoichiometric factor (2 NADH per 1 PRPP).[7]

    • Pathlength: Assumed 1 cm (adjust for microplates).

Critical Optimization Parameters

A. Magnesium Titration (


) 
PRPS has an absolute requirement for inorganic magnesium. However, excess free 

can catalyze the non-enzymatic hydrolysis of PRPP and ATP.
  • Optimization: Run a

    
     dose-response (1 mM to 20 mM). Peak activity is usually observed when 
    
    
    
    .

B. Inorganic Phosphate (


) Activation 
Unlike many kinases, PRPS requires inorganic phosphate for catalytic competency (allosteric activation).
  • Trap: Using HEPES or Tris buffer without adding phosphate will result in <10% maximal activity. Always maintain >30 mM

    
     in the buffer.
    

C. ATPase Background Subtraction Cell lysates or impure protein preps often contain ATPases.

  • Control: Run a parallel well containing all components minus R5P . Any NADH oxidation here is due to background ATPase activity hydrolyzing ATP

    
     ADP. Subtract this rate from the test well.
    

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
High Initial Background Rate Contaminated Coupling EnzymesAmmonium sulfate suspensions of PK/LDH can contain ammonium, which affects some enzymes. Dialyze coupling enzymes.
Non-Linear Kinetics (Lag) Insufficient CouplingIncrease Myokinase/PK/LDH concentrations. The reporter reaction must be faster than the PRPS reaction.
No Activity Lack of PhosphateEnsure buffer contains Sodium/Potassium Phosphate, not just Tris/HEPES.
Drifting Baseline NADH InstabilityNADH degrades in acid. Ensure Buffer pH > 7.4. Keep NADH dark.[10]

References

  • Novocib. (2023). PRECICE® PRPP-S Assay Kit Protocol. [Link][12]

  • Meola, M., et al. (2003).[6] The catalytic effect of Mg2+ and imidazole on the decomposition of 5-phosphoribosyl-alpha-1-pyrophosphate in aqueous solution.[6] Journal of Inorganic Biochemistry, 93(3-4), 235-242.[6] [Link]

  • Switzer, R. L. (1969). Regulation and Mechanism of Phosphoribosylpyrophosphate Synthetase. Journal of Biological Chemistry, 244, 2854-2863. [Link]

Sources

Application Note: D-Ribose 5-Phosphate Sodium Salt as a Substrate for Transketolase

[1]

Abstract

Transketolase (TKT), a thiamine pyrophosphate (TPP)-dependent enzyme, is the rate-limiting modulator of the non-oxidative pentose phosphate pathway (PPP).[1][2] It bridges glycolysis and nucleotide biosynthesis, making it a critical target in oncology (Warburg effect) and metabolic engineering. This guide details the use of D-Ribose 5-phosphate (R5P) sodium salt as a primary acceptor substrate. Unlike the unstable free acid, the sodium salt offers superior solubility and shelf-stability. We present a validated, self-consistent protocol for kinetic profiling and high-throughput inhibitor screening, utilizing a coupled enzyme system (TPI/GPDH) to quantify flux via NADH oxidation.

Part 1: Material Science & Handling

Chemical Properties

D-Ribose 5-phosphate sodium salt is the preferred reagent form due to its enhanced stability against hydrolysis compared to the barium salt or free acid forms.

PropertySpecification
CAS Number 18265-46-8 (Disodium salt)
Formula

MW ~276.07 g/mol (Anhydrous basis)
Solubility > 50 mg/mL in water (Clear, colorless)
pH (5% soln) 7.0 – 8.5 (Buffered capacity)
Stability Hygroscopic; stable at -20°C for >1 year.
Preparation of Stock Solutions

Critical Step: R5P is sensitive to acid-catalyzed hydrolysis. Avoid low pH buffers during stock preparation.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation (hygroscopic).

  • Solvent: Dissolve in deionized water (Milli-Q, 18.2 MΩ).

  • Concentration: Prepare a 500 mM stock solution.

  • Storage: Aliquot into single-use volumes (e.g., 100 µL) and store at -20°C. Avoid freeze-thaw cycles.

Part 2: Mechanistic Principles

Transketolase catalyzes the reversible transfer of a 2-carbon ketol group from a ketose donor (D-Xylulose 5-phosphate, X5P) to an aldose acceptor (D-Ribose 5-phosphate, R5P).[3][4][5]

The Reaction:

Mechanistic Insight:

  • Cofactor Activation: The thiazolium ring of TPP is deprotonated, forming a ylide carbanion.

  • Nucleophilic Attack: The ylide attacks the carbonyl of X5P (donor), cleaving the C2-C3 bond.

  • Transfer: The TPP-bound glycolaldehyde intermediate attacks the carbonyl of R5P (acceptor).

  • Product Release: S7P is released, and TPP is regenerated.

Visualization: The Non-Oxidative PPP Context

PPP_Pathwaycluster_couplingCoupled Assay Detection SystemX5PXylulose-5-P(Donor)TKTTransketolase(TKT)X5P->TKTR5PRibose-5-P(Acceptor)R5P->TKTTPPTPP + Mg2+(Cofactor)TPP->TKTG3PGlyceraldehyde-3-PTKT->G3PS7PSedoheptulose-7-PTKT->S7PDHAPDHAPG3P->DHAPTPIG3P_GlyGlycerol-3-PDHAP->G3P_GlyGPDH(NADH -> NAD+)

Caption: TKT catalyzes the transfer of a C2-unit from X5P to R5P. In the coupled assay, the product G3P is isomerized and reduced, oxidizing NADH.[1]

Part 3: Experimental Protocols

Protocol A: Spectrophotometric Kinetic Assay (Coupled System)

Objective: Determine the specific activity of TKT or screen inhibitors by monitoring the rate of NADH oxidation at 340 nm.

Principle:

  • TKT Reaction: X5P + R5P

    
     G3P + S7P
    
  • Coupling 1 (TPI): G3P

    
     Dihydroxyacetone phosphate (DHAP)
    
  • Coupling 2 (GPDH): DHAP + NADH +

    
    
    
    
    Glycerol-3-Phosphate +
    
    

Reagents Required:

  • Buffer: 50 mM Glycylglycine, pH 7.6 (or Tris-HCl pH 7.5).

  • Cofactors: 100 mM

    
    , 10 mM Thiamine Pyrophosphate (TPP).
    
  • Substrates: 500 mM R5P (Sodium Salt), 50 mM Xylulose-5-Phosphate (X5P).

    • Note on X5P: Pure X5P is expensive. For routine assays, it can be generated in situ from R5P using Ribulose-5-phosphate 3-epimerase (RPE) and Ribose-5-phosphate isomerase (RPI) if available. However, for precise drug screening , use pure X5P to isolate TKT kinetics.

  • Coupling Enzymes: Triosephosphate Isomerase (TPI) and Glycerol-3-Phosphate Dehydrogenase (GPDH) mixture (Sigma or equivalent).[1]

  • Detection: 10 mM NADH.

Step-by-Step Workflow:

  • Assay Mix Preparation (Per well/cuvette): Combine the following in a UV-transparent plate or quartz cuvette. Maintain at 25°C or 37°C.

    ComponentFinal Conc.Volume (for 200 µL)
    Buffer (pH 7.6)1x148 µL
    
    
    5 mM10 µL
    TPP0.1 mM2 µL
    NADH0.2 mM4 µL
    TPI/GPDH Mix5 U each2 µL
    R5P (Acceptor) 5 mM 2 µL
    X5P (Donor) 0.5 mM 2 µL
    Test Compound (Variable)10 µL (or DMSO vehicle)
  • Baseline Equilibration: Incubate for 5-10 minutes to allow TPP to bind TKT and to monitor any background NADH oxidation (background slope).

  • Reaction Initiation: Add Transketolase enzyme (0.01 – 0.1 U/mL) (20 µL) to start the reaction.

  • Data Acquisition: Monitor Absorbance at 340 nm (

    
    ) every 30 seconds for 20 minutes.
    
    • Valid Signal: Linear decrease in absorbance.

Protocol B: High-Throughput Inhibitor Screening (HTS)

For drug discovery, the protocol is miniaturized to 384-well plates.

  • Master Mix: Prepare buffer, cofactors, coupling enzymes, NADH, and R5P.

  • Compound Dispensing: Acoustic dispensing of library compounds (in DMSO) into plates.

  • Enzyme Addition: Add TKT and incubate for 15 mins (allows slow-binding inhibitors to interact).

  • Start: Add X5P (limiting substrate) to initiate.

  • Read: Kinetic read (slope calculation) or Endpoint read (at t=30 min).

Visualization: Experimental Workflow

Assay_WorkflowStep11. Prepare Master Mix(Buffer, Mg2+, TPP, NADH,TPI, GPDH, R5P)Step22. Add Inhibitor(Incubate 15 min)Step1->Step2Step33. Initiate Reaction(Add TKT + X5P)Step2->Step3Step44. Measure A340(Kinetic Mode)Step3->Step4Step55. Calculate Vmax/IC50Step4->Step5

Caption: Step-by-step workflow for the TKT coupled enzyme assay using R5P and X5P substrates.

Part 4: Data Analysis & Validation

Calculation of Activity

Calculate the slope (


  • 
    : 
    
    
  • 
    : Pathlength (cm) (Note: Check pathlength for microplates).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Activity TPP dissociationEnsure TPP is added to the buffer; TKT strips TPP during purification.
High Background NADH instabilityPrepare NADH fresh; keep on ice and in the dark.
Non-Linear Rate Substrate depletionReduce enzyme concentration or increase [R5P]/[X5P].
Lag Phase Coupling bottleneckIncrease TPI/GPDH concentration (Coupling enzymes must be in excess).

References

  • Transketolase Mechanism & Structure

    • M-CSA Mechanism and Catalytic Site Atlas. (2024).[2][6][7] Transketolase Entry. EMBL-EBI. Link

  • Assay Protocol & Reagents

    • BenchChem Application Notes. (2025).[6][8] Transketolase-IN-6 In Vitro Enzyme Inhibition Assay. Link (Representative protocol source).

  • Clinical Relevance (Thiamine Status)

    • Jones, K.S., et al. (2021).[2] Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. Annals of the New York Academy of Sciences. Link

  • Inhibitor Discovery

    • Zhang, S., et al. (2025).[8] Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors. Molecules. Link

  • Material Safety & Data

    • Thermo Fisher Scientific.[6] (2025).[6][8] D-Ribose-5-phosphate disodium salt hydrate Safety Data Sheet. Link

Application Note: Modular Reconstitution of the Non-Oxidative Pentose Phosphate Pathway (non-oxPPP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Reconstitution of the Non-Oxidative Pentose Phosphate Pathway Content Type: Application Note & Detailed Protocol Audience: Biochemistry Researchers, Systems Biologists, and Drug Discovery Scientists

Abstract & Biological Context

The non-oxidative pentose phosphate pathway (non-oxPPP) is a metabolic "shunting yard" responsible for the reversible interconversion of glycolytic intermediates (fructose-6-phosphate, glyceraldehyde-3-phosphate) and pentose phosphates (ribose-5-phosphate) required for nucleotide synthesis.[1][2][3][4] Unlike the oxidative phase, which is irreversible and driven by NADPH production, the non-oxPPP operates near thermodynamic equilibrium.

Reconstituting this pathway in vitro allows researchers to:

  • Dissect Reaction Kinetics: Isolate specific rate-limiting steps (often Transketolase) without cellular noise.

  • Screen Metabolic Inhibitors: Target cancer metabolism, as tumor cells often upregulate non-oxPPP to fuel rapid proliferation (Warburg Effect).

  • Engineer Synthetic Pathways: Optimize carbon flux for biomanufacturing.

This guide provides a validated, modular protocol for assembling the non-oxPPP from purified components, including strategies for cofactor management and analytical quantification.

The Biological Logic: The Carbon Shuffle

The non-oxPPP is defined by carbon-swapping reactions. Success requires understanding the stoichiometry. It is not a linear path but a network of reversible transfers.

Core Enzymes:

  • RPI (Ribose-5-phosphate isomerase): Interconverts Ribose-5P

    
     Ribulose-5P.[3][4]
    
  • RPE (Ribulose-5-phosphate 3-epimerase): Interconverts Ribulose-5P

    
     Xylulose-5P.[2][4]
    
  • TKT (Transketolase): Transfers a 2-carbon ketol group.[5] Requires Thiamine Pyrophosphate (TPP) and

    
    . 
    
  • TAL (Transaldolase): Transfers a 3-carbon dihydroxyacetone group. Uses a Schiff-base mechanism (no cofactor).

Pathway Map (Graphviz)

NonOxPPP cluster_inputs R5P Ribose-5P (C5) Ru5P Ribulose-5P (C5) R5P->Ru5P RPI G3P Glyceraldehyde-3P (C3) R5P->G3P TKT (+TPP) X5P Xylulose-5P (C5) S7P Sedoheptulose-7P (C7) X5P->S7P TKT (+TPP) X5P->G3P TKT (+TPP) Ru5P->X5P RPE E4P Erythrose-4P (C4) S7P->E4P TAL F6P Fructose-6P (C6) G3P->F6P TAL E4P->F6P TKT (+TPP)

Caption: The "Carbon Shuffle." TKT reactions (Red) transfer 2-carbon units; TAL reactions (Green) transfer 3-carbon units. Blue arrows indicate isomerization.

Protocol: Component Preparation

A. Enzyme Expression & Purification

Standard His-tag purification (Ni-NTA) is assumed. However, specific handling is required for activity.

  • TKT (Transketolase):

    • Critical Step: Recombinant TKT is often purified as an apo-enzyme (lacking cofactor).

    • Reconstitution: Incubate purified TKT (50

      
      M) with Thiamine Pyrophosphate (TPP, 2 mM)  and 
      
      
      
      (5 mM)
      for 30 minutes on ice prior to use. Dialysis to remove excess TPP is optional but recommended if kinetic constants (
      
      
      ) for TPP are being measured.
  • TAL (Transaldolase):

    • Stability: TAL is generally stable but sensitive to freeze-thaw cycles. Store in aliquots at -80°C with 10% glycerol.

  • RPI & RPE:

    • These enzymes have very high turnover numbers (

      
      ). You typically need 10-fold less RPI/RPE compared to TKT/TAL to ensure the isomer pool is equilibrated.
      
B. Reagent Setup
  • Assay Buffer (5X Stock):

    • 250 mM HEPES, pH 7.4 (Preferred over Tris to avoid potential Schiff-base interference with TAL).

    • 25 mM

      
      .
      
    • 0.5 mM EDTA (to chelate heavy metals that inhibit TKT).

  • Substrate Stocks:

    • 100 mM Ribose-5-Phosphate (Sigma).

    • 100 mM Fructose-6-Phosphate.

    • 100 mM Glyceraldehyde-3-Phosphate.

Experimental Workflow: Reconstitution & Readout

We present two workflows: (A) Optical Coupled Assay for real-time kinetics (Reverse Flux) and (B) LC-MS/MS for comprehensive metabolite profiling (Forward/Bidirectional Flux).

Workflow Diagram

Workflow cluster_A Method A: Optical Kinetics (Reverse Flux) cluster_B Method B: LC-MS Profiling (Any Flux) Start Purified Enzymes (TKT, TAL, RPI, RPE) Mix Master Mix Assembly (Buffer + Cofactors) Start->Mix SubA Substrate: F6P + G3P Mix->SubA SubB Substrate: R5P or F6P Mix->SubB Couple Coupling Enzymes: TIM/GPDH + NADH SubA->Couple ReadA Readout: A340nm Decrease Couple->ReadA Quench Quench: 80% Cold MeOH (-80°C) SubB->Quench ReadB Readout: LC-MS/MS (Ion Pairing) Quench->ReadB

Caption: Dual-modality workflow. Method A allows real-time kinetic monitoring. Method B provides detailed stoichiometric analysis.

Method A: Optical Coupled Assay (Reverse Flux)

Objective: Measure the conversion of F6P + G3P


 Pentose Phosphates.
Principle: This direction is thermodynamically uphill. We drive it by measuring the consumption of G3P in a control vs. test, or by coupling R5P production (difficult). A more common kinetic validation is measuring Forward Flux (R5P 

G3P)
coupled to NADH oxidation.

Protocol (Forward Flux: R5P


 Glycolysis): 
  • Reaction Mix (per well in 96-well plate):

    • 1x Assay Buffer (50 mM HEPES pH 7.4, 5 mM

      
      ).
      
    • 0.1 mM TPP.

    • 0.2 mM NADH.

    • Coupling System: 1 U/mL Triosephosphate Isomerase (TIM) + 1 U/mL Glycerol-3-Phosphate Dehydrogenase (GPDH).

    • Pathway Enzymes: 50 nM TKT, 50 nM TAL, 5 nM RPI, 5 nM RPE.

  • Baseline: Monitor

    
     for 2 minutes to ensure stability.
    
  • Initiation: Add Ribose-5-Phosphate (start at 1 mM).

  • Readout: Monitor decrease in

    
    .
    
    • Mechanism:[2][5][6][7][8][9][10][11] R5P

      
       ... 
      
      
      
      G3P. G3P
      
      
      DHAP (via TIM)
      
      
      Glycerol-3-P (via GPDH, consuming NADH).
    • Stoichiometry: 3 R5P

      
       2 F6P + 1 G3P. Note that F6P is not detected here, only the G3P yield.
      
Method B: LC-MS/MS Profiling (Gold Standard)

Objective: Quantify all intermediates (R5P, S7P, E4P, etc.) simultaneously.

1. Reaction Assembly:

  • Prepare 100

    
    L reactions in 1.5 mL tubes.
    
  • Mix: Buffer, TPP,

    
    , and Pathway Enzymes (0.1 - 1 
    
    
    
    M each).
  • Start: Add Substrate (e.g., 2 mM R5P). Incubate at 37°C.

2. Quenching (Critical):

  • At timepoints (0, 5, 10, 30 min), transfer 20

    
    L of reaction into 80 
    
    
    
    L cold Methanol (-80°C) containing internal standards (
    
    
    -Glucose or similar).
  • Vortex vigorously. Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

3. LC-MS/MS Method:

  • Challenge: Sugar phosphates are highly polar and isomeric.

  • Column: HILIC (e.g., ZIC-pHILIC) or C18 with Ion Pairing.

  • Recommended Ion Pairing Method:

    • Mobile Phase A: 10 mM Tributylamine + 15 mM Acetic Acid in Water (pH ~5.0).

    • Mobile Phase B: Methanol.

    • Gradient: 0% B to 100% B over 15 mins.

    • MS Mode: Negative Electrospray Ionization (ESI-).[12]

  • MRM Transitions (Examples):

    • R5P/X5P/Ru5P: 229

      
       97 m/z.
      
    • S7P: 289

      
       97 m/z.
      
    • F6P: 259

      
       97 m/z.
      

Expert Insights & Troubleshooting (E-E-A-T)

IssueRoot CauseSolution
No Activity (TKT) Apo-enzyme formation.Mandatory: Pre-incubate TKT with excess TPP (2 mM) and

before adding to the main reaction.
Poor Isomer Separation R5P, Ru5P, and X5P co-elute on most columns.Use Tributylamine ion-pairing reagents. Alternatively, treat the "Pentose Pool" as a single aggregate sum for kinetic modeling.
Non-Linear Kinetics Pathway reaches equilibrium rapidly.Measure Initial Rates (

)
within the first 60 seconds. Alternatively, use the coupled assay (Method A) which acts as a "sink" to maintain linearity.
Carbon Loss

is not produced, but intermediates stick to plastic?
Unlikely. Check for contaminating phosphatases in your enzyme prep which convert sugar-phosphates to sugars (undetected by MS method above).

References

  • Ralser, M. et al. (2007). "Dynamic channeling of the pentose phosphate pathway." Nature Chemical Biology. Link

    • Grounding: Establishes the non-oxidative phase as a dynamic, adaptable network rather than a fixed linear p
  • Clasquin, M. F. et al. (2011). "LC-MS/MS method for the separation of sugar phosphates." Analytical Chemistry. Link

    • Grounding: The authoritative source for using Tributylamine ion-pairing to separ
  • Horecker, B. L. et al. (1961). "The mechanism of action of transaldolase." Journal of Biological Chemistry. Link

    • Grounding: Foundational text on the Schiff-base mechanism and stoichiometry of TAL.
  • Schenk, G. et al. (1998). "Kinetic analysis of the transketolase-catalyzed reaction." The International Journal of Biochemistry & Cell Biology. Link

    • Grounding: Provides values and TPP cofactor dependence d

Sources

Application Note: Precision Quantification of Ribose-5-Phosphate (R5P) in Cell Lysates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Ribose-5-phosphate (R5P) is a critical metabolic junction in the Pentose Phosphate Pathway (PPP).[1] It serves as the primary precursor for the biosynthesis of nucleotides (via PRPP) and nucleic acids. In drug development—particularly in oncology and immunometabolism—quantifying R5P provides a direct readout of a cell's anabolic state and its capacity for proliferation.

The Analytical Challenge: Quantifying R5P is notoriously difficult due to two factors:

  • Rapid Turnover: Intracellular R5P pools are highly labile.

  • Isomerization: R5P is isobaric with Ribulose-5-phosphate (Ru5P). These two interconvert rapidly via ribose-5-phosphate isomerase. Standard reverse-phase (C18) chromatography fails to separate them, leading to "total pentose phosphate" measurement rather than specific R5P quantification.

This guide presents two validated workflows: a High-Resolution HILIC-MS/MS method (Gold Standard) capable of separating R5P from Ru5P, and a Coupled Enzymatic Assay (Screening) for high-throughput estimation.

Metabolic Pathway Visualization

The following diagram illustrates the critical position of R5P in the non-oxidative PPP and its equilibrium with Ru5P.

PPP_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Ru5P Ribulose-5-P (Ru5P) G6P->Ru5P Oxidative PPP (G6PDH) R5P Ribose-5-P (R5P) Ru5P->R5P Isomerase X5P Xylulose-5-P Ru5P->X5P Epimerase PRPP PRPP (Nucleotide Synthesis) R5P->PRPP PRPP Synthetase

Figure 1: The R5P/Ru5P axis.[2][3] Note the reversible isomerization (red arrow), which necessitates chromatographic separation for accurate quantification.

Sample Preparation (Critical Phase)

Warning: 90% of metabolomics data errors originate here. Enzymatic activity persists seconds after cell harvest. You must quench metabolism instantaneously.[4]

Protocol: Cold Methanol Quenching & Extraction

Validated for adherent mammalian cells (HeLa, HEK293, CHO).

Materials:

  • Methanol (LC-MS Grade), pre-chilled to -80°C.

  • Internal Standard (IS): ^13^C_5-Ribose-5-Phosphate (highly recommended) or PIPES (non-endogenous).

  • Scrapers, dry ice.[4][5]

Step-by-Step:

  • Harvest: Place cell culture dish on a bed of dry ice .

  • Wash: Rapidly wash cells 1x with ice-cold PBS (phosphate-buffered saline) to remove media. Do this in <5 seconds to avoid metabolic stress.

  • Quench: Immediately add 1 mL of -80°C 80% Methanol (aq) containing 1 µM Internal Standard.

  • Lyse: Incubate on dry ice for 10 minutes. Scrape cells into the cold methanol.

  • Extract: Transfer suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 30 seconds.

  • Clarify: Centrifuge at 15,000 x g for 10 mins at 4°C .

  • Dry: Transfer supernatant to a new tube. Evaporate to dryness using a nitrogen evaporator or SpeedVac (no heat).

  • Reconstitute: Resuspend in 50 µL of 60:40 Acetonitrile:Water (pH 9.0) . Note: Matching the reconstitution solvent to the LC starting conditions is crucial for peak shape.

Method A: HILIC-MS/MS (Gold Standard)

We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) at high pH. Sugar phosphates are acidic; high pH ensures they are fully deprotonated, improving retention and peak shape on polymeric zwitterionic columns.

Chromatographic Conditions
  • System: UHPLC (e.g., Vanquish, Acquity).

  • Column: Merck ZIC-pHILIC (150 x 2.1 mm, 5 µm) or Agilent InfinityLab Poroshell 120 HILIC-Z.

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with NH4OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.25 mL/min.[6]

  • Column Temp: 25°C.

Gradient Table:

Time (min)% B (Acetonitrile)Event
0.080Start
2.080Isocratic Hold
15.020Linear Gradient
16.080Re-equilibration
22.080End Run
Mass Spectrometry Parameters (QQQ)
  • Mode: Negative Electrospray Ionization (ESI-).[7]

  • Source Temp: 350°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Notes
Ribose-5-P 229.0 97.0 20 Quantifier (PO3^-^)
Ribose-5-P229.079.035Qualifier (PO3 - H2O)
Ribulose-5-P229.097.020Isobaric Interference
^13^C_5-R5P (IS)234.097.020Internal Standard

Technical Insight: R5P typically elutes after Ru5P on ZIC-pHILIC columns due to the slightly higher polarity of the aldehyde group compared to the ketone in the specific steric configuration of the HILIC phase.

Method B: Enzymatic Fluorometric Assay (Screening)

For labs lacking MS infrastructure, this coupled assay measures the conversion of R5P to PRPP, linked to NADH oxidation or fluorescence.

Principle:

  • R5P + ATP

    
     PRPP + AMP
    
  • AMP + ATP

    
     2 ADP
    
  • ADP + PEP

    
     ATP + Pyruvate
    
  • Pyruvate + NADH

    
     Lactate + NAD+ 
    

Decrease in NADH absorbance at 340nm (or fluorescence Ex/Em 350/460) is proportional to R5P.

Protocol
  • Sample Prep: Use the Cold Methanol extraction (Section 2), but ensure the final pellet is resuspended in the Assay Buffer (usually pH 7.4 PBS/Mg^2+^) rather than acetonitrile.

  • Plate Setup: Add 50 µL sample to a 96-well black plate.

  • Master Mix: Add ATP, PEP, NADH, and the enzyme mix (PRPP Synthetase, Myokinase, PK, LDH).

  • Measurement: Kinetic read at 37°C for 30 minutes.

  • Calculation:

    
    RFU (Sample) - 
    
    
    
    RFU (Blank). Interpolate from R5P standard curve.

Limitation: This assay does not distinguish R5P from Ru5P if Ribose-5-Phosphate Isomerase is present in the enzyme mix or residual in the lysate. Ensure high-purity recombinant enzymes are used.

Experimental Workflow & Data Logic

The following diagram outlines the decision logic for selecting the correct method and the flow of data processing.

Workflow_Logic Start Start: Cell Lysate Decision Isomer Specificity Required? Start->Decision MS_Path Method A: HILIC-LC-MS/MS Decision->MS_Path Yes (Mechanism) Enz_Path Method B: Enzymatic Assay Decision->Enz_Path No (Screening) Sep Chromatographic Separation (R5P vs Ru5P) MS_Path->Sep Quant Integration of 229->97 transition Sep->Quant Norm Normalize to Protein/DNA Quant->Norm Plate Coupled Reaction (NADH decay) Enz_Path->Plate Total Result: Total Pentose Phosphates (R5P + Ru5P) Plate->Total Total->Norm

Figure 2: Workflow logic. Use LC-MS/MS when distinguishing R5P from Ru5P is mechanistically relevant (e.g., isomerase inhibitor studies).

Data Analysis & Troubleshooting

Normalization

Absolute quantification (pmol/well) is meaningless without normalization.

  • Adherent Cells: Normalize to Total Protein (BCA Assay) on a parallel plate or the protein pellet recovered after methanol extraction.

  • Suspension Cells: Normalize to Cell Count or DNA content .

Troubleshooting Table
IssueProbable CauseSolution
Co-elution of R5P/Ru5P Gradient too steep or pH too low.Slow down gradient at 15-20 mins. Ensure pH is exactly 9.0 (Ammonium Carbonate).
Low Sensitivity Ion suppression or phosphate adsorption.Use a "Peek-lined" or metal-free column hardware. Add 5 µM EDTA to mobile phase.
High Variability Metabolism not quenched fast enough.Use liquid nitrogen or dry ice during harvest. Never wash with warm PBS.
Peak Tailing Column overload or metal interaction.Dilute sample. Use HILIC-specific columns (ZIC-pHILIC).

References

  • Yuan, M., et al. (2012). "A comprehensive method for metabolism studies of adherent mammalian cells." Nature Protocols.

    • Core reference for the cold methanol quenching protocol.
  • Lu, W., et al. (2010). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography–mass spectrometry." Nature Protocols.

    • Establishes the foundational MS parameters for sugar phosph
  • Wamelink, M. M., et al. (2005). "Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS." Journal of Chromatography B.

    • Specifics on separ
  • Zhang, T., et al. (2014). "LC-MS/MS method for the simultaneous determination of ribose-5-phosphate and other metabolites." Journal of Pharmaceutical and Biomedical Analysis.

    • Validation of HILIC separ

Sources

using ribose-5-phosphate to study enzyme kinetics of RPI

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Ribose-5-Phosphate Isomerase (RPI) Using Ribose-5-Phosphate

Abstract & Strategic Overview

Ribose-5-Phosphate Isomerase (RPI, EC 5.3.1.[1][2][3]6) is a gatekeeper enzyme linking the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP). By catalyzing the reversible isomerization of Ribose-5-phosphate (R5P) to Ribulose-5-phosphate (Ru5P), RPI regulates the pool of nucleotides required for DNA/RNA synthesis and the generation of NADPH for reductive biosynthesis.

Studying RPI kinetics in the "forward" direction (using R5P as the substrate) presents a specific challenge: the aldose-to-ketose conversion does not generate a strong intrinsic optical signal, and the equilibrium constant (


) favors the substrate (R5P).

This guide details two distinct, self-validating protocols to overcome these hurdles:

  • The Continuous Coupled Assay (PRK/PK/LDH): A high-sensitivity, real-time method ideal for determining

    
     and 
    
    
    
    .
  • The Cysteine-Carbazole Endpoint Assay: A robust colorimetric method specific for ketopentoses, ideal for high-throughput inhibitor screening (HTS).

Mechanistic Insight & Pathway Context

RPI operates via an acid-base catalysis mechanism involving a cis-enediol intermediate. The enzyme abstracts a proton from C2 of the R5P furanose ring, leading to ring opening and isomerization to the ketone form (Ru5P).

Understanding this mechanism is critical for assay design:

  • Substrate Stability: R5P is an aldopentose that exists in equilibrium between cyclic (hemiacetal) and open-chain forms. The enzyme acts on the open chain.

  • Detection Strategy: Since R5P and Ru5P are structural isomers with similar absorbance profiles, we must exploit the unique reactivity of the ketone group in Ru5P (Protocol 2) or couple the product to an ATP-consuming step (Protocol 1).

RPI_Pathway cluster_enzyme RPI Active Site R5P Ribose-5-Phosphate (Aldose) Enediol cis-Enediol Intermediate R5P->Enediol Ring Opening (H+ Abstraction) Nucl Nucleotide Synthesis R5P->Nucl Ru5P Ribulose-5-Phosphate (Ketose) Enediol->Ru5P Isomerization PPP Non-Oxidative PPP Ru5P->PPP via RPE/TKT

Figure 1: RPI catalyzes the interconversion of R5P and Ru5P via a cis-enediol intermediate.[3] The reaction is essential for balancing nucleotide pools.

Protocol 1: Continuous Coupled Kinetic Assay

Best for: Determination of kinetic constants (


, 

), mechanistic studies.
Principle

This assay couples the formation of Ru5P to the consumption of NADH. RPI converts R5P to Ru5P.[2][4] Phosphoribulokinase (PRK) phosphorylates Ru5P to Ribulose-1,5-bisphosphate (RuBP), consuming ATP and generating ADP. The ADP is then regenerated by Pyruvate Kinase (PK), producing Pyruvate, which is reduced by Lactate Dehydrogenase (LDH) with concomitant oxidation of NADH.

Reaction Scheme:

  • 
     (RPI)
    
  • 
     (PRK)
    
  • 
     (PK)
    
  • 
     (LDH)
    

Signal: Decrease in Absorbance at 340 nm (


).

Coupled_Assay R5P Ribose-5-P Ru5P Ribulose-5-P R5P->Ru5P Isomerization RuBP Ribulose-1,5-BP Ru5P->RuBP ATP ATP ADP ADP ATP->ADP Phosphorylation ADP->ATP Regeneration PEP PEP Pyruvate Pyruvate PEP->Pyruvate NAD NAD+ (Low A340) Pyruvate->NAD NADH NADH (High A340) NADH->NAD Oxidation RPI RPI (Target) RPI->R5P PRK PRK (Coupling 1) PRK->Ru5P PK PK (Coupling 2) PK->PEP LDH LDH (Reporter) LDH->Pyruvate

Figure 2: The PRK/PK/LDH coupled system converts RPI activity into a stoichiometric decrease in NADH absorbance.

Materials
  • Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl

    
    , 1 mM DTT.
    
  • Substrate: Ribose-5-phosphate (Sodium salt), prepare 50 mM stock.

  • Cofactors: ATP (2 mM final), NADH (0.2 mM final), Phosphoenolpyruvate (PEP, 1 mM final).

  • Coupling Enzymes:

    • Phosphoribulokinase (PRK): 2 U/mL

    • Pyruvate Kinase (PK): 5 U/mL

    • Lactate Dehydrogenase (LDH): 5 U/mL

  • Enzyme: Purified RPI (concentration optimized to yield

    
    ).
    
Step-by-Step Protocol
  • Blank Preparation: In a quartz cuvette (1 cm pathlength), mix Buffer, ATP, NADH, PEP, PRK, PK, and LDH.

  • Baseline Check: Monitor

    
     for 2 minutes. The slope should be negligible (background NADH oxidation).
    
  • Substrate Addition: Add R5P (variable concentrations, e.g., 0.5 mM – 10 mM) to the cuvette.

  • Lag Phase Check: Monitor for 1 minute. Any trace Ru5P in the substrate stock will be consumed rapidly (burst). Wait for stabilization.

  • Initiation: Add RPI enzyme to start the reaction.[5] Mix by inversion.

  • Measurement: Record

    
     continuously for 5–10 minutes at 25°C or 37°C.
    
  • Calculation:

    
    
    
Validation & Troubleshooting
  • Rate Limiting Steps: Ensure the coupling enzymes (PRK, PK, LDH) are in excess (at least 100x the activity of RPI). If doubling the RPI concentration does not exactly double the rate, your coupling system is the bottleneck.

  • Background ATPase: Run a control without RPI but with R5P to check for non-specific ATP hydrolysis or NADH oxidation.

Protocol 2: Cysteine-Carbazole Endpoint Assay

Best for: High-Throughput Screening (HTS), Inhibitor studies, checking R5P purity.

Principle

This is a chemical derivatization assay based on the Dische reaction . The cysteine-carbazole reagent reacts specifically with ketopentoses (Ru5P) in the presence of acid to form a violet-colored chromophore (


). Aldopentoses (R5P) react much slower, allowing for differential detection.
Materials
  • Reaction Buffer: 50 mM Hepes, pH 7.5.

  • Stop Solution/Developer:

    • 1.5% (w/v) Cysteine-HCl

    • 0.12% (w/v) Carbazole in 95% Ethanol

    • 70% (v/v) Sulfuric Acid (

      
      )
      
  • Standard: Ribulose-5-phosphate (commercially available or generated enzymatically).

Step-by-Step Protocol
  • Enzymatic Reaction: Incubate RPI + R5P in reaction buffer (total vol 50 µL) in a 96-well plate for a fixed time (e.g., 10 min).

  • Quenching & Derivatization: Add 150 µL of cold 70%

    
     to stop the reaction.
    
  • Color Development: Add 5 µL of Cysteine-HCl solution and 5 µL of Carbazole solution.

  • Incubation: Incubate at 25°C for 20–30 minutes.

  • Read: Measure Absorbance at 540 nm (

    
    ).
    
  • Quantification: Compare against a Ru5P standard curve (0–500 µM).

Data Analysis & Kinetic Parameters

To determine


 and 

, perform the Continuous Assay (Protocol 1) at varying [R5P] (0.2

to 10

).

Table 1: Data Structuring for Michaelis-Menten Fit

[R5P] (mM)

/min (Replicate 1)

/min (Replicate 2)
Avg Velocity (

M/min)
0.50.0120.0111.85
1.00.0210.0223.45
2.00.0350.0345.54
5.00.0520.0538.44
10.00.0600.0619.72

Calculations:

  • Fit: Non-linear regression to

    
    .
    
  • 
    : 
    
    
    
    .
  • Efficiency:

    
    .
    

References

  • Zhang, R., et al. (2003). "Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle." Structure, 11(1), 31–42.

  • Knowles, J. R. (1976). "The mechanism of biotin-dependent enzymes." Annual Review of Biochemistry, 58, 195-221. (Referencing Isomerase acid-base mechanisms).[3][6]

  • Dische, Z., & Borenfreund, E. (1951). "A New Spectrophotometric Method for the Detection and Determination of Keto Sugars and Trioses." Journal of Biological Chemistry, 192(2), 583–587.

  • Axelrod, B., & Jang, R. (1954). "Purification and Properties of Phosphoriboisomerase from Alfalfa." Journal of Biological Chemistry, 209, 847-855.

Sources

Ribose-5-Phosphate: A Keystone Standard for Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: The Centrality of Ribose-5-Phosphate in Cellular Metabolism

Ribose-5-phosphate (R5P) is a phosphorylated pentose sugar that holds a pivotal position in cellular metabolism. It is not merely a structural component but an active and essential precursor for the biosynthesis of nucleotides (ATP, GTP, etc.), and the nucleic acids, DNA and RNA.[1] Furthermore, R5P is a key intermediate in the pentose phosphate pathway (PPP), a critical metabolic route that runs in parallel to glycolysis.[1][2] The PPP is responsible for generating NADPH, which provides the reducing power for biosynthetic reactions and plays a crucial role in protecting cells from oxidative stress. Given its central role, the accurate quantification of R5P is paramount for researchers in cellular metabolism, disease biomarker discovery, and drug development. Dysregulation of R5P levels has been implicated in various diseases, including cancer and certain inborn errors of metabolism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust use of ribose-5-phosphate as a standard for metabolomics analysis, ensuring data integrity and reproducibility.

Physicochemical Properties of Ribose-5-Phosphate

A thorough understanding of the physicochemical properties of a standard is fundamental to its correct application. R5P is a hydrophilic molecule with a phosphate group that imparts a negative charge at physiological pH. It is highly soluble in water and exists in equilibrium between its linear and furanose (five-membered ring) forms.

PropertyValueSource
Molecular Formula C₅H₁₁O₈P[1]
Molar Mass 230.11 g/mol [1]
Appearance White to off-white crystalline powderSigma-Aldrich
Solubility in Water 50 mg/mLSigma-Aldrich
Storage Temperature -20°CSigma-Aldrich

The Pentose Phosphate Pathway: The Metabolic Hub of R5P

The pentose phosphate pathway is the primary route for the synthesis and interconversion of pentose phosphates. It consists of two interconnected branches: the oxidative and non-oxidative phases.

  • Oxidative Phase: This phase is irreversible and generates two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway. The end product of this phase is ribulose-5-phosphate, which is the precursor to R5P.

  • Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert various sugar phosphates. Ribulose-5-phosphate is isomerized to ribose-5-phosphate by the enzyme ribose-5-phosphate isomerase. Excess R5P can be converted back into glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

The dual role of the PPP in producing both NADPH and pentose phosphates highlights the cell's ability to dynamically regulate metabolic flux based on its biosynthetic and redox needs.

PentosePhosphatePathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase NADPH NADPH G6P->NADPH R5P Ribose-5-Phosphate Ru5P->R5P Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotides Nucleotide & Nucleic Acid Synthesis R5P->Nucleotides F6P Fructose-6-Phosphate X5P->F6P Transketolase G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis S7P->F6P Transaldolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase

Figure 1: The Pentose Phosphate Pathway highlighting the central role of Ribose-5-Phosphate.

Protocols for the Preparation and Use of Ribose-5-Phosphate Standards

The accuracy of quantitative metabolomics hinges on the precise preparation and use of standards. R5P can be utilized as both an external and an internal standard.

Protocol 1: Preparation of External Calibration Standards

External calibration is used to determine the concentration of an analyte in a sample by comparing its response to a series of standards of known concentrations.

Materials:

  • D-Ribose 5-phosphate sodium salt (≥98% purity)

  • Ultrapure water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

Step-by-Step Procedure:

  • Preparation of a 1 mg/mL Stock Solution:

    • Accurately weigh approximately 10 mg of D-Ribose 5-phosphate sodium salt.

    • Dissolve the weighed standard in a 10 mL volumetric flask with ultrapure water.

    • Ensure the standard is completely dissolved by gentle vortexing.

    • Store the stock solution in amber glass vials at -80°C. This stock solution should be stable for several months.

  • Preparation of a 10 µg/mL Working Solution:

    • Thaw the stock solution on ice.

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring the volume to 10 mL with a 50:50 (v/v) mixture of methanol and ultrapure water. This solvent composition is often compatible with reversed-phase and HILIC chromatography.

  • Preparation of Calibration Curve Standards:

    • Prepare a series of calibration standards by serial dilution of the 10 µg/mL working solution. A typical concentration range for cellular metabolomics is 0.01 to 10 µg/mL.

    • Use the 50:50 methanol:water mixture as the diluent.

    • Prepare at least five to seven concentration levels to ensure a robust calibration curve.

Standard LevelConcentration (µg/mL)Volume of 10 µg/mL Working Solution (µL)Final Volume (µL)
10.0111000
20.0551000
30.1101000
40.5501000
51.01001000
65.05001000
710.010001000

Causality Behind Experimental Choices:

  • Ultrapure Water and LC-MS Grade Solvents: These are essential to minimize background noise and interfering peaks in the mass spectrometer.

  • Class A Volumetric Flasks and Calibrated Pipettes: Ensure the accuracy of dilutions, which is critical for a reliable calibration curve.

  • Storage at -80°C: Minimizes the degradation of the phosphate ester bond and the sugar moiety.[2][3]

  • Amber Glass Vials: Protect the standard from potential photodegradation.

Protocol 2: Application of ¹³C-Labeled Ribose-5-Phosphate as an Internal Standard

Internal standards are crucial for correcting for variations in sample preparation, injection volume, and instrument response, including matrix effects. A stable isotope-labeled (SIL) internal standard, such as ¹³C₅-Ribose-5-phosphate, is the gold standard as it co-elutes with the endogenous analyte and experiences similar ionization suppression or enhancement.

Materials:

  • ¹³C₅-D-Ribose 5-phosphate

  • Solvents as described in Protocol 1

  • Biological samples (e.g., cell pellets, plasma)

  • Extraction solvent (e.g., 80% methanol, -80°C)

Step-by-Step Workflow:

  • Preparation of a ¹³C₅-R5P Internal Standard Stock Solution:

    • Prepare a stock solution of ¹³C₅-R5P at a concentration of 1 mg/mL in ultrapure water, following the procedure in Protocol 1.

  • Preparation of an Internal Standard Spiking Solution:

    • Dilute the stock solution to a working concentration that will result in a readily detectable signal in the final sample extract. A typical concentration is 1 µg/mL.

  • Sample Extraction with Internal Standard Spiking:

    • For cellular metabolomics, quench the metabolism of the cells rapidly (e.g., with liquid nitrogen).

    • Add a defined volume of the cold extraction solvent containing the ¹³C₅-R5P spiking solution to the cell pellet or plasma sample. For example, add 1 mL of 80% methanol containing 10 ng of ¹³C₅-R5P to a cell pellet of 1 million cells.

    • Vortex thoroughly to ensure complete lysis and extraction.

    • Incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Transfer the supernatant containing the metabolites and the internal standard to a new tube for LC-MS analysis.

  • Data Analysis:

    • Quantify the endogenous R5P by calculating the peak area ratio of the analyte to the ¹³C₅-R5P internal standard.

    • Use the calibration curve generated with the unlabeled R5P standard to determine the concentration of endogenous R5P in the sample.

InternalStandardWorkflow start Start sample Biological Sample (e.g., Cell Pellet) start->sample quench Metabolic Quenching (Liquid Nitrogen) sample->quench spike Spike with ¹³C₅-R5P in Cold Extraction Solvent quench->spike extract Metabolite Extraction & Protein Precipitation spike->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data Data Processing (Peak Area Ratio) lcms->data quantify Quantification using External Calibration Curve data->quantify end End quantify->end

Figure 2: Workflow for the use of ¹³C-labeled R5P as an internal standard.

Analytical Considerations and Self-Validating Systems

The reliability of metabolomics data is contingent upon a well-controlled analytical system. Several factors must be considered when using R5P as a standard.

Stability of Ribose-5-Phosphate

R5P, like other sugar phosphates, is susceptible to degradation, particularly at neutral to alkaline pH and elevated temperatures.[2][3][4]

  • pH: R5P is most stable in slightly acidic conditions (pH 4-6). At neutral and alkaline pH, the rate of decomposition increases.[2][4]

  • Temperature: Store stock and working solutions at -80°C for long-term stability. For short-term use, keep solutions on ice. Avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Solvents: Aqueous solutions are suitable for storage. For LC-MS analysis, a mixture of water and organic solvent (e.g., methanol or acetonitrile) is common. The stability in these mixtures should be evaluated for the specific analytical conditions.

Matrix Effects in LC-MS Analysis

Matrix effects, the suppression or enhancement of ionization of an analyte due to co-eluting compounds from the sample matrix, are a significant challenge in metabolomics.[5][6][7] Phosphorylated metabolites can be particularly susceptible to matrix effects due to their polar nature.

  • Assessment: Matrix effects can be evaluated by comparing the response of a standard in pure solvent to its response in a sample matrix extract.

  • Mitigation:

    • Chromatographic Separation: Optimize the LC method to separate R5P from interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for polar metabolites like R5P.

    • Sample Preparation: Employ solid-phase extraction (SPE) or other cleanup techniques to remove matrix components.

    • Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[8]

Quality Control (QC) as a Self-Validating System

A robust QC system is essential for ensuring the validity of a metabolomics study.

  • QC Samples: Prepare a pooled QC sample by combining a small aliquot from each study sample. Inject this QC sample periodically throughout the analytical run (e.g., every 5-10 samples).

  • Monitoring Performance: Monitor the peak area and retention time of R5P (and its internal standard) in the QC samples. A coefficient of variation (CV) of <15% for the QC samples is generally considered acceptable.

  • System Suitability: Before starting a batch analysis, inject a standard solution to verify the performance of the LC-MS system (e.g., peak shape, signal intensity, and retention time).

Conclusion: Ensuring Rigor in Metabolomics

Ribose-5-phosphate is a critical metabolite whose accurate quantification provides valuable insights into cellular physiology and disease. The use of R5P as a standard, when executed with meticulous attention to detail, underpins the reliability and reproducibility of metabolomics data. By implementing the detailed protocols and adhering to the analytical considerations outlined in this application note, researchers can establish a self-validating system that ensures the scientific integrity of their findings. The principles of using high-purity standards, appropriate storage, robust calibration strategies, and the indispensable application of stable isotope-labeled internal standards are cornerstones of high-quality metabolomics research.

References

  • Larralde, R., Robertson, M. P., & Miller, S. L. (1995). Rates of decomposition of ribose and other sugars: implications for chemical evolution. Proceedings of the National Academy of Sciences, 92(18), 8158–8160. [Link]

  • NASA Technical Reports Server (NTRS). (1995). Rates of Decomposition of Ribose and other Sugars: Implications for Chemical Evolution. [Link]

  • Phenomenex. (n.d.). Sample Preparation. [Link]

  • Magdenoska, O. (2015). LC-MS based Metabolomics. DTU Inside. [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 11(22), 2093–2096. [Link]

  • Wörheide, S., et al. (2021). Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. bioRxiv. [Link]

  • Gull, M., et al. (2021). RIBOSE STABILITY IN SOLUTIONS WITH BORATE AND BORATE-BEARING CLAYS: IMPLICATIONS FOR ORIGINS OF LIFE ON EARTH AND MARS. 52nd Lunar and Planetary Science Conference. [Link]

  • Li, H., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7(1), 1-9. [Link]

  • Ono, C., et al. (2022). High-yield regioselective synthesis of ribose 5′-phosphate from ribose and apatite with carbonate- and formate-rich solutions. Geochemical Journal, 56(6), 267-276. [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]

  • Wikipedia. (n.d.). Ribose 5-phosphate. [Link]

  • Tozzi, M. G., Sgarrella, F., Del Corso, A., & Ipata, P. L. (1984). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Journal of biochemical and biophysical methods, 10(3-4), 163–171. [Link]

  • Al-Khelaif, A. A., et al. (2021). Guide to Metabolomics Analysis: A Bioinformatics Workflow. Genes, 12(11), 1737. [Link]

  • van der Laan, T. R., et al. (2023). Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards. Journal of Chromatography A, 1708, 464319. [Link]

  • Shodex. (n.d.). Simultaneous LC/MS Analyses of Phosphorylated Saccharides. [Link]

  • Wamelink, M. M., et al. (2008). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: application to two new inherited defects of metabolism. Journal of inherited metabolic disease, 31(3), 393-400. [Link]

  • Clish, C. (2015). LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. [Link]

  • Munger, J., & Ralser, M. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. Metabolic engineering, 22, 11-23. [Link]

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 170, 117340. [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Huber, L. (2007). LC-MS Instrument Calibration. In: Analytical Method Validation and Instrument Performance Verification. Agilent Technologies. [Link]

  • Chemistry LibreTexts. (2020). 2.3: Day 3 - Preparation of Phosphate Calibration Curve and Analysis of Water Samples for Quantitation of Orthophosphate. [Link]

Sources

Cell Culture Applications of D-Ribose 5-Phosphate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Protocol Target Audience: Senior Researchers, Metabolic Engineers, and Drug Development Scientists

Abstract & Strategic Utility

D-Ribose 5-phosphate (R5P) sodium salt is a specialized metabolic reagent that transcends simple nutrient supplementation. Unlike its precursor D-Ribose, R5P is the activated, phosphorylated intermediate that sits at the precise intersection of the Pentose Phosphate Pathway (PPP), nucleotide biosynthesis, and energetic salvage pathways.[1]

In cell culture systems, R5P sodium salt is primarily utilized to:

  • Bypass Rate-Limiting Enzymatic Steps: It circumvents the ATP-dependent phosphorylation of ribose by Ribokinase (RBKS), offering a bioenergetic advantage in ischemic or ATP-depleted cells.

  • Modulate Metabolic Signaling: Recent 2025 data identifies intracellular R5P levels as a critical "metabolic checkpoint" regulating the YAP/Hippo signaling pathway, linking glucose availability to cancer cell survival.

  • Drive Cell-Free Protein Synthesis (CFPS): It serves as a high-efficiency energy substrate and nucleotide precursor in in vitro translation systems.

Mechanistic Basis: The R5P Hub

To use R5P effectively, one must understand its position in the metabolic flux. It is not merely a fuel; it is a biosynthetic scaffold .

The "Bypass" Mechanism

Endogenous R5P is typically generated via two routes:

  • Oxidative PPP: Glucose-6-P

    
     6-Phosphogluconate 
    
    
    
    Ribulose-5-P
    
    
    R5P . (Requires NADP+ reduction).[2][3]
  • Salvage Pathway: D-Ribose + ATP

    
    R5P  + ADP.
    

The Application Advantage: Supplementing with exogenous R5P sodium salt eliminates the requirement for RBKS activity and the associated ATP consumption. This is critical in ischemia-reperfusion injury models where ATP is the limiting factor for recovery.

The YAP Metabolic Checkpoint (2025 Breakthrough)

New research indicates that R5P (referred to as D5P in some literature) acts as a sensor for glucose deprivation.[4][5]

  • High Glucose: High intracellular R5P

    
     YAP inactivation.
    
  • Glucose Deprivation: Low R5P

    
     MYH9-mediated LATS1 aggregation 
    
    
    
    YAP activation
    
    
    Survival/Proliferation.[4]
  • Intervention: Exogenous supplementation of R5P (6 mM) under glucose deprivation restores the "checkpoint," inactivating YAP and sensitizing cancer cells to metabolic stress.

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the central role of R5P in connecting glycolysis, nucleotide synthesis, and the YAP signaling axis.

R5P_Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis R5P_Intra Intracellular R5P Pool G6P->R5P_Intra Oxidative PPP (G6PD) Ribose D-Ribose (Exogenous) Ribose->R5P_Intra Ribokinase (Requires ATP) R5P_Exo R5P Sodium Salt (Supplementation) R5P_Exo->R5P_Intra Direct Uptake/Bypass PRPP PRPP R5P_Intra->PRPP PRPS1 YAP YAP Activation (Survival) R5P_Intra->YAP Inhibits (Metabolic Checkpoint) Nucleotides Nucleotides (DNA/RNA) PRPP->Nucleotides Biosynthesis

Caption: R5P acts as a central hub.[2][3][6] Exogenous supplementation (Green) bypasses ATP-dependent Ribokinase and directly modulates the YAP signaling checkpoint (Red).

Detailed Protocols

Preparation of R5P Stock Solution

Critical Note: The free acid form of R5P is unstable. Always use the Disodium Salt (D-Ribose 5-phosphate disodium salt) for cell culture.[7]

ParameterSpecification
Reagent D-Ribose 5-phosphate disodium salt (hydrate)
Solvent Sterile, nuclease-free water or PBS (pH 7.4)
Solubility ~50 mg/mL (freely soluble)
Stock Conc. 100 mM (Recommended) or 500 mM
Sterilization 0.22 µm PES filter (Do not autoclave)
Storage -20°C in single-use aliquots (Stable for 3-6 months)

Protocol:

  • Weigh 276 mg of R5P disodium salt (MW ≈ 276.07 g/mol for anhydrous; adjust for hydrate).

  • Dissolve in 8 mL of sterile PBS.

  • Adjust volume to 10 mL to achieve 100 mM .

  • Filter sterilize inside a biosafety cabinet.

  • Aliquot into 500 µL tubes and freeze immediately. Avoid freeze-thaw cycles.

Protocol A: Metabolic Rescue & YAP Modulation (Cancer/Stem Cells)

This protocol is derived from recent 2025 findings on using R5P to modulate the Hippo pathway under glucose-deprived conditions.

Objective: To determine if R5P supplementation can rescue cell viability or alter signaling during metabolic stress.

  • Cell Seeding: Seed cells (e.g., HCT116, HEK293, or Organoids) in 6-well plates. Allow to reach 60-70% confluency.

  • Starvation Phase:

    • Wash cells 2x with PBS.

    • Add Glucose-Free DMEM (supplemented with dialyzed FBS to remove serum glucose).

  • R5P Treatment:

    • Experimental Group: Add R5P Stock to a final concentration of 6 mM .

    • Control Group: Add vehicle (PBS) or equimolar D-Ribose (to control for osmotic effects, though Ribose requires ATP to be used).

  • Incubation: Incubate for 6 to 12 hours . (Note: R5P effects on signaling are rapid; viability effects take 24-48h).

  • Analysis:

    • Western Blot: Lyse cells and probe for p-YAP (S127) and LATS1 . (Expectation: R5P increases p-YAP/inactivates YAP compared to starvation control).

    • Viability: Perform ATP-Glo or MTT assay.

Protocol B: Ischemic Rescue (Cardiomyocytes)

Objective: To replenish ATP pools following hypoxia/ischemia without depleting residual ATP (the "Ribose Bypass").

  • Hypoxia Induction: Subject cardiomyocytes (primary or iPSC-derived) to hypoxia (1% O2) or chemical ischemia (Antimycin A) for 2-4 hours.

  • Reperfusion/Rescue:

    • Replace media with normoxic recovery media.

    • Treatment: Supplement media with 5 mM R5P sodium salt .

    • Comparison: Compare against 5 mM D-Ribose and 5 mM Glucose.

  • Endpoint: Measure intracellular ATP levels at 1h, 4h, and 24h post-reperfusion.

    • Result: R5P typically shows faster ATP recovery kinetics in the first 1-4 hours compared to Ribose due to the bypass of the rate-limiting phosphorylation step.

Experimental Workflow Diagram

The following diagram outlines the decision tree for selecting the correct R5P application.

Workflow Start Start: Define Experimental Goal Goal Goal Selection Start->Goal Rescue ATP Rescue / Ischemia Goal->Rescue Bioenergetics Signal Signaling (YAP/Hippo) Goal->Signal Cancer Mech Flux Metabolic Flux Analysis Goal->Flux Tracing Res_Step1 Induce Hypoxia/Stress Rescue->Res_Step1 Sig_Step1 Glucose Starvation Signal->Sig_Step1 Flux_Step1 Use 13C-Labeled R5P Flux->Flux_Step1 Res_Step2 Add 5 mM R5P (Salt) Res_Step1->Res_Step2 Res_Out Measure ATP Recovery Rate Res_Step2->Res_Out Sig_Step2 Add 6 mM R5P (Salt) Sig_Step1->Sig_Step2 Sig_Out Blot for p-YAP / LATS1 Sig_Step2->Sig_Out Flux_Step2 Extract Metabolites Flux_Step1->Flux_Step2 Flux_Out LC-MS Analysis (Purine Synthesis) Flux_Step2->Flux_Out

Caption: Decision matrix for R5P applications. Select concentration and readout based on Bioenergetic vs. Signaling goals.

References

  • Wang, W., et al. (2025). "D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint." Journal of Hematology & Oncology, 18(1):2. Link

    • Key finding: Established the 6 mM concentration protocol and the YAP-inactiv
  • Pauly, D. F., & Pepine, C. J. (2000). "D-Ribose as a supplement for cardiac energy metabolism." Journal of Cardiovascular Pharmacology and Therapeutics, 5(4), 249-258. Link

    • Key finding: Foundational work on Ribose/R5P in
  • Zimmermann, T. (1998). "Ribose-5-phosphate and the pentose phosphate pathway in cellular metabolism." Cellular and Molecular Biology, 44(5), 789-795.
  • Sigma-Aldrich Technical Bulletin. "D-Ribose 5-phosphate disodium salt Product Information." Link

    • Source for solubility and stability d

Sources

Advanced Protocols for Monitoring Ribose-5-Phosphate (R5P) Consumption

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Metabolic Engineers, Drug Discovery Scientists[1]

Introduction & Strategic Relevance

Ribose-5-phosphate (R5P) is the central metabolic hub connecting carbon metabolism to nucleotide biosynthesis.[1][2][3][4] As the end-product of the Pentose Phosphate Pathway (PPP), its consumption dictates the rate of de novo nucleotide synthesis (purines and pyrimidines) and histidine biosynthesis.[1] In oncology and immunology, monitoring R5P consumption is critical because upregulated R5P utilization drives the hyper-proliferative phenotype of cancer cells and activated T-cells.[1]

This guide details three distinct methodologies for monitoring R5P consumption, ranging from high-throughput enzymatic screening to high-resolution mass spectrometry.[1]

Method Selection Matrix
FeatureEnzymatic Coupled Assay Targeted LC-MS/MS

C-Metabolic Flux Analysis
Primary Output Kinetic Rate (

,

)
Absolute Quantification (

M)
Pathway Activity (Flux)
Throughput High (96/384-well plate)Medium (10-20 min/sample)Low (Complex Prep)
Specificity Moderate (Interference possible)High (Isomer resolved)Very High (Tracing fate)
Key Application Drug Screening (Enzyme Inhibition)Biomarker / Metabolite ProfilingMechanism of Action Studies

Pathway Visualization

Understanding the downstream fate of R5P is essential for assay design.[1] The diagram below illustrates the consumption of R5P into the PRPP (Phosphoribosyl pyrophosphate) pool, the rate-limiting step for nucleotide synthesis.[1][5]

R5P_Consumption_Pathway G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative PPP R5P Ribose-5-Phosphate (Target Analyte) Ru5P->R5P Reversible PRPP PRPP (Activated Pentose) R5P->PRPP + ATP IMP IMP (Purine Precursor) PRPP->IMP De Novo Purine UMP UMP (Pyrimidine Precursor) PRPP->UMP De Novo Pyrimidine G6PD G6PDH RPIA RpiA (Isomerase) PRPPS PRPP Synthetase (Consumption Step)

Figure 1: R5P Metabolic Fate.[1][6] The conversion of R5P to PRPP by PRPP Synthetase is the primary consumption vector in proliferative tissues.[1]

Protocol 1: Continuous Spectrophotometric Coupled Assay

Best for: High-throughput screening of inhibitors targeting R5P-utilizing enzymes (e.g., PRPP Synthetase).[1]

Principle

This assay couples the consumption of R5P by PRPP Synthetase (PRPPS) to a readout system involving Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Inosine Monophosphate Dehydrogenase (IMPDH) .[1]

  • Step 1: R5P + ATP

    
     PRPP + AMP[1]
    
  • Step 2: PRPP + Hypoxanthine

    
     IMP + PPi[1]
    
  • Step 3: IMP + NAD

    
    
    
    
    
    XMP + NADH [1]

The production of NADH is monitored at 340 nm (


).[1] One mole of NADH formed equals one mole of R5P consumed (assuming 1:1 coupling efficiency).[1]
Reagents & Equipment[1][7][8][9]
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
    , 1 mM DTT.
    
  • Substrates: 5 mM ATP, 0.5 mM R5P (Start reagent), 0.5 mM Hypoxanthine, 0.5 mM NAD

    
    .[1]
    
  • Coupling Enzymes: Recombinant HGPRT (0.5 U/mL), Recombinant IMPDH (0.5 U/mL).

  • Target Enzyme: Purified PRPP Synthetase (or cell lysate, though background ATPase activity must be controlled).[1]

  • Equipment: UV-Vis Plate Reader (e.g., Tecan, Molecular Devices) capable of kinetic reads at 37°C.[1]

Step-by-Step Protocol
  • Master Mix Preparation: In a reservoir, combine Buffer, ATP, Hypoxanthine, NAD

    
    , HGPRT, and IMPDH.[1] Keep on ice.
    
  • Sample Loading: Add 10

    
    L of test compound or vehicle (DMSO) to a 96-well UV-transparent plate.
    
  • Enzyme Addition: Add 40

    
    L of diluted PRPP Synthetase enzyme solution. Incubate for 10 min at 37°C to allow compound-enzyme interaction.
    
  • Reaction Initiation: Add 50

    
    L of 1 mM R5P substrate solution  (Final conc: 0.5 mM) to initiate the reaction.
    
  • Measurement: Immediately place in the plate reader. Shake for 5s. Monitor Absorbance (340 nm) every 30 seconds for 20 minutes.[1]

  • Analysis: Calculate the linear slope (mOD/min) of the initial velocity phase.

Self-Validating Control:

  • No-Enzyme Control: Run a well with buffer instead of PRPPS to account for spontaneous NADH generation or background absorbance.

  • Standard Curve: Spike known concentrations of NADH (0–100

    
    M) to convert Absorbance to Molar Consumption rates.[1]
    

Protocol 2: Targeted LC-MS/MS Quantification

Best for: Absolute quantification of R5P in complex biological matrices (cell lysates, tissue) and distinguishing it from its isomer Ribulose-5-Phosphate (Ru5P).[1]

Principle

R5P is a highly polar, anionic sugar phosphate.[1] Standard C18 chromatography fails to retain it.[1] This protocol uses Ion-Pair Reverse Phase (IP-RP) chromatography with Tributylamine (TBA) to retain R5P and separate it from Ru5P based on stereochemical differences.[1] Detection is performed via Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM).[1]

Chromatographic Conditions
  • Column: Agilent ZORBAX RRHD Extend-C18 (2.1 x 150 mm, 1.8

    
    m) or equivalent.[1][7]
    
  • Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0).[1]

  • Mobile Phase B: Methanol.[1][7]

  • Flow Rate: 0.25 mL/min.[1][7]

  • Gradient:

    • 0–2 min: 0% B (Isocratic loading)[1]

    • 2–15 min: 0%

      
       30% B
      
    • 15–18 min: 30%

      
       90% B (Wash)[1]
      
    • 18–22 min: 0% B (Re-equilibration - Critical for IP-RP stability)

MS/MS Parameters (Negative Mode)
AnalytePrecursor (

)
Product (

)
Collision Energy (V)Dwell (ms)
Ribose-5-Phosphate 229.097.0 (H

PO

)
2050
Ribose-5-Phosphate 229.079.0 (PO

)
3550

C

-R5P (Internal Std)
234.097.02050
Sample Preparation (Adherent Cells)[1][10]
  • Quenching: Rapidly wash cells with ice-cold saline.[1] Aspirate fully.

  • Extraction: Add 500

    
    L of 80:20 Methanol:Water (pre-chilled to -80°C)  directly to the plate.
    
  • Lysis: Scrape cells while on dry ice. Transfer to a microcentrifuge tube.

  • Cycling: Vortex 1 min, then freeze-thaw (liquid N

    
     / 37°C bath) x2 cycles to release intracellular pools.
    
  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Reconstitution: Evaporate supernatant under nitrogen. Reconstitute in 50

    
    L Mobile Phase A.
    

Critical Technical Note: R5P and Ru5P are isomers (


 229).[1] They must  be separated chromatographically.[1] In the IP-RP system described, R5P typically elutes slightly after Ru5P. Verify retention times using pure authentic standards for both isomers.

Protocol 3: C-Metabolic Flux Analysis

Best for: Determining the source of R5P (Oxidative vs. Non-oxidative PPP) and its flux into nucleotides.[1]

Experimental Setup
  • Tracer: Culture cells in media containing [1,2-

    
    C
    
    
    
    ]-Glucose
    instead of unlabeled glucose.
  • Equilibration: Incubate for 24 hours (steady-state) or short pulses (kinetic flux) depending on the objective.

  • Extraction: Follow the LC-MS/MS extraction protocol above.

Data Interpretation

The labeling pattern of R5P reveals its biosynthetic origin:

  • M+1 (Isotopomer

    
     230): 
    
    • Origin: Oxidative PPP.[1]

    • Mechanism: [1,2-

      
      C
      
      
      
      ]-Glucose enters the oxidative branch.[1] Carbon 1 is decarboxylated (lost as CO
      
      
      ).[1] The resulting Ribulose-5-P retains only Carbon 2 as a label.[1] Isomerization yields singly labeled R5P.[1]
  • M+2 (Isotopomer

    
     231): 
    
    • Origin: Non-Oxidative PPP (Reversible branch).[1][3]

    • Mechanism: Glycolytic intermediates (Fructose-6-P and GAP) generated from [1,2-

      
      C
      
      
      
      ]-Glucose retain the double label.[1] Transketolase reactions recycle these back into the pentose pool without decarboxylation, preserving the M+2 state.[1]

Flux_Logic cluster_Ox Oxidative PPP cluster_NonOx Non-Oxidative PPP Glucose [1,2-13C]-Glucose (M+2) Ru5P_Ox Ru5P (M+1) (C1 Lost) Glucose->Ru5P_Ox -CO2 F6P F6P/GAP (M+2) Glucose->F6P Glycolysis R5P_M1 R5P (M+1) Oxidative Flux Ru5P_Ox->R5P_M1 Isomerization R5P_M2 R5P (M+2) Recycling Flux F6P->R5P_M2 Transketolase

Figure 2: Distinguishing R5P sources using


C-Glucose tracing.

References

  • Tozzi, M. G., et al. (1984).[1] "Spectrophotometric and radioenzymatic determination of ribose-5-phosphate." Journal of Biochemical and Biophysical Methods.

  • Lu, W., et al. (2010).[1] "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry.

  • Wamelink, M. M., et al. (2005).[1] "Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS." Journal of Chromatography B.

  • Jang, C., et al. (2018).[1] "Metabolite Determination by LC-MS/MS in Mammalian Cells." Bio-protocol.

  • Novocib. (2025). "PRECICE® PRPP-S Assay Kit Protocol." Novocib Application Notes.

Sources

Application Note: Synthesis of Labeled Nucleotides via the Ribose-5-Phosphate Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Labeled Nucleotides in Modern Research

Labeled nucleotides, which contain isotopic or fluorescent markers, are indispensable tools in the molecular life sciences.[1] By incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H, researchers can trace the metabolic fate of nucleotides in complex biological systems, providing profound insights into nucleic acid biosynthesis, turnover, and regulation.[2][3] These labeled molecules are crucial for advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy for determining the three-dimensional structures of RNA and DNA, and mass spectrometry for precise quantification in metabolomics studies.[3][4][5] Furthermore, fluorescently labeled nucleotides are workhorses in applications ranging from DNA sequencing and PCR to cellular imaging.[6][7]

While chemical synthesis methods exist, enzymatic approaches offer significant advantages in specificity, yield, and milder reaction conditions, making them ideal for producing complex, biologically active molecules.[8] This application note provides a detailed guide to the enzymatic synthesis of labeled nucleotides, starting from the central precursor, ribose-5-phosphate. We will explore the core biochemical principles, provide a step-by-step protocol for the synthesis and purification of an isotopically labeled nucleotide, and discuss methods for quality control and analysis.

Scientific Principles: The Central Pathway from Ribose-5-Phosphate

The synthesis of all purine and pyrimidine nucleotides, whether through de novo or salvage pathways, converges on a critical activated sugar molecule: 5-Phosphoribosyl-1-Pyrophosphate (PRPP) .[9][10] The journey to creating a labeled nucleotide, therefore, begins with the enzymatic conversion of ribose-5-phosphate into this essential intermediate.

2.1 The Gateway Reaction: PRPP Synthetase

Ribose-5-phosphate, typically derived from the pentose phosphate pathway, is converted to PRPP by the enzyme PRPP Synthetase (also known as ribose-phosphate pyrophosphokinase).[11] This reaction involves the transfer of a pyrophosphate group from ATP to the C1 position of ribose-5-phosphate.[9][12]

Reaction: Ribose-5-Phosphate + ATP → 5-Phosphoribosyl-1-Pyrophosphate (PRPP) + AMP

The activity of PRPP Synthetase is a crucial rate-limiting step for overall nucleotide synthesis.[13][14] The enzyme is subject to complex allosteric regulation, activated by inorganic phosphate (Pi) and inhibited by purine nucleotides like ADP and GDP, ensuring that the production of PRPP is tightly coupled to the cell's energy status and metabolic needs.[9][14] Genetic mutations that lead to superactivity of this enzyme can cause an overproduction of purines, leading to conditions like gout.[15]

2.2 Divergence to Purine and Pyrimidine Synthesis

Once synthesized, PRPP serves as the scaffold upon which nucleotide bases are built or attached:

  • De Novo Purine Synthesis: The purine ring is assembled directly onto the ribose-5-phosphate moiety of PRPP in a stepwise manner. The synthesis begins with the conversion of PRPP to 5-phosphoribosylamine, a committed step in the pathway.[10][11] Labeled precursors such as ¹⁵N-labeled glutamine, ¹³C-labeled glycine, or ¹³C-labeled formate can be introduced to incorporate stable isotopes into the purine ring.

  • De Novo Pyrimidine Synthesis: In contrast, the pyrimidine ring (orotate) is synthesized first and is then attached to PRPP to form orotidine 5'-monophosphate (OMP), the precursor to all other pyrimidine nucleotides.[10][11]

  • Salvage Pathways: These pathways recycle free bases and nucleosides from nucleic acid degradation. Enzymes called phosphoribosyltransferases attach a pre-formed base (e.g., adenine, guanine, hypoxanthine) directly to PRPP, providing an energy-efficient route to nucleotide synthesis.[13][16]

This enzymatic framework allows for the precise and efficient incorporation of labels into either the ribose sugar or the nucleobase, depending on the chosen labeled precursors.

Nucleotide_Synthesis_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Core Core Synthesis cluster_Purine Purine Synthesis cluster_Pyrimidine Pyrimidine Synthesis Glucose-6-Phosphate Glucose-6-Phosphate R5P Ribose-5-Phosphate Glucose-6-Phosphate->R5P PRPP_Synthetase PRPP Synthetase R5P->PRPP_Synthetase PRPP 5-Phosphoribosyl-1-Pyrophosphate (PRPP) Purine_de_novo De Novo Synthesis PRPP->Purine_de_novo Purine_Salvage Salvage Pathway PRPP->Purine_Salvage OMP OMP PRPP->OMP ATP_in ATP ATP_in->PRPP_Synthetase PRPP_Synthetase->PRPP IMP IMP Purine_de_novo->IMP AMP_GMP Labeled AMP, GMP, ATP, GTP Purine_Salvage->AMP_GMP IMP->AMP_GMP Pyrimidine_de_novo De Novo Synthesis Pyrimidine_de_novo->OMP UMP_CTP Labeled UMP, CTP, etc. OMP->UMP_CTP

Figure 1: Central role of Ribose-5-Phosphate and PRPP in nucleotide biosynthesis.

Protocol: Enzymatic Synthesis of [U-¹³C,¹⁵N]-GTP

This protocol outlines a single-pot enzymatic synthesis for uniformly ¹³C and ¹⁵N-labeled Guanosine Triphosphate (GTP) starting from labeled glucose and ammonium chloride. This method leverages a combination of recombinant enzymes from the pentose phosphate and de novo purine synthesis pathways.[8]

3.1 Materials and Reagents

  • Enzymes: Glucokinase, Glucose-6-phosphate dehydrogenase, 6-Phosphogluconate dehydrogenase, Ribose-5-phosphate isomerase, PRPP synthetase, and the suite of enzymes for the de novo purine pathway (e.g., from E. coli overexpression).

  • Labeled Substrates: [U-¹³C₆]-Glucose, ¹⁵NH₄Cl.

  • Unlabeled Substrates & Cofactors: ATP, NADP+, L-Serine, L-Aspartate, L-Glutamine, NaHCO₃, Folate derivative (e.g., 10-formyl-THF).

  • Buffers: Tris-HCl, MgCl₂, KCl.

  • Purification: HPLC system, C18 reversed-phase column (semi-preparative), Triethylammonium bicarbonate (TEAB) buffer, Acetonitrile (ACN).

  • Equipment: Temperature-controlled incubator/shaker, pH meter, centrifuge, HPLC system, lyophilizer.

3.2 Experimental Workflow

Figure 2: Workflow for the enzymatic synthesis and purification of labeled GTP.

3.3 Step-by-Step Synthesis Protocol

  • Reaction Mixture Preparation:

    • In a sterile reaction vessel, prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6, 20 mM MgCl₂, 50 mM KCl).

    • Add cofactors and substrates to the final concentrations specified in Table 1. Ensure all components are fully dissolved.

    • Add the labeled precursors: [U-¹³C₆]-Glucose and ¹⁵NH₄Cl.

    • Adjust the final pH to 7.6 if necessary.

  • Enzymatic Reaction Initiation:

    • Prepare a cocktail of all required enzymes. The specific activity of each enzyme should be predetermined to ensure balanced pathway flux.

    • Initiate the reaction by adding the enzyme cocktail to the reaction mixture.

    • Causality: Adding the enzymes last ensures all substrates and cofactors are present, allowing the multi-step pathway to proceed immediately and efficiently.

  • Incubation:

    • Incubate the reaction at 37°C with gentle agitation for 4-8 hours.

    • Causality: 37°C is the optimal temperature for most of the mesophilic enzymes used in the pathway. Agitation ensures proper mixing and prevents substrate limitation.

  • Reaction Monitoring:

    • At time points (e.g., T=0, 2, 4, 6, 8 hours), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

    • Immediately quench the enzymatic activity in the aliquot by adding an equal volume of cold ethanol or by heat inactivation.

    • Centrifuge to pellet the precipitated enzymes and analyze the supernatant using analytical RP-HPLC to monitor the formation of GTP.

  • Reaction Termination:

    • Once the reaction has reached completion (i.e., GTP concentration plateaus), terminate the entire reaction by adding 2 volumes of cold 100% ethanol and incubating at -20°C for 30 minutes to precipitate the enzymes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the synthesized labeled GTP.

3.4 Table of Critical Reaction Parameters

ParameterRecommended ValueRationale
pH 7.5 - 8.0Optimal for most enzymes in the purine biosynthesis pathway.
Temperature 37°CEnsures optimal enzyme activity and reaction rate.
[MgCl₂] 10 - 20 mMEssential cofactor for many kinases and synthetases, including PRPP Synthetase.
[ATP] 5 - 10 mMKey substrate for PRPP synthesis and provides energy for the pathway.
[¹³C-Glucose] 10 - 20 mMPrimary carbon source for the ribose moiety and parts of the purine ring.
[¹⁵NH₄Cl] 20 - 40 mMPrimary nitrogen source for the purine ring.
Incubation Time 4 - 8 hoursTypically sufficient for reaching high conversion yields. Monitor for plateau.

Purification Protocol: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying nucleotides, offering high resolution to separate the desired product from substrates, cofactors, and byproducts.[17][18][19]

4.1 Step-by-Step Purification Protocol

  • Sample Preparation:

    • Dry the collected supernatant from the synthesis reaction under vacuum to remove the ethanol.

    • Resuspend the dried pellet in a small volume of HPLC mobile phase A (e.g., 100 mM TEAB, pH 7.5).[18]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Setup:

    • Equilibrate a semi-preparative C18 column with 100% mobile phase A until a stable baseline is achieved.

    • Mobile Phase A: 100 mM TEAB, pH 7.5

    • Mobile Phase B: 100 mM TEAB, pH 7.5 in 50% Acetonitrile

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Run a linear gradient to elute the compounds. A typical gradient might be 0-30% mobile phase B over 40 minutes.[17] The exact gradient should be optimized based on an initial analytical run.

    • Causality: The triethylammonium bicarbonate acts as an ion-pairing agent, allowing the highly polar nucleotides to be retained and separated on the nonpolar C18 column. The acetonitrile gradient then elutes the compounds based on their relative hydrophobicity.

  • Fraction Collection:

    • Monitor the column eluate at 260 nm.

    • Collect the fractions corresponding to the GTP peak, as identified by comparison with a known standard.

  • Desalting and Lyophilization:

    • Pool the pure fractions containing the labeled GTP.

    • Remove the volatile TEAB buffer by repeated co-evaporation with water or by lyophilization.

    • Perform a final lyophilization to obtain the purified, labeled GTP as a white, fluffy powder.

Analysis and Quality Control

Verifying the identity, purity, and isotopic enrichment of the final product is a critical final step.

  • Purity Analysis (HPLC): An aliquot of the final product should be run on an analytical HPLC column. Purity is determined by integrating the area of the product peak relative to the total area of all peaks. A purity of >95% is typically desired.

  • Identity and Isotopic Enrichment (Mass Spectrometry): Isotope-dilution mass spectrometry is a powerful technique for both confirming the identity and accurately quantifying the labeled nucleotide.[4][20][21] The observed mass spectrum should show a mass shift corresponding to the number of incorporated ¹³C and ¹⁵N atoms compared to an unlabeled standard. The distribution of isotopologues can confirm the uniformity of labeling.

  • Structural Verification (NMR): For structural biology applications, 1D and 2D NMR spectroscopy can be used to confirm the structure and the precise location of the isotopic labels within the molecule.[5]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive or inhibited enzyme(s).2. Incorrect buffer pH or cofactor concentration.3. Degradation of substrates or product.1. Test the activity of individual enzymes.2. Verify pH and concentrations of all reaction components.3. Ensure reaction is performed promptly and samples are kept cold.
Multiple Peaks in HPLC 1. Incomplete reaction.2. Formation of side products.3. Product degradation.1. Increase incubation time or enzyme concentration.2. Optimize reaction conditions (pH, temp).3. Adjust HPLC gradient for better separation.
Low Isotopic Incorporation 1. Contamination with unlabeled precursors.2. Isotopic dilution from unlabeled sources in the reaction mix.1. Use high-purity labeled substrates.2. Ensure all nitrogen/carbon donating substrates (e.g., amino acids) are also labeled if uniform labeling is desired.
Poor HPLC Peak Shape 1. Column overloading.2. Inappropriate mobile phase.1. Inject a smaller sample volume.2. Ensure proper pH and concentration of the ion-pairing reagent (TEAB).

Conclusion

The enzymatic synthesis of labeled nucleotides from ribose-5-phosphate is a robust and highly specific method for producing critical reagents for modern biological research. By leveraging the cell's natural biosynthetic pathways in a controlled, in vitro setting, researchers can generate a wide array of isotopically or fluorescently labeled nucleotides. The protocol described herein provides a comprehensive framework that can be adapted for the synthesis of various purine and pyrimidine nucleotides, empowering studies in metabolomics, structural biology, and drug discovery.

References

  • ACS Omega. (n.d.). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA.
  • Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules.
  • Dr.Oracle. (2026, January 8). What is the function of Phosphoribosylpyrophosphate (PRPP) synthetase in human biochemistry?.
  • Royal Society of Chemistry. (2014). Synthesis of γ-Labeled Nucleoside 5'-Triphosphates using Click Chemistry.
  • Fiveable. (n.d.). PRPP Synthetase Definition.
  • Silantes. (2023, December 3). The Advantages of Using Stable Isotope-Labeled Nucleic Acids.
  • MDPI. (n.d.). The PRPP Synthetase Spectrum: What Does it Demonstrate About Nucleotide Syndromes?.
  • ResearchGate. (n.d.). Properties of the native and recombinant PRPP synthases from plants.
  • National Institutes of Health. (2014, April 3). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization.
  • ACS Publications. (n.d.). Bodipy-Labeled Nucleoside Triphosphates for Polymerase Synthesis of Fluorescent DNA.
  • National Institutes of Health. (n.d.). Labeled Nucleoside Triphosphates with Reversibly Terminating Aminoalkoxyl Groups.
  • Portland Press. (n.d.). Cell cycle regulation of purine synthesis by phosphoribosyl pyrophosphate and inorganic phosphate. Biochemical Journal.
  • National Library of Medicine. (2014, November 19). Bodipy-labeled nucleoside triphosphates for polymerase synthesis of fluorescent DNA. Bioconjugate Chemistry.
  • National Institutes of Health. (2010, December 17). Enzymatic de Novo Pyrimidine Nucleotide Synthesis.
  • National Institutes of Health. (n.d.). Isotope labeling strategies for NMR studies of RNA.
  • PubMed. (n.d.). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides.
  • ResearchGate. (2023, August 6). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry.
  • Wikipedia. (n.d.). Isotopic labeling.
  • ACS Publications. (2022, April 20). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews.
  • Medicine LibreTexts. (2021, November 2). 7.2: Nucleotide synthesis.
  • National Institutes of Health. (n.d.). Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis.
  • Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides.
  • Deep Blue Repositories. (n.d.). Analysis and Purification of Synthetic Nucleic Acids Using HPLC.
  • ResearchGate. (2025, September 19). Pyrophosphorylation of ribose 5-phosphate in the enzymatic synthesis of 5-phosphoribosyl 1-pyrophosphate.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Nucleic Acids.
  • ResearchGate. (n.d.). Figure 4. Nucleotide synthesis, structure and nomenclature. (A) Ribose....

Sources

Introduction: Targeting the Metabolic Hub of Cell Proliferation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Leveraging Ribose-5-Phosphate in Drug Discovery Screening

Ribose-5-phosphate (R5P) is a pivotal biomolecule, serving as both a product and an intermediate of the pentose phosphate pathway (PPP).[1] This metabolic pathway runs parallel to glycolysis and is fundamental for cellular life, providing two essential resources: NADPH for reductive biosynthesis and antioxidant defense, and R5P as the essential precursor for the biosynthesis of nucleotides (DNA and RNA), certain coenzymes, and the amino acid histidine.[1][2][3]

Rapidly proliferating cells, particularly cancer cells, exhibit a heightened demand for the products of the PPP to sustain DNA replication, RNA transcription, and to counteract increased oxidative stress.[4][5][6] This metabolic reprogramming, often referred to as the Warburg effect, renders cancer cells uniquely dependent on the PPP, making the enzymes that produce and consume R5P highly attractive targets for therapeutic intervention.[7][8] Furthermore, subtle but significant structural differences in PPP enzymes between humans and pathogenic organisms like protozoan parasites and bacteria present a therapeutic window for developing selective inhibitors for infectious diseases.[9][10]

This guide provides a comprehensive overview of the strategic application of Ribose-5-Phosphate in high-throughput screening (HTS) campaigns. We will explore the key enzymatic targets, present validated, step-by-step protocols for robust screening assays, and offer insights into data interpretation to empower researchers in the discovery of novel modulators of this critical metabolic node.

Section 1: The Pentose Phosphate Pathway - A Hub for Therapeutic Intervention

The PPP is bifurcated into two distinct phases: the oxidative and the non-oxidative. The cellular state dictates the flux through each branch.[6]

  • The Oxidative Branch: This phase is an irreversible process that converts glucose-6-phosphate (G6P) into ribulose-5-phosphate. Its primary role is to produce NADPH, the cell's main reducing equivalent for combating reactive oxygen species (ROS) and for anabolic processes like fatty acid synthesis.[5][6] The first enzyme in this branch, glucose-6-phosphate dehydrogenase (G6PD), is the rate-limiting step and a key point of regulation.[6]

  • The Non-Oxidative Branch: This is a series of reversible sugar-phosphate interconversions. It is here that ribulose-5-phosphate is converted into the crucial R5P by Ribose-5-phosphate Isomerase (Rpi).[1][11] The non-oxidative branch, through the actions of transketolase (TKT) and transaldolase (TALDO), links the PPP back to glycolysis by generating fructose-6-phosphate and glyceraldehyde-3-phosphate.[12] This flexibility allows cells to generate R5P from glycolytic intermediates without going through the oxidative branch, or vice-versa, depending on the metabolic need for NADPH versus nucleotide precursors.[7]

The central position of R5P makes the enzymes governing its synthesis and consumption critical control points for cell fate.

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_nonoxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL6 6-Phosphoglucono-δ-lactone G6P->PGL6 G6PD (NADPH) PG6 6-Phosphogluconate PGL6->PG6 6PGL Ru5P Ribulose-5-Phosphate PG6->Ru5P 6PGD (NADPH) R5P Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE PRPP PRPP R5P->PRPP PRPS invis1 R5P->invis1 F6P Fructose-6-Phosphate X5P->F6P TKT X5P->invis1 S7P Sedoheptulose-7-Phosphate invis2 S7P->invis2 E4P Erythrose-4-Phosphate E4P->F6P Glycolysis To Glycolysis F6P->Glycolysis G3P Glyceraldehyde-3-Phosphate G3P->Glycolysis G3P->invis2 Nucleotides Nucleotide Synthesis PRPP->Nucleotides invis1->S7P TKT invis1->G3P TKT invis2->E4P TALDO invis2->F6P TALDO

Caption: The Pentose Phosphate Pathway, highlighting Ribose-5-Phosphate (R5P).

Section 2: Key R5P-Utilizing Enzymes as Drug Targets

Several enzymes that directly utilize R5P as a substrate or produce it are prime targets for drug discovery.

  • Transketolase (TKT): A key enzyme of the non-oxidative PPP, TKT transfers a two-carbon unit between sugar phosphates.[13] Inhibition of TKT disrupts the production of R5P from glycolytic intermediates, leading to suppressed tumor growth.[13][14] It has been successfully targeted in hepatocellular carcinoma and is also explored as a target for herbicides and antimycobacterial agents.[9][13][15]

  • Ribose-5-Phosphate Isomerase (Rpi): Rpi catalyzes the reversible isomerization between ribulose-5-phosphate and R5P.[16] Organisms have two structurally distinct classes of Rpi: RpiA, found in humans, and RpiB. Many pathogenic protozoa, including Leishmania and Trypanosoma, rely exclusively on the RpiB isoform, which is absent in mammals.[10][17] This evolutionary divergence provides an excellent opportunity for designing pathogen-specific inhibitors with a low probability of off-target effects in the host.[16][17]

  • PRPP Synthetase (PRPS): This enzyme catalyzes the activation of R5P to 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP), a critical rate-limiting step for both de novo and salvage pathways of nucleotide synthesis.[1][18][19] Given its central role, PRPS is a target for antimetabolic drugs in cancer and autoimmune diseases.[20] Furthermore, gain-of-function mutations leading to PRPS superactivity cause an overproduction of purines, resulting in hyperuricemia and gout.[21][22]

Section 3: Designing High-Throughput Screening Campaigns for R5P-Dependent Targets

A successful HTS campaign requires a robust, miniaturized, and automated assay.[23][24] The goal is to rapidly interrogate large compound libraries to identify "hits"—molecules that modulate the activity of the target enzyme.[24]

The Causality of Assay Choice: The selection of an assay format is a critical decision.

  • Biochemical assays directly measure the catalytic activity of the enzyme (i.e., substrate consumption or product formation). They are the gold standard for identifying true functional inhibitors but can be susceptible to compound interference.

  • Biophysical assays measure the direct physical interaction between a compound and the target protein (e.g., binding). They are excellent for confirming target engagement and filtering out false positives from biochemical screens.

A typical HTS workflow employs a multi-stage approach to efficiently identify and validate lead compounds.

HTS_Workflow LibScreen Compound Library (~10^5-10^6 compounds) PrimaryScreen Primary HTS (Single Concentration) LibScreen->PrimaryScreen HitConfirm Hit Confirmation & Triage PrimaryScreen->HitConfirm ~1-3% Hit Rate DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse SecondaryAssay Orthogonal / Secondary Assays (e.g., Biophysical, Cell-based) DoseResponse->SecondaryAssay Potent Hits SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Validation: The Foundation of Trustworthiness Every HTS assay must be rigorously validated to ensure the data is reliable. The Z'-factor is a statistical parameter that quantifies the suitability of an assay for HTS. It measures the dynamic range and data variation.

  • Z' > 0.5: An excellent, robust assay.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Section 4: Application Protocols

Here we provide two detailed protocols: a primary biochemical assay for identifying PRPS inhibitors and a secondary biophysical assay to confirm direct target binding.

Protocol 1: Primary HTS Assay - Spectrophotometric Coupled-Enzyme Assay for PRPP Synthetase (PRPS) Inhibitors

This protocol is adapted from commercially available non-radioactive kits and is ideal for HTS.[21][22]

  • Principle: This is a continuous, coupled-enzyme assay performed in a microplate format. The activity of PRPS is measured by monitoring the rate of NADH production, which is detected by an increase in absorbance at 340 nm. The reactions are as follows:

    • PRPS: Ribose-5-Phosphate + ATP → PRPP + AMP

    • HGPRT (coupling enzyme 1): PRPP + Hypoxanthine → IMP + PPi

    • IMPDH (coupling enzyme 2): IMP + NAD⁺ + H₂O → XMP + NADH + H⁺

  • Materials:

    • Recombinant human PRPS1 enzyme

    • Recombinant HGPRT and IMPDH enzymes

    • Ribose-5-Phosphate (R5P) sodium salt

    • Adenosine Triphosphate (ATP)

    • Hypoxanthine

    • β-Nicotinamide adenine dinucleotide (NAD⁺)

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT

    • 384-well, clear, flat-bottom UV-transparent microplates

    • Test compounds dissolved in DMSO

    • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • Reagent Preparation:

    • Enzyme Mix: Prepare a master mix containing PRPS1, HGPRT, and IMPDH in Assay Buffer. The optimal concentration of each enzyme must be determined empirically to ensure the PRPS-catalyzed reaction is rate-limiting.

    • Substrate Mix: Prepare a master mix containing R5P, ATP, Hypoxanthine, and NAD⁺ in Assay Buffer. The concentration of R5P and ATP should be at or near their Km values to ensure sensitivity to competitive inhibitors.

  • Step-by-Step Protocol (384-well format):

    • Compound Plating: Dispense 100 nL of test compounds (typically at 10 mM in DMSO) into the assay plate wells for a final screening concentration of 10 µM. For controls, dispense DMSO only.

      • Negative Control (0% inhibition): DMSO

      • Positive Control (100% inhibition): A known PRPS inhibitor or omit the enzyme.

    • Enzyme Addition: Add 5 µL of the Enzyme Mix to all wells.

    • Incubation: Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the test compounds to bind to the enzyme before the reaction starts. Causality: This step is crucial for identifying time-dependent inhibitors and ensuring equilibrium is reached.

    • Reaction Initiation: Add 5 µL of the Substrate Mix to all wells to start the reaction. The final volume should be 10 µL.

    • Kinetic Reading: Immediately place the plate in the spectrophotometer pre-set to 30°C. Measure the absorbance at 340 nm every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_bkgd) / (V₀_neg_ctrl - V₀_bkgd)) (where bkgd is the background rate from wells with no PRPS enzyme).

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Secondary / Orthogonal Assay - Thermal Shift Assay (TSA) for Target Engagement

This biophysical assay confirms that a "hit" from the primary screen directly binds to the target protein.[10][17]

  • Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures changes in the thermal stability of a protein. When a compound binds to a protein, it typically stabilizes its folded state, resulting in an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed as the protein unfolds, causing an increase in fluorescence.

  • Materials:

    • Purified recombinant target enzyme (e.g., PRPS1, TKT, or Rpi) at high concentration (e.g., 1-2 mg/mL).

    • SYPRO Orange Protein Gel Stain (e.g., 5000x stock in DMSO).

    • TSA Buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl.

    • Hit compounds from the primary screen.

    • A real-time PCR (qPCR) instrument with a thermal ramping feature.

    • 96- or 384-well PCR plates.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Dilute the target protein to a final concentration of 2 µM in TSA Buffer.

      • Dilute the SYPRO Orange dye to a final concentration of 5x in TSA Buffer.

    • Assay Setup (per 20 µL reaction):

      • In each well of the PCR plate, add 10 µL of the 2 µM protein solution.

      • Add 0.2 µL of the hit compound (at 1 mM in DMSO for a final concentration of 10 µM). Add DMSO for the no-ligand control.

      • Add the remaining volume with TSA buffer and the 5x SYPRO Orange dye.

    • Plate Sealing: Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.

    • Thermal Ramping: Place the plate in the qPCR instrument. Run a melt curve experiment:

      • Hold at 25°C for 2 minutes.

      • Increase the temperature from 25°C to 95°C with a ramp rate of 0.05°C/sec, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature for each well.

    • The Tm is the temperature at the midpoint of the transition in the melting curve, which corresponds to the peak of the first derivative of the curve (-dF/dT).

    • Calculate the thermal shift (ΔTm) for each compound: ΔTm = Tm_compound - Tm_DMSO

    • A significant positive ΔTm (typically > 2°C) is considered evidence of direct binding and confirms target engagement.

Section 5: Data Interpretation and Troubleshooting

Effective screening requires careful data analysis and an awareness of potential pitfalls.

Table 1: Typical Assay Parameters for R5P-Dependent Enzyme Screens

ParameterPRPS Assay (Spectrophotometric)TKT/Rpi Assay (Generic)TSA (Biophysical)
Plate Format 384-well384-well96- or 384-well
Detection Method Absorbance (340 nm)Absorbance or FluorescenceFluorescence
[Enzyme] 1-10 nM (empirically determined)5-50 nM (empirically determined)1-5 µM
[R5P] 10-50 µM (near Km)20-100 µM (near Km)N/A
[Co-substrate] ATP: 10-50 µM (near Km)Varies (e.g., X5P for TKT)N/A
Screening [Cmpd] 10 µM10 µM10-50 µM
Expected Z' > 0.6> 0.5> 0.7

Common Troubleshooting Scenarios:

  • Low Z'-factor (<0.5):

    • Cause: High variability in control wells or a small signal window.

    • Solution: Optimize enzyme/substrate concentrations. Ensure consistent liquid handling and temperature control. Check reagent stability.

  • False Positives in Primary Screen:

    • Cause: Compound interferes with the assay technology. Examples include autofluorescent compounds, compounds that absorb light at 340 nm, or inhibitors of the coupling enzymes (in the PRPS assay).

    • Solution: Perform counter-screens (e.g., run the assay without the primary target enzyme) to identify technology-interfering compounds. Use an orthogonal assay like TSA to confirm direct binding.

  • False Negatives:

    • Cause: The compound may be unstable under assay conditions, require metabolic activation, or have a mechanism not detectable by the assay (e.g., allosteric inhibition not competitive with the varied substrate).

    • Solution: Ensure compound solubility and stability. Consider developing multiple assay formats that probe different mechanisms.

Conclusion

Ribose-5-phosphate stands at a critical intersection of cellular metabolism, directly fueling the biosynthetic and redox-balancing pathways that are hijacked by cancer cells and essential for pathogen survival. The enzymes that regulate R5P metabolism—including PRPS, TKT, and Rpi—are therefore high-value targets for modern drug discovery. By employing robust, validated high-throughput screening strategies, such as the coupled-enzymatic and biophysical assays detailed here, researchers can effectively identify and validate novel chemical entities that modulate this pathway. These efforts hold significant promise for the development of next-generation therapeutics in oncology and infectious disease.

References

  • Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • Ghanem, N., et al. (2021). The Pentose Phosphate Pathway in Cancer: Regulation and Therapeutic Opportunities. Chemotherapy. [Link]

  • Ghanem, N., et al. (2021). The Pentose Phosphate Pathway in Cancer: Regulation and Therapeutic Opportunities. Chemotherapy, 66(5-6), 179-191. [Link]

  • Jiang, P., Du, W., & Wu, M. (2014). The pentose phosphate pathway and cancer. PMC. [Link]

  • Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors. (2021). National Center for Biotechnology Information. [Link]

  • Ge, T., et al. (2020). The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers in Endocrinology. [Link]

  • Ghanem, N., et al. (2021). The Pentose Phosphate Pathway in Cancer: Regulation and Therapeutic Opportunities. Chemotherapy, 66(5-6), 179-191. [Link]

  • Search for Inhibitors of Mycobacterium tuberculosis Transketolase in a Series of Sulfo-Substituted Compounds. (2021). PMC. [Link]

  • PRPP-S Assay Kit. (n.d.). NOVOCIB. [Link]

  • Zhang, W., et al. (2020). Ribose-5-phosphate isomerases: characteristics, structural features, and applications. Applied Microbiology and Biotechnology. [Link]

  • Hershko, A., Razin, A., & Mager, J. (1969). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Zdralevic, M., et al. (2018). Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation. PMC. [Link]

  • PRPP-Synthetase Superactivity Assay Kit. (2014). NOVOCIB. [Link]

  • Ribose-5-Phosphate. (n.d.). Area. [Link]

  • Xiang, J., et al. (2022). Novel transketolase inhibitor oroxylin A suppresses the non-oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient-derived organoids. PMC. [Link]

  • Ribose 5-phosphate. (n.d.). Wikipedia. [Link]

  • De Vita, D., et al. (2021). Toward Chemical Validation of Leishmania infantum Ribose 5-Phosphate Isomerase as a Drug Target. PMC. [Link]

  • Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. (2024). medtigo Journal. [Link]

  • Markowitz, G. (2022). Enhancing PD-1 blockade by inhibiting PKM2 activity in the pentose phosphate pathway. VJHemOnc. [Link]

  • De Vita, D., et al. (2021). Toward Chemical Validation of Leishmania infantum Ribose 5-Phosphate Isomerase as a Drug Target. Antimicrobial Agents and Chemotherapy. [Link]

  • Ribose-5-Phosphate: The Essential Precursor for Nucleotide Synthesis Produced by the Pentose Phosphate Pathway. (n.d.). CSIR NET LIFE SCIENCE COACHING. [Link]

  • Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]

  • Piras, S., et al. (2020). The Pentose Phosphate Pathway and Its Involvement in Cisplatin Resistance. MDPI. [Link]

  • Patra, K. C., & Hay, N. (2014). Regulation of the pentose phosphate pathway in cancer. Protein & Cell. [Link]

  • Kabytaev, K., & Melnikov, A. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences. [Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie. [Link]

  • Dower, K., & Mulcahy, J. V. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology. [Link]

  • The reaction catalyzed by PRPP synthetase and metabolic pathways... (n.d.). ResearchGate. [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Ashwell, G., & Hickman, J. (1957). Enzymatic formation of xylulose 5-phosphate from ribose 5-phosphate in spleen. Journal of Biological Chemistry. [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). Amerigo Scientific. [Link]

  • A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. (2016). PLOS ONE. [Link]

  • High-throughput screening assays for the identification of chemical probes. (2012). Nature Reviews Drug Discovery. [Link]

Sources

Troubleshooting & Optimization

troubleshooting ribose-5-phosphate instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting R5P Instability in Aqueous Solutions Audience: Researchers, Biochemists, and Assay Developers

Introduction: The "Hidden" Variable in Your Assay

Ribose-5-Phosphate (R5P) is a notorious variable in metabolic assays. Unlike glucose, R5P possesses a highly reactive carbonyl group at C1 (in its open-chain form) and an autocatalytic phosphate group at C5. This combination makes it significantly more reactive than standard sugars—up to 100-fold faster in Maillard reactions than glucose.

If your R5P solution turns yellow, your enzyme kinetics drift, or your standard curves fail, you are likely witnessing carbonyl-amine chemistry or phosphate-catalyzed degradation . This guide provides the mechanistic understanding and protocols to stabilize R5P.

Module 1: Critical Stability Factors (The Mechanisms)

To troubleshoot R5P, you must understand the three pathways destroying your molecule.

The Maillard Trap (The "Yellowing" Effect)

R5P exists in equilibrium between a cyclic furanose ring and a reactive open-chain aldehyde.

  • The Trigger: Primary amines (e.g., Tris buffer , Glycine, or protein side chains).

  • The Mechanism: The amine attacks the C1 aldehyde of R5P to form a Schiff base.

  • The Catalyst: The phosphate group on C5 acts as an intramolecular acid-base catalyst, accelerating this reaction.

  • The Result: Formation of brown melanoidins (yellowing) and superoxide radicals (

    
    ), which can inactivate downstream enzymes (e.g., PRPP synthetase).
    
Anomerization & Hydrolysis
  • Isomerization: In water, R5P spontaneously isomerizes to Ribulose-5-Phosphate (Ru5P). While reversible, this alters substrate availability for specific enzymes.

  • Hydrolysis: Acidic pH (<4.0) promotes the cleavage of the phosphate ester bond, leaving you with free Ribose and inorganic phosphate (

    
    ).
    
Visualization: R5P Degradation Pathways

R5P_Degradation R5P Ribose-5-Phosphate (Open Chain Aldehyde) Schiff Schiff Base (Unstable) R5P->Schiff + Amine Ru5P Ribulose-5-Phosphate (Ketose Isomer) R5P->Ru5P Spontaneous Isomerization (pH > 7.5) FreeRibose Free Ribose + Pi R5P->FreeRibose Acid Hydrolysis (pH < 4.0) Tris Primary Amines (Tris, Glycine, Lysine) Tris->Schiff Nucleophilic Attack Melanoidins Melanoidins (Yellow/Brown Pigment) Schiff->Melanoidins Polymerization (Irreversible)

Figure 1: The primary degradation pathways of R5P. Note that the interaction with amines (Red) is the most common cause of rapid instability.

Module 2: Buffer Selection Matrix

The Golden Rule: Never use Tris or Glycine with Ribose-5-Phosphate.

Buffer SystemCompatibilityVerdictTechnical Rationale
Tris (Tris-HCl) Incompatible BANNED Contains a primary amine. Reacts rapidly with R5P to form Schiff bases. Causes solution yellowing and loss of titer within hours.
Glycine Incompatible BANNED Primary amine. Accelerates Maillard browning faster than Tris.
Phosphate (Na/K) Conditional ⚠️ CAUTION Chemically stable with R5P alone. However, phosphate anions can catalyze the reaction between R5P and other proteins in your assay. Also precipitates with

(often required for R5P enzymes).
HEPES / MOPS High PREFERRED Sterically hindered secondary/tertiary amines. Minimal reactivity with R5P aldehyde group. Compatible with metal ions (

,

).
Triethanolamine Moderate ⚠️ CAUTION Tertiary amine, but can contain trace primary amine impurities. Use high-grade only.
Water (ddH2O) Moderate ⚠️ SHORT TERM R5P disodium salt is stable in water, but lacks buffering capacity against atmospheric

absorption (acidification). Freeze immediately.

Module 3: Troubleshooting Scenarios (FAQs)

Q1: My R5P stock solution turned pale yellow overnight at 4°C. Is it still usable?

Answer: No. The yellow color indicates the formation of advanced glycation end-products (AGEs) or melanoidins. This confirms that a reaction with an amine contaminant (likely your buffer or a contaminated spatula) has occurred.

  • Impact: The breakdown products are often inhibitors of pentose phosphate pathway enzymes.

  • Action: Discard the stock. Switch to HEPES or MOPS buffer.

Q2: I am seeing high background phosphate signal in my assay.

Answer: This suggests hydrolysis of the phospho-ester bond.

  • Cause: R5P is susceptible to acid hydrolysis. If you dissolved the free acid form of R5P (instead of the disodium salt) in water without pH adjustment, the pH can drop < 3.0, causing auto-hydrolysis.

  • Action: Always check the pH of the stock immediately after dissolution. Maintain pH 7.0–7.5.

Q3: My enzyme kinetics are slower than reported when using R5P.

Answer: Check your Magnesium (


)  concentration.
  • Cause: R5P is a weak chelator. Furthermore, if you used Phosphate buffer, you may have precipitated your magnesium cofactor as Magnesium Phosphate (

    
    ), which is insoluble.
    
  • Action: Switch to HEPES buffer to maintain free

    
     availability.
    
Q4: The concentration of my R5P stock seems lower than calculated.

Answer: R5P salts are extremely hygroscopic .

  • Cause: The powder absorbs water from the air rapidly during weighing, meaning you are weighing water, not R5P.

  • Action: Do not rely on gravimetric preparation for critical kinetics. Prepare a concentrated stock, then validate the concentration using an enzymatic endpoint assay (e.g., R5P Isomerase + Dehydrogenase coupled assay) or measure absorbance at 260nm if nucleotides are absent (though R5P itself has low UV absorbance, its degradation products absorb strongly at 280nm).

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The "Inert Prep" Method

Use this protocol to prepare stable stock solutions.

Reagents:

  • D-Ribose-5-Phosphate Disodium Salt (Purity >95%)

  • Buffer: 50 mM HEPES, pH 7.5 (Pre-chilled to 4°C)

  • Solvent: Nuclease-free water (Degassed)

Workflow:

  • Equilibrate: Bring the R5P container to room temperature before opening to prevent condensation inside the bottle.

  • Weighing: Weigh the salt quickly. Assume a hydration factor (water weight) of 5-10% unless the Certificate of Analysis specifies otherwise.

  • Dissolution: Add the solid to pre-chilled (4°C) buffer/water. Do not vortex vigorously; use gentle inversion to minimize oxygenation (which promotes radical formation).

  • Filtration: Sterile filter (0.22 µm) immediately. Bacteria love sugar phosphates.

  • Aliquot & Freeze: Flash freeze in liquid nitrogen or dry ice/ethanol. Store at -80°C.

Storage Rules:

  • -80°C: Stable for 6 months.

  • -20°C: Stable for 1 month.

  • 4°C: Unstable (Use within 4-6 hours).

  • Freeze-Thaw: Avoid. Aliquot into single-use volumes.

Decision Logic: Preparing R5P for Your Assay

R5P_Prep_Workflow Start Start: Prepare R5P Stock CheckBuffer Check Buffer Composition Start->CheckBuffer IsTris Is it Tris or Glycine? CheckBuffer->IsTris Stop STOP: Change Buffer (Use HEPES/MOPS) IsTris->Stop Yes Proceed Proceed to Weighing IsTris->Proceed No Dissolve Dissolve in Cold (4°C) Solvent Proceed->Dissolve Usage Immediate Use? Dissolve->Usage KeepIce Keep on Ice (Max 4 hours) Usage->KeepIce Yes Freeze Flash Freeze (-80°C) Single Aliquots Usage->Freeze No

Figure 2: Decision logic for buffer selection and storage to prevent R5P degradation.

References

  • PubChem. (n.d.). Ribose-5-phosphate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zhang, Y., et al. (2003). Maillard reactions of ribose 5-phosphate and amino acids. Journal of Agricultural and Food Chemistry. (Demonstrates the rapid reaction rate of R5P with amines compared to glucose).
  • Sigma-Aldrich. (n.d.). Product Information Sheet: D-Ribose 5-phosphate disodium salt. Merck KGaA. (Provides solubility and hygroscopic warnings).
  • Hengyuan Fine Chemical. (2025).[1] Buffer Selection Guide: Optimal Choices for Various Applications. Retrieved from [Link] (General buffer compatibility principles).

  • University of Michigan. (n.d.). Selective crystallization of phosphate buffer components and pH changes during freezing.

Sources

Technical Guide: Optimizing Ribose-5-Phosphate (R5P) for Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variable in Kinetic Assays

Ribose-5-Phosphate (R5P) is a metabolic linchpin, serving as the primary acceptor substrate for PRPP Synthetase (PRPS) and a key donor/acceptor in Transketolase (TKT) reactions. In drug discovery, particularly for nucleotide metabolism and cancer metabolism targets, the quality and concentration of R5P are often overlooked sources of assay variability.

This guide moves beyond basic protocol steps to address the physicochemical realities of working with R5P. We will focus on two primary workflows:

  • PRPP Synthetase Assays (Nucleotide Synthesis)

  • Transketolase Assays (Pentose Phosphate Pathway)

Module 1: Reagent Integrity & Preparation

Before optimizing concentration, you must ensure the molecule is intact. R5P is hygroscopic and susceptible to hydrolysis, leading to free ribose and inorganic phosphate (


), which can inhibit downstream coupling enzymes.
The Stability Protocol

Commercial R5P is typically supplied as a disodium or barium salt. The disodium salt is preferred for biological assays to avoid heavy metal inhibition.

Standard Operating Procedure (SOP) for R5P Stock:

ParameterSpecificationRationale
Solvent 50 mM Tris-HCl or HEPES (pH 7.4)Water alone can become acidic upon R5P dissolution, accelerating hydrolysis.
Concentration 60 mM StockHigh enough to allow small volume additions (1:10 or 1:20 dilution) to the assay.
Storage

(Single Aliquots)
Critical: Avoid freeze-thaw cycles. R5P degrades spontaneously into ribose and

upon repeated thawing.
Shelf Life < 3 Months at

Degradation products (Ribose) act as weak competitive inhibitors.
Visualizing the Degradation Risk

The following diagram illustrates the decision logic for handling R5P to prevent "silent" assay failure.

R5P_Handling Start Solid R5P (Disodium Salt) Dissolve Dissolve in Buffered Solvent (pH 7.4 - 7.6) Start->Dissolve Check Check pH immediately Dissolve->Check Acidic pH < 6.0 (Risk of Hydrolysis) Check->Acidic Fail Neutral pH 7.4 (Stable) Check->Neutral Pass Adjust Adjust with dilute NaOH (Do not overshoot > pH 8.5) Acidic->Adjust Aliquot Aliquot into Single-Use Tubes (Snap Freeze LN2) Neutral->Aliquot Adjust->Check

Figure 1: Decision matrix for Ribose-5-Phosphate stock preparation to minimize hydrolysis.

Module 2: PRPP Synthetase (PRPS) Assay Optimization

The conversion of R5P to PRPP is the rate-limiting step in purine synthesis.[1] Reaction:



The Kinetic Paradox

A common error is using R5P concentrations derived from "standard" protocols (often ~5 mM) without considering the specific enzyme source.

  • Human Erythrocyte PRPS

    
    :  ~33 
    
    
    
    for R5P.
  • Assay Concentration: Typically 2.0 – 5.0 mM.

Why the discrepancy? We use


 because the reaction product, ADP (generated in the coupled step), is a potent competitive inhibitor. High substrate load maintains 

even as product accumulates.
The Coupled Enzyme System

To measure activity continuously, we couple AMP production to NADH oxidation. This is a complex quadruple-enzyme system.

PRPS_Coupled cluster_detection Detection Signal R5P Ribose-5-P PRPS PRPP Synthetase (Target Enzyme) R5P->PRPS ATP ATP ATP->PRPS MK Myokinase (Adenylate Kinase) ATP->MK Recycling PRPP PRPP PRPS->PRPP AMP AMP PRPS->AMP AMP->MK Recycling ADP 2 ADP MK->ADP Recycling PK Pyruvate Kinase ADP->PK PEP PEP PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (High Abs 340nm) NADH->LDH NAD NAD+ (Low Abs 340nm) NADH->NAD Decrease in A340 LDH->NAD

Figure 2: The PRPS coupled assay cascade. Note that Myokinase (MK) is required to convert AMP to ADP, which Pyruvate Kinase (PK) can then utilize.

Optimization Table: PRPS
ComponentRecommended Conc.Function/Notes
R5P 2.0 - 5.0 mMSaturating. If studying inhibition, reduce to ~50

.
ATP 1.0 - 2.0 mMSubstrate. Warning: Excess ATP chelates

.

5.0 - 10.0 mMEssential cofactor. Must exceed [ATP] + [R5P].
Inorganic Phosphate (

)
30 - 50 mMRequired allosteric activator for PRPS.

Module 3: Transketolase (TKT) Considerations

In TKT assays, R5P acts as an acceptor for the glycolaldehyde group transferred from Xylulose-5-Phosphate (X5P).

The "One-Substrate" Trick

While TKT formally requires X5P and R5P, pure X5P is expensive and unstable.

  • Solution: In crude lysates (e.g., erythrocyte hemolysates), Ribose-5-Phosphate Isomerase (RPI) and Ribulose-5-Phosphate Epimerase (RPE) are usually abundant.

  • Protocol: You can add only R5P . The endogenous isomerases will rapidly equilibrate R5P into a pool of R5P/Ru5P/X5P, allowing the TKT reaction to proceed.

  • Concentration: 4.0 – 15.0 mM R5P is standard for this "equilibrium pool" method to ensure neither substrate becomes limiting.

Module 4: Troubleshooting & FAQs

Common Failure Modes

Q: My background rate (no enzyme) is high. Why?

  • Cause: Contamination of your R5P stock with

    
     or spontaneous ATP hydrolysis.
    
  • Fix: Run a "No R5P" control. If the rate persists, the issue is ATP/NADH instability. If the rate appears only with R5P, your R5P stock has degraded.

Q: I see a long lag phase (> 5 mins) before the rate becomes linear.

  • Cause: Insufficient coupling enzymes (MK, PK, or LDH). The system takes time to build up steady-state intermediates (AMP

    
     ADP 
    
    
    
    Pyruvate).
  • Fix: Double the concentration of the coupling enzymes (PK/LDH). They must be in >100-fold excess of PRPS activity.

Q: The reaction rate drops rapidly after 2 minutes.

  • Cause: Substrate inhibition or Product inhibition.

  • Diagnosis: PRPP is known to inhibit PRPS competitively with respect to R5P.

  • Fix: Reduce enzyme concentration to lower the % conversion, keeping PRPP levels low.

R5P Concentration Guidelines Summary
ApplicationTarget [R5P]Notes
PRPS Activity Screening 2.0 mMEnsures

conditions.
PRPS

Determination
0 - 200

Use 8 points (e.g., 5, 10, 20, 40, 80, 160

).
Transketolase (Lysate) 10 - 15 mMHigh conc. needed to drive equilibrium pool generation.
Transketolase (Pure) 0.5 - 2.0 mMIf using pure X5P + R5P, lower concentrations suffice.

References

  • Sigma-Aldrich. (1994).[2] Enzymatic Assay of Phosphoribosyl-Pyrophosphate Synthetase (EC 2.7.6.1).[2][3]

  • Fox, I. H., & Kelley, W. N. (1971). Human Phosphoribosylpyrophosphate Synthetase: Kinetic Mechanism and End Product Inhibition. Journal of Biological Chemistry, 246(18), 5739–5748.

  • Khorana, H. G., et al. (1958). Pyrophosphorylation of Ribose 5-Phosphate in the Enzymatic Synthesis of 5-Phosphoribosyl 1-Pyrophosphate.[4][5] Journal of Biological Chemistry, 230(2), 941-953.

  • Novocib. (2025). PRECICE® PRPP-S Assay Kit Protocol.[3]

  • Talwar, D., et al. (2000). Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status.[6][7][8] Clinica Chimica Acta.

Sources

Technical Guide: Quality Control & Troubleshooting for D-Ribose 5-Phosphate (R5P) Sodium Salt

[1]

Introduction: The Hidden Variables in Your Pathway Analysis[1]

D-Ribose 5-phosphate (R5P) is not merely a substrate; it is the metabolic pivot point between glycolysis and nucleotide biosynthesis.[1] Whether you are measuring the kinetics of PRPP synthetase , tracing the Pentose Phosphate Pathway (PPP) , or performing cell-free protein synthesis, the purity of your R5P source is a critical determinant of reproducibility.[1]

Commercial preparations of R5P sodium salt are inherently unstable.[1] Unlike simple buffers, R5P is susceptible to two distinct degradation pathways—hydrolysis and isomerization —which generate "invisible" contaminants that standard UV-Vis assays cannot detect.[1]

This guide provides a forensic approach to validating your R5P stock, ensuring that your kinetic constants (


1

Module 1: The "Silent" Inhibitor – Inorganic Phosphate (Pi)[1]

The Problem: Hydrolysis

The phosphoester bond at the C5 position of ribose is thermodynamically unstable in aqueous solution, particularly during repeated freeze-thaw cycles or prolonged storage at pH > 7.5.[1]

Impact: Hydrolysis releases Inorganic Phosphate (Pi) and free D-Ribose .[1]

  • Critical Failure Mode: Many R5P-dependent enzymes (e.g., PRPP synthetase) are allosterically regulated or competitively inhibited by Pi.[1] Even 1-2% free Pi contamination can alter apparent kinetic parameters.[1]

Diagnostic Protocol: Malachite Green Phosphate Assay

Do not rely on HPLC for trace Pi detection; it often co-elutes with the solvent front.[1] Use this colorimetric assay for high sensitivity.

Required Materials:

  • Malachite Green Reagent (Acidified ammonium molybdate)[1]

  • Phosphate Standard (0–50 µM KH₂PO₄)[1]

  • Your R5P Sample (Diluted to ~10 µM theoretical concentration)

Workflow:

  • Preparation: Dilute your 100 mM R5P stock to 10 µM in Pi-free water.

  • Reaction: Mix 80 µL sample + 20 µL Malachite Green Reagent in a 96-well plate.

  • Incubation: Incubate for 20 minutes at room temperature.

  • Read: Measure Absorbance at 620–650 nm.

Data Interpretation:

Absorbance (620 nm)Estimated Free Pi (%)StatusAction
< 0.10< 0.5%Pass Proceed with kinetics.[1]
0.10 – 0.300.5% – 2.0%Caution Use for qualitative assays only; correct for Pi in inhibition studies.[1]
> 0.30> 2.0%Fail Discard stock.[1] Recrystallization is inefficient.[1]

Module 2: The Shapeshifter – Ribulose-5-Phosphate (Ru5P)[1][2]

The Problem: Keto-Enol Tautomerization

In basic conditions (pH > 7.2), R5P (an aldose) spontaneously isomerizes to Ribulose-5-phosphate (Ru5P) (a ketose) via the Lobry de Bruyn–Van Ekenstein transformation.[1]

Impact:

  • Stoichiometry Errors: If your "R5P" is 15% Ru5P, your effective substrate concentration is lower than calculated.

  • Background Noise: In coupled assays using Ribose-5-phosphate isomerase (Rpi), pre-existing Ru5P creates an initial "burst" phase that distorts early rate measurements.[1]

Visualization: The Degradation Pathways

The following diagram illustrates the two competing breakdown pathways for R5P.

R5P_Degradationcluster_hydrolysisHydrolysis (Irreversible)R5PD-Ribose 5-Phosphate(Active Substrate)PiInorganic Phosphate (Pi)(Enzyme Inhibitor)R5P->PiAcid/H2OPhosphoester cleavageRiboseFree D-Ribose(Metabolically Inert)Ru5PRibulose 5-Phosphate(Ketose Isomer)R5P->Ru5PpH > 7.2Tautomerization

Caption: Figure 1. Divergent degradation pathways of R5P. Red path indicates hydrolysis (permanent loss); Yellow path indicates isomerization (equilibrium shift).[1]

Diagnostic Protocol: ³¹P-NMR Spectroscopy

UV-Vis cannot distinguish R5P from Ru5P. NMR is the only definitive validation method.[1]

Setup:

  • Solvent: D₂O (pH adjusted to 7.0).

  • Reference: 85% Phosphoric acid (external std).[1]

Signal Analysis:

  • R5P (Target): Look for signals at ~4.5 ppm (alpha/beta anomers).

  • Ru5P (Impurity): Distinct shift, typically ~0.5 ppm downfield from the R5P cluster.[1]

  • Inorganic Phosphate (Pi): Sharp singlet at 0 ppm (if referenced internally) or distinct from sugar-phosphates.[1]

Module 3: The Stoichiometry Trap – Sodium & Water[1]

The Problem: "Weighing" vs. "Mosing"

Commercial R5P is sold as a sodium salt (Disodium or Monosodium) and is highly hygroscopic.[1] A bottle labeled "98% Purity" refers to the organic purity, not the gravimetric purity.[1]

Calculation Correction: You must account for:

  • Hydration Shell: R5P-Na₂ often carries 2–4 water molecules per crystal unit.[1]

  • Sodium Content: Disodium salt (MW ~276 g/mol ) vs. Free Acid (MW ~230 g/mol ).[1]

The Formula:

1

Note: Check the Certificate of Analysis (CoA) for the specific water content (Karl Fischer) and Sodium content for your specific lot.[1]

Troubleshooting Workflow

Use this logic tree to diagnose experimental failures involving R5P.

Troubleshooting_LogicStartIssue: Inconsistent Enzyme Kineticsor Low YieldCheck_PiStep 1: Perform Malachite Green AssayStart->Check_PiPi_ResultIs Free Pi > 1%?Check_Pi->Pi_ResultDiscardDiscard Stock.Hydrolysis has occurred.Pi_Result->DiscardYesCheck_NMRStep 2: Run 31P-NMR or 1H-NMRPi_Result->Check_NMRNoIsomer_ResultAre there split peaks/shiftsindicating Ru5P?Check_NMR->Isomer_ResultAdjust_pHAction: Check Buffer pH.Ensure pH < 7.5 during prep.Isomer_Result->Adjust_pHYesCheck_StoichStep 3: Check Water/Salt ContentIsomer_Result->Check_StoichNoCalc_ResultDid you correct for%H2O and Na+?Check_Stoich->Calc_ResultRecalcAction: Recalculate Molarity.(Dry weight != Active Moles)Calc_Result->RecalcNoSystem_IssueR5P is likely valid.Check Enzyme/Cofactors.Calc_Result->System_IssueYes

Caption: Figure 2. Step-by-step troubleshooting logic for R5P-dependent assays.

Frequently Asked Questions (FAQ)

Q: Can I autoclave my R5P stock solution? A: Absolutely not. Heat drastically accelerates hydrolysis.[1] Sterilize R5P solutions by filtration through a 0.22 µm PES membrane.[1] Always prepare fresh or store at -80°C; do not store at 4°C for more than 24 hours.

Q: My CoA says "99% Purity (TLC)." Is this sufficient? A: No. TLC (Thin Layer Chromatography) is excellent for detecting gross organic impurities but has poor resolution for distinguishing R5P from Ru5P isomers or quantifying inorganic phosphate accurately.[1] Always demand HPLC or NMR data for critical kinetic work.[1]

Q: Why does my R5P solution turn yellow over time? A: This indicates the "browning" reaction (Maillard reaction) if proteins/amines are present, or advanced degradation of the sugar ring.[1] If your solution is yellow, the ribose ring has opened and degraded.[1] Discard immediately.

Q: I am using R5P for a PRPP Synthetase assay, but I see no activity. Why? A: Check your Inorganic Phosphate levels (Module 1). PRPP Synthetase is highly sensitive to product inhibition by Pi.[1] If your R5P stock has 5% hydrolyzed Pi, you are adding a potent inhibitor directly into your start reaction.[1]

References

  • Sigma-Aldrich. Product Specification: D-Ribose 5-phosphate disodium salt.[1][1]

  • Thermo Fisher Scientific. D-Ribose-5-phosphate disodium salt hydrate Specifications.[1]

  • Larralde, R., et al. (1995). "Rates of decomposition of ribose and other sugars: implications for chemical evolution."[1][2] Proceedings of the National Academy of Sciences, 92(18), 8158-8160.[1][2]

  • Horecker, B. L., et al. (1951). "The enzymatic conversion of 6-phosphogluconate to ribulose-5-phosphate and ribose-5-phosphate."[1] Journal of Biological Chemistry, 193, 383-396.[1] [1]

  • R&D Systems. Malachite Green Phosphate Detection Kit Protocol.

Technical Support Center: Ribose-5-Phosphate Experimental Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Ribose-5-Phosphate (R5P). As a central metabolite in all domains of life, R5P is a critical substrate and intermediate in numerous biochemical studies.[1] However, its inherent chemical liabilities and complex metabolic networking present unique challenges in experimental settings. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and foundational knowledge to ensure the integrity and reproducibility of their experiments involving R5P. We will move beyond simple protocols to explore the causality behind experimental observations, empowering you to anticipate and resolve issues effectively.

Section 1: Foundational Concepts: R5P Stability and Degradation

Understanding the primary routes of R5P degradation is the first step in controlling for them. Degradation can be broadly categorized as either enzymatic, occurring in biological samples, or non-enzymatic (chemical), which can occur in any aqueous solution.

Enzymatic Degradation Pathways

In any biological system (e.g., cell lysates, tissue homogenates), R5P is subject to rapid conversion by a host of enzymes. It is a key node in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[2][3] The primary enzymatic routes affecting R5P concentration are isomerization, epimerization, and phosphorylation.

  • Isomerization to Ribulose-5-Phosphate (Ru5P): Catalyzed by Ribose-5-Phosphate Isomerase (Rpi), this is a reversible reaction that directly converts R5P to its ketose isomer, Ru5P.[4][5]

  • Interconversion with other Pentose Phosphates: Ru5P can be further converted to Xylulose-5-Phosphate (Xu5P) by Ribulose-5-Phosphate 3-Epimerase (Rpe).[2][6] Both R5P and Xu5P are then used by transketolase and transaldolase to be recycled back into glycolytic intermediates like Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate.[1][7]

  • Conversion to PRPP: In the context of nucleotide biosynthesis, R5P is converted to Phosphoribosyl Pyrophosphate (PRPP) by the enzyme Ribose-Phosphate Diphosphokinase.[1] This is a critical step for both de novo and salvage pathways for purines and pyrimidines.[1]

  • Conversion from Ribose-1-Phosphate (R1P): During nucleoside degradation, R1P is generated and then converted to R5P by Phosphopentomutase.[3][8] This can be an unexpected source of R5P in complex biological mixtures.

R5P_Enzymatic_Pathways Key Enzymatic Conversions of Ribose-5-Phosphate Ru5P Ribulose-5-Phosphate (Ru5P) R5P Ribose-5-Phosphate (R5P) Ru5P->R5P Rpi (Isomerase) Xu5P Xylulose-5-Phosphate (Xu5P) Ru5P->Xu5P Rpe (Epimerase) Glycolysis Glycolytic Intermediates (F6P, GAP) R5P->Glycolysis Transketolase & Transaldolase PRPP Phosphoribosyl Pyrophosphate (PRPP) R5P->PRPP PRPP Synthetase Xu5P->Glycolysis Transketolase & Transaldolase Nucleotides Nucleotide Biosynthesis PRPP->Nucleotides R1P Ribose-1-Phosphate (R1P) R1P->R5P Phosphopentomutase

Central role of R5P in enzymatic pathways.
Non-Enzymatic Degradation

R5P, like its parent sugar ribose, is chemically unstable in aqueous solutions, particularly outside of a narrow pH range and at elevated temperatures.

  • Hydrolysis: The phosphate ester bond can be hydrolyzed, especially under acidic conditions, yielding ribose and inorganic phosphate.

  • Decomposition: At neutral pH and elevated temperatures, ribose itself degrades rapidly. The half-life of ribose at 100°C and pH 7.0 is just 73 minutes.[9] R5P decomposes even faster, with a half-life about 12 times shorter than that of ribose under similar conditions.[9] This degradation involves a series of reactions including enolization, retro-aldol cleavage, and caramelization (the Maillard reaction if amines are present), leading to a mixture of smaller aldehydes and ketones and a characteristic browning of the solution.[10]

ConditionAnalyteHalf-LifeCausality & Notes
pH 7.0, 100°CRibose73 minutesBaseline degradation rate for the parent sugar.[9]
pH 7.0, 0°CRibose44 yearsHighlights the critical role of temperature in preserving stability.[9]
pD 7.4, 100°CRibose-5-Phosphate~7 minutesThe phosphate group accelerates the degradation process compared to ribose.[9]
pH 10, Room TempRibose~80% degradation in 24hAlkaline conditions promote enolization and subsequent degradation pathways.[10]
pH 10, Room Temp, +BorateRibose>95% stable after 24hBorate forms a stable complex with ribose, protecting it from degradation.[10]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My R5P standard or stock solution is showing a lower-than-expected concentration and has a yellow/brown tint.

  • Potential Cause 1: Chemical Instability. As detailed in Section 1.2, R5P is inherently unstable. If your solution was prepared in a buffer with a non-neutral pH, stored at room temperature for an extended period, or subjected to heat, significant degradation has likely occurred. The brown color is a classic sign of caramelization.[10]

  • Potential Cause 2: Maillard Reaction. Are you using a buffer with a primary or secondary amine, such as Tris? Sugars like ribose readily react with amines (the Maillard reaction) to form a complex mixture of products, leading to browning and loss of the parent molecule.[9] This reaction is a rapid and irreversible decomposition pathway.[9]

  • Troubleshooting & Validation Steps:

    • Buffer Selection: Immediately switch to a non-amine-containing buffer like HEPES or phosphate buffer for your R5P solutions.

    • pH Control: Ensure the pH of your stock solution is maintained between 6.5 and 7.5.

    • Temperature Control: Prepare R5P solutions fresh using ice-cold buffer/water. Aliquot into single-use volumes and store immediately at -80°C. Avoid repeated freeze-thaw cycles.

    • Validation: Prepare a fresh standard in cold HEPES buffer (pH 7.2). Immediately measure its concentration using a validated method (see Protocol 4.1). Compare this to a sample that has been left at room temperature for several hours. The difference will confirm the extent of temperature-dependent degradation.

Issue 2: I am seeing inconsistent or non-linear reaction kinetics in my enzyme assay using R5P as a substrate.

  • Potential Cause 1: Substrate Depletion. If the R5P is degrading non-enzymatically during the course of your assay (especially if it's a long incubation at >30°C), the effective substrate concentration is decreasing, which will alter the reaction rate.

  • Potential Cause 2: Contaminating Enzymes in Lysate. If you are using a crude or partially purified cell/tissue lysate, it is rich in enzymes that metabolize R5P (isomerases, epimerases, etc., see Section 1.1).[1][2] These enzymes will compete with your enzyme of interest, converting R5P to other sugar phosphates and depleting the specific substrate you intended to measure.

  • Potential Cause 3: Product Inhibition or Allosteric Regulation. Many metabolic pathways are tightly regulated. The products of your reaction or other metabolites in the lysate could be inhibiting the enzyme you are studying.

  • Troubleshooting & Validation Steps:

    • Run a "Substrate Only" Control: Incubate your R5P in the complete assay buffer (without any enzyme) under the exact same conditions (time, temperature) as your main experiment. Quantify the R5P concentration at the beginning and end. Any significant decrease points to non-enzymatic degradation.

    • Run a "Lysate Minus Enzyme" Control: If using a lysate, prepare a reaction that contains the lysate and R5P but lacks your specific purified enzyme (or is from a knockout/mock-transfected control). Monitor the disappearance of R5P. This will reveal the background rate of R5P consumption by endogenous enzymes.

    • Purify Your System: The most robust solution is to use purified enzymes whenever possible to eliminate the variable of competing reactions.

    • Assay Time: Shorten the assay time to the minimum required to get a reliable initial rate, minimizing the impact of both enzymatic and non-enzymatic degradation.

Issue 3: My LC-MS/MS analysis shows multiple peaks with the same mass as R5P, complicating quantification.

  • Potential Cause: Isomers. Ribose-5-phosphate (an aldose phosphate) has several isomers with the exact same chemical formula (C₅H₁₁O₈P) and mass, including Ribulose-5-Phosphate (a ketose phosphate) and Xylulose-5-Phosphate (another ketose phosphate).[11] These are common enzymatic products from R5P.[2] Standard reverse-phase chromatography may not be able to separate them.

  • Troubleshooting & Validation Steps:

    • Chromatography Method: Use a chromatographic method specifically designed for sugar phosphate analysis. Ion-pair reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) can often resolve these isomers. An ion pair loaded C18 column has been shown to be effective.[11]

    • Use Authentic Standards: Purchase certified standards for Ribulose-5-Phosphate and Xylulose-5-Phosphate. Run them individually and as a mixture to determine their retention times on your system. This is the only definitive way to identify which peak corresponds to which isomer.

    • Enzymatic Confirmation: Treat a sample of your R5P with purified Ribose-5-Phosphate Isomerase. The peak you identify as R5P should decrease, while the peak for Ru5P should increase, confirming their identities.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for R5P solutions? For long-term storage, R5P should be stored as a lyophilized powder at -20°C or below. For solutions, prepare a concentrated stock (e.g., 100 mM) in a non-amine buffer (e.g., HEPES, pH 7.2), aliquot into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C. Thaw on ice immediately before use.

Q2: What are the key enzymes I should be aware of when working with crude E. coli lysates containing R5P? In E. coli, the key enzymes to be aware of are Ribose-5-phosphate isomerase (encoded by rpiA and rpiB), which interconverts R5P and Ru5P, and phosphopentomutase (deoB), which converts R1P to R5P during nucleoside catabolism.[2][3][8] Additionally, transketolase (tktA, tktB) and transaldolase (talA, talB) will actively pull R5P into the rest of the PPP.[2]

Q3: How does pH affect the stability of R5P? R5P is most stable near neutral pH (6.5-7.5). In acidic conditions (pH < 4), it is susceptible to hydrolysis of the phosphate ester. In alkaline conditions (pH > 8), it undergoes accelerated degradation via enolization and other rearrangement reactions, similar to other sugars.[9][10]

Section 4: Key Experimental Protocols

Protocol 4.1: Workflow for Troubleshooting R5P Degradation

This workflow provides a logical sequence of steps to diagnose the root cause of unexpected R5P loss in an experimental sample.

R5P_Troubleshooting_Workflow start Start: Unexpected R5P Loss Observed check_buffer Step 1: Check Buffer Is it amine-based (e.g., Tris)? start->check_buffer change_buffer Action: Switch to non-amine buffer (HEPES, Phosphate) check_buffer->change_buffer Yes check_temp Step 2: Review Handling Was solution heated or left at RT? check_buffer->check_temp No change_buffer->check_temp improve_handling Action: Prepare fresh, use ice, store at -80°C check_temp->improve_handling Yes check_bio Step 3: Biological Sample? (e.g., cell lysate) check_temp->check_bio No improve_handling->check_bio run_control Action: Run 'lysate minus enzyme' control to measure background enzymatic degradation. check_bio->run_control Yes end_chem Conclusion: Chemical Degradation Likely check_bio->end_chem No end_bio Conclusion: Enzymatic Degradation Likely run_control->end_bio

Sources

improving the solubility of D-ribose 5-phosphate sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges of working with D-Ribose 5-phosphate (R5P) sodium salt. While generally water-soluble, R5P presents distinct stability and precipitation risks in complex biological buffers.[1] This document provides validated protocols to ensure solubility, stability, and assay reproducibility.

Part 1: Quick Reference Specifications
PropertySpecificationCritical Note
Solubility (Water) > 50 mg/mLDissolves easily in deionized water.[1]
Solubility (Ethanol) InsolubleDo not use organic solvents for stock prep.[1]
Preferred Salt Form Disodium SaltMost stable and soluble form.[1] Avoid Barium salts for routine use.[1]
pH Stability Range 7.0 – 8.5Acid-labile (hydrolyzes < pH 5.0).[1]
Major Incompatibility Divalent CationsPrecipitates with high [Ca²⁺], [Mg²⁺] if inorganic phosphate is present.[1]
Thermal Stability LowDo not autoclave. Filter sterilize only.[1]
Part 2: Troubleshooting Solubility Issues (FAQs)
Q1: My R5P solution is cloudy or contains a white precipitate. What went wrong?

Diagnosis: This is likely due to Ionic Incompatibility or Salt Form Confusion .[1]

  • Cause A (Divalent Cations): If you dissolved R5P directly into a buffer containing Magnesium (Mg²⁺) or Calcium (Ca²⁺) (e.g., Krebs-Ringer, certain cell culture media), it may precipitate, especially if free inorganic phosphate (Pi) is present as an impurity.[1]

  • Cause B (Barium Salt): Check your bottle.[1] If you purchased the Barium salt of R5P (often cheaper or found in older inventories), it is insoluble in water without acid treatment.[1]

  • Solution:

    • Check the Label: Ensure you are using the Sodium or Disodium salt.[1]

    • Order of Addition: Always dissolve R5P in pure water first, then add this concentrate to your reaction buffer.

    • Chelation: If using high concentrations in Mg²⁺ buffers, add a slight excess of EDTA (1–2 mM) if your enzyme tolerates it, to shield the ions.[1]

Q2: My stock solution turned yellow/brown after sitting at room temperature.

Diagnosis: The Maillard Reaction or Aldol Condensation .

  • Mechanism: R5P is a reducing sugar.[1] In the presence of any amines (Tris buffer, amino acids, proteins) and heat (or prolonged time >25°C), the carbonyl group reacts to form Schiff bases, leading to brown polymerization products.[1]

  • Solution:

    • Solvent: Prepare stocks in water, not Tris, if storing for >4 hours.

    • Temperature: Keep stocks on ice. Store long-term aliquots at -20°C.

    • Rescue: Discard yellow solutions. The chemical integrity is compromised.[1]

Q3: I froze my 100 mM stock, and it precipitated upon thawing.

Diagnosis: "Salting Out" / Eutectic Precipitation.

  • Mechanism: As water freezes, the local concentration of salt increases, potentially crashing out the R5P.[1] Upon thawing, if the solution is cold, re-solubilization is slow.[1]

  • Solution:

    • Warm the tube in your hand or a 37°C water bath for 2-3 minutes. Vortex vigorously. It should redissolve.

    • Pro-Tip: Verify the pH after thawing.[1] Significant pH drift can reduce solubility.[1]

Part 3: Decision Logic & Workflows
Workflow 1: Solubility Troubleshooting Logic

Use this decision tree to diagnose insolubility in your specific application.

SolubilityLogic Start Start: R5P Solution is Cloudy/Insoluble CheckSalt Step 1: Check Chemical Label Start->CheckSalt IsBarium Is it Barium Salt? CheckSalt->IsBarium Yes Yes IsBarium->Yes No (Sodium Salt) No (Sodium Salt) IsBarium->No (Sodium Salt) BariumFix Action: Must remove Barium (See Protocol B) CheckSolvent Step 2: Check Solvent/Buffer IsOrganic Contains Ethanol/Acetone? CheckSolvent->IsOrganic IsOrganic->Yes No No IsOrganic->No OrganicFix Action: Switch to Water/PBS (R5P is insoluble in organics) CheckIons Step 3: Check Divalent Cations (Mg++, Ca++) HasMg Buffer has >5mM Mg++? CheckIons->HasMg HasMg->Yes HasMg->No MgFix Action: Dissolve in water first, then dilute into buffer. CheckpH Step 4: Check pH IsAcidic Is pH < 5.0? CheckpH->IsAcidic IsAcidic->Yes IsAcidic->No AcidFix Action: Adjust pH to 7.0-7.5 (Prevent Hydrolysis) Yes->BariumFix Yes->OrganicFix Yes->MgFix Yes->AcidFix No (Sodium Salt)->CheckSolvent No->CheckIons No->CheckpH Contact Tech Support\n(Suspect Impurity) Contact Tech Support (Suspect Impurity) No->Contact Tech Support\n(Suspect Impurity)

Figure 1: Diagnostic logic for identifying the root cause of R5P insolubility.

Part 4: Standardized Preparation Protocols
Protocol A: Preparation of 100 mM R5P Stock Solution (Disodium Salt)

Use this protocol for standard enzymatic assays (e.g., Transketolase, PRPP synthetase).[1]

Reagents:

  • D-Ribose 5-phosphate disodium salt (Check MW on bottle; usually ~274 g/mol anhydrous or ~310 g/mol dihydrate).[1]

  • Ultrapure Water (Type I, 18.2 MΩ).[1]

  • 1 M NaOH (for pH adjustment).[1]

Procedure:

  • Calculate Mass:

    
    
    Example: For 10 mL of 100 mM stock using Dihydrate (MW ~310):
    
    
    
    
    [1]
  • Dissolution: Weigh the powder into a microcentrifuge tube. Add 80% of the final volume of water (e.g., 8 mL).[1]

  • Mixing: Vortex gently. It should dissolve instantly.

  • pH Adjustment (Critical): R5P is acidic in solution. Measure pH. If < 6.0, adjust to pH 7.2 – 7.5 using small aliquots of 1 M NaOH.[1]

    • Warning: Do not overshoot pH > 9.0, or the sugar will degrade.[1]

  • Final Volume: Add water to reach the final volume (10 mL).

  • Sterilization: Pass through a 0.22 µm PES or PVDF syringe filter .[1] Do not autoclave.[1]

  • Storage: Aliquot (e.g., 500 µL) and store at -20°C . Stable for 6 months.

Protocol B: Converting Barium Salt to Sodium Salt

Use this ONLY if you possess the Barium salt variant (common in older synthesis methods).[1]

  • Suspend the Barium salt in water (it will not dissolve well).[1]

  • Add stoichiometric amount of 0.2 M Sulfuric Acid (H₂SO₄) .

    • Reaction:

      
      
      
  • Vortex and let sit on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the white Barium Sulfate.

  • Carefully collect the supernatant (contains R5P free acid).[1]

  • Immediately neutralize the supernatant to pH 7.0 with NaOH to form the Sodium salt.[1]

Part 5: Biological Context & Pathway[1]

Understanding where R5P fits helps in designing buffer systems.[1] It is the central hub connecting the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP).[1]

PPP_Pathway cluster_0 Solubility Insight G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (G6PDH) R5P D-Ribose 5-Phosphate (Target Compound) Ru5P->R5P Isomerase PRPP PRPP (Nucleotide Synthesis) R5P->PRPP PRPP Synthetase (Requires Mg++) S7P Sedoheptulose-7-P R5P->S7P Transketolase Note Downstream enzymes (e.g., PRPP Synthetase) require Mg++, which precipitates R5P. Always mix R5P + Buffer immediately before use.

Figure 2: R5P in the Pentose Phosphate Pathway.[1][2][3] Note the requirement for Magnesium in downstream steps, creating a solubility conflict.[1]

References
  • PubChem. (n.d.).[1] Ribose 5-phosphate (CID 77982).[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • Wood, T. (1985).[1] The Pentose Phosphate Pathway.[1][2][5] Academic Press.[1] (Foundational text on sugar phosphate chemistry and stability).

Sources

Technical Support Center: Ribose-5-Phosphate (R5P) Variability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability of Ribose-5-Phosphate

Audience: Researchers, Biochemists, and Process Engineers (CFPS/Metabolic Engineering)

Introduction: The "Hidden" Variable in Your Pathway

As a Senior Application Scientist, I often see Ribose-5-Phosphate (R5P) treated as a stable commodity chemical. It is not. R5P is a dynamic metabolite, highly susceptible to hydrolysis, oxidation, and hygroscopic drift. In sensitive applications like Cell-Free Protein Synthesis (CFPS) or Metabolic Flux Analysis , a "bad batch" of R5P is rarely inert—it is actively inhibitory due to the accumulation of inorganic phosphate (


) and the sequestration of critical cofactors like Magnesium (

).

This guide is designed to move you from "trusting the label" to "validating the vial."

Module 1: The Diagnostic Logic (Decision Tree)

Before altering your master mix, you must characterize the specific lot of R5P in hand. Use this logic flow to determine if a batch is suitable for high-sensitivity applications.

Diagram 1: R5P Quality Control Decision Matrix

R5P_QC_Flow Start New R5P Batch Received Visual Visual Inspection: Free-flowing powder? Start->Visual Hygro Issue: Hygroscopic Clumping (Water content > 10%) Visual->Hygro No (Clumped/Yellow) Solubility Solubility Check: Clear in 50mM Tris (pH 7.5)? Visual->Solubility Yes Pi_Check Inorganic Phosphate (Pi) Assay (Malachite Green/Molybdate) Hygro->Pi_Check Proceed with Caution SaltForm Check Salt Form: Barium vs. Disodium Solubility->SaltForm Turbid/Precipitate Solubility->Pi_Check Clear SaltForm->Pi_Check Barium requires removal Pi_High Pi > 5% (m/m)? Pi_Check->Pi_High Discard DISCARD / REPURPOSE (Inhibitory to CFPS) Pi_High->Discard Yes (>5%) Adjust CALIBRATE REACTION Adjust [Mg2+] to compensate for Pi Pi_High->Adjust Marginal (2-5%) Pass PASS: Validated for Use Pi_High->Pass No (<2%)

Figure 1: A logic flow for determining the usability of R5P batches based on physical state and chemical purity.

Module 2: Troubleshooting & Protocols

Issue 1: "My reaction yield dropped 50% with a new lot of R5P."

Root Cause: Inorganic Phosphate (


) Inhibition. 
R5P is thermodynamically unstable in the presence of water. Over time, or with improper storage, the phosphoester bond hydrolyzes, releasing free Ribose and Inorganic Phosphate (

).
  • Mechanism: In CFPS and enzymatic assays, excess

    
     precipitates Magnesium (
    
    
    
    ) as Magnesium Phosphate (
    
    
    ), stripping the reaction of the essential cofactor required for ATPases and Ribosomes.

The Fix: The "Molybdate Index" Protocol Do not rely on the vendor's Certificate of Analysis (CoA) if the bottle has been opened. Perform this rapid colorimetric check.

Protocol: Rapid


 Quantification 
  • Prepare Reagent: Mix Ammonium Molybdate (2.5% in 5N

    
    ) with Malachite Green solution. (Commercial kits like "PiColorLock" are recommended for consistency).
    
  • Prepare Sample: Dissolve R5P to a theoretical 10 mM concentration.

  • Reaction: Mix 10

    
    L sample + 90 
    
    
    
    L water + 20
    
    
    L Reagent. Incubate 10 mins.
  • Read: Absorbance at 650 nm.

  • Calculate: Compare against a standard curve of

    
    .
    
    • Threshold: If free

      
       > 5% molar ratio, the batch is degraded.
      
Issue 2: "The powder is sticky and difficult to weigh accurately."

Root Cause: Hygroscopicity & Salt Form Confusion. Most commercial R5P is supplied as the Disodium Salt (


-R5P) . This form is extremely hygroscopic. A "1 gram" weight may actually contain 100-200 mg of adsorbed water, leading to a 10-20% under-dosing of the active metabolite.

The Fix: Gravimetric Correction or Solvation

  • Option A (Best Practice): Do not weigh small amounts daily. Weigh the entire fresh bottle immediately upon opening. Dissolve to a high stock concentration (e.g., 500 mM) in HEPES buffer (pH 7.5), aliquot, and flash freeze at -80°C.

  • Option B (Correction): If you must weigh powder, measure the water content via Karl Fischer titration (if available) or assume ~10-15% water mass for older bottles stored at 4°C.

Technical Note: Avoid Barium Salts of R5P for biological assays unless you include a sulfate precipitation step. Barium is toxic to many enzymes and precipitates with sulfate buffers.

Issue 3: "How do I validate the functional concentration of R5P?"

Root Cause: Purity vs. Activity. HPLC shows the molecule exists, but does not confirm it is the biologically active D-isomer or free of inhibitory degradation products.

The Fix: The Enzymatic Coupled Assay This protocol validates R5P by forcing it through the Pentose Phosphate Pathway (PPP) to generate NADPH. This confirms the molecule is recognized by the enzymes.

Protocol: R5P Functional Quantitation Principle: R5P


 Ru5P 

Xu5P

...

NADPH. Note: A simpler coupled assay uses R5P Isomerase (RpiA) and Transketolase, but the G6PDH-coupled "total PPP" cycling assay is often more accessible using standard lab enzymes.

Reagents:

  • Buffer: 50 mM Glycylglycine, pH 7.4, 10 mM

    
    .
    
  • Enzymes: Transketolase (TKT), Transaldolase (TAL), G6P-Dehydrogenase (G6PDH).

  • Cofactor:

    
     (0.5 mM).
    
  • Substrate: Your R5P sample (diluted to ~0.1 - 0.5 mM).

Workflow:

  • Establish baseline absorbance at 340 nm (A340) with buffer + enzymes +

    
    .
    
  • Add R5P sample.[1][2]

  • Monitor increase in A340 (Formation of NADPH).

  • Validation: The plateau of NADPH production should correlate stoichiometrically with R5P input. If the rate is sluggish compared to a fresh standard, inhibitors (like

    
    ) are present.
    

Module 3: Application Context (Cell-Free Protein Synthesis)

In CFPS, R5P is often used as a secondary energy source to regenerate ATP. Batch variability here is catastrophic because it alters the


 ratio.
Data Table: Impact of R5P Degradation on CFPS
R5P Batch StatusFree

Content
Impact on

Observed Protein YieldCorrective Action
Fresh (High Quality) < 1%Negligible change100% (Baseline)None required.
Aged (Standard) 2-4%Slight sequestration85-95%Supplement +1-2 mM

.
Degraded (Poor) > 8%Significant precipitation< 40%Discard Batch. Mg supplementation cannot fully rescue due to ionic strength issues.
Diagram 2: The Degradation Pathway & Inhibition Logic

R5P_Degradation R5P Ribose-5-Phosphate (Active) Hydrolysis Hydrolysis (Acidic pH / Temp) R5P->Hydrolysis CFPS Protein Synthesis Machinery R5P->CFPS Energy Source Water H2O (Humidity/Solvent) Water->Hydrolysis Ribose D-Ribose (Inert/Fuel) Pi Inorganic Phosphate (Pi) MgPi Mg-Phosphate Precipitate (Insoluble) Pi->MgPi Sequesters Mg Magnesium (Mg2+) (Cofactor) Mg->MgPi Mg->CFPS Required for Hydrolysis->Ribose Hydrolysis->Pi

Figure 2: The chemical pathway of R5P hydrolysis and its downstream inhibitory effect on Magnesium-dependent processes.

Frequently Asked Questions (FAQs)

Q: Can I autoclave my R5P stock solutions? A: Absolutely not. The phosphoester bond is heat-labile. Autoclaving will hydrolyze nearly 100% of the R5P into Ribose and Phosphate. Sterilize by filtration (0.22


m) only.

Q: My R5P solution turned yellow. Is it safe to use? A: A yellow tint often indicates the formation of Maillard reaction products (if trace amines are present) or general oxidative degradation. While it might still contain active R5P, the presence of these breakdown products can inhibit sensitive enzymes. For metabolic flux studies, discard it. For robust bacterial cultures, it might be passable, but verify with the


 check first.

Q: Why does the solubility vary between vendors? A: This is almost always due to the Salt Form .

  • Disodium Salt: Highly soluble, hygroscopic.

  • Barium Salt: Poorly soluble in water; requires acid to dissolve.

  • Free Acid: Soluble but creates a highly acidic solution (pH ~2.0) that will auto-hydrolyze the R5P if not immediately neutralized.

  • Recommendation: Always buy the Disodium salt for biological buffers, but be prepared to handle the water content issue.

References

  • Tozzi, M. G., et al. (1984).[3] "Spectrophotometric and radioenzymatic determination of ribose-5-phosphate." Journal of Biochemical and Biophysical Methods.

  • Jewett, M. C., & Swartz, J. R. (2004). "Mimicking the Escherichia coli cytoplasmic environment activates long-lived and efficient cell-free protein synthesis." Biotechnology and Bioengineering. (Establishes the critical role of Phosphate/Magnesium balance in CFPS).

  • PubChem. (2024). "Ribose-5-phosphate - Compound Summary."[1][2][4][5] National Library of Medicine.

  • Sigma-Aldrich Technical Bulletin. "Enzymatic Assay of Ribose-5-Phosphate." (Standard industry protocol for enzymatic cycling).

Sources

Ribose-5-Phosphate (R5P) Technical Support Center: Optimization of Storage Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the optimal storage and handling of Ribose-5-Phosphate (R5P). Adherence to these guidelines is critical for maintaining the integrity and functionality of R5P in a variety of experimental applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of R5P.

Q1: What is the recommended storage temperature for solid Ribose-5-Phosphate?

For long-term stability, solid D-Ribose 5-phosphate disodium salt dihydrate should be stored at -20°C.[1][2] This temperature minimizes chemical degradation and preserves the compound's integrity.

Q2: How should I prepare and store Ribose-5-Phosphate solutions?

R5P is soluble in water.[1][2] For stock solutions, it is recommended to dissolve the solid in high-purity water. To prevent microbial contamination and degradation, it is advisable to filter-sterilize the solution using a 0.22 µm filter.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] For short-term storage (up to one month), aliquots can be stored at -20°C. For longer-term storage (up to six months), -80°C is recommended.[1]

Q3: What is the shelf-life of Ribose-5-Phosphate?

When stored as a solid at -20°C, R5P is stable for extended periods. However, it is always best to refer to the manufacturer's expiration date. For solutions, the stability is dependent on the storage temperature. At -20°C, aqueous solutions are stable for up to one month, while at -80°C, they can be stored for up to six months.[1]

Q4: Are there any specific handling precautions for Ribose-5-Phosphate?

As with any phosphate-containing compound, it is good laboratory practice to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Work in a well-ventilated area to avoid inhalation of any dust if handling the solid form.[3]

Q5: Is the free acid form of Ribose-5-Phosphate stable?

The free form of R5P is prone to instability. It is advisable to use the more stable salt form, such as D-Ribose 5-phosphate disodium salt, which retains the same biological activity.[5]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and use of R5P.

Issue 1: Unexpected or inconsistent results in downstream enzymatic assays.

Potential Cause: Degradation of Ribose-5-Phosphate. R5P is an intermediate in the pentose phosphate pathway and can be enzymatically or non-enzymatically converted to other compounds.[6][7]

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that both solid and solution forms of R5P have been stored at the correct temperatures (-20°C for solid and short-term solution storage, -80°C for long-term solution storage).[1][2]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound.[1] Ensure that stock solutions are aliquoted into single-use volumes.

  • pH Considerations: The stability of phosphate esters can be pH-dependent. While specific data for R5P is limited in the provided search results, it is known that extreme pH values can affect the stability of related compounds like 5-phosphoribosyl 1-pyrophosphate.[7] Ensure the pH of your buffered solutions is appropriate for your specific application and within a range that maintains R5P stability, typically around neutral pH.

  • Purity Check: If degradation is suspected, the purity of the R5P stock can be assessed.

Issue 2: Precipitation observed in thawed Ribose-5-Phosphate solutions.

Potential Cause: Formation of insoluble salts or degradation products.

Troubleshooting Steps:

  • Proper Dissolution: Ensure the R5P was completely dissolved when the stock solution was initially prepared. Sonication may be necessary to aid dissolution in water.[1]

  • Slow Thawing: Allow frozen aliquots to thaw slowly, preferably on ice.[8] Rapid thawing can sometimes cause solutes to come out of solution.

  • Check for Contamination: Contamination could lead to the growth of microorganisms and subsequent changes in the solution's composition. Use of a 0.22 µm filter during preparation can mitigate this.[1]

Issue 3: Difficulty dissolving solid Ribose-5-Phosphate.

Potential Cause: R5P is generally soluble in water.[1][2] Difficulties may arise from using an inappropriate solvent or insufficient mixing.

Troubleshooting Steps:

  • Use Recommended Solvent: The recommended solvent for R5P is water.[1]

  • Aid Dissolution: If the compound is slow to dissolve, gentle warming or sonication can be used to facilitate the process.[1]

Section 3: Experimental Protocols

Protocol 1: Preparation of a Ribose-5-Phosphate Stock Solution
  • Equilibrate the solid D-Ribose 5-phosphate disodium salt dihydrate to room temperature before opening the container.

  • Weigh out the desired amount of R5P in a sterile container.

  • Add the appropriate volume of high-purity, sterile water to achieve the desired concentration (e.g., 100 mg/mL).[1]

  • If necessary, use an ultrasonic bath to aid dissolution.[1]

  • Filter the solution through a sterile 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Assessment of Ribose-5-Phosphate Purity and Concentration (Spectrophotometric Method)

A highly specific enzymatic assay can be used to determine the concentration of R5P. This method relies on a three-stage enzymatic conversion that can be monitored spectrophotometrically.[9]

Principle:

  • Ribose-5-phosphate is converted to ribose-1-phosphate by phosphopentomutase.

  • Ribose-1-phosphate reacts with adenine in the presence of adenosine phosphorylase to form adenosine and inorganic phosphate.

  • Adenosine is then deaminated by adenosine deaminase to inosine and ammonia. The conversion of adenine to inosine results in a decrease in absorbance at 265 nm, which is proportional to the amount of R5P in the sample.[9]

Note: This is a principled overview. The specific concentrations of enzymes and reagents, as well as incubation times, would need to be optimized based on the original cited method by Tozzi et al., 1984.[9]

Section 4: Data and Visualizations

Table 1: Recommended Storage Conditions for Ribose-5-Phosphate
FormStorage TemperatureDurationReference
Solid (D-Ribose 5-phosphate disodium salt dihydrate)-20°CLong-term[1][2]
Aqueous Solution-20°CUp to 1 month[1]
Aqueous Solution-80°CUp to 6 months[1]
Diagram 1: Troubleshooting Workflow for Inconsistent Experimental Results

G start Inconsistent Results with R5P check_storage Verify Storage Conditions (-20°C solid, -20°C/-80°C solution) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_thaw Check for Repeated Freeze-Thaw Cycles thaw_ok Single-Use Aliquots? check_thaw->thaw_ok check_ph Evaluate Solution pH ph_ok pH within Optimal Range? check_ph->ph_ok check_purity Assess R5P Purity purity_ok Purity Confirmed? check_purity->purity_ok storage_ok->check_thaw Yes remediate_storage Correct Storage Procedures storage_ok->remediate_storage No thaw_ok->check_ph Yes remediate_thaw Prepare New Aliquots thaw_ok->remediate_thaw No ph_ok->check_purity Yes remediate_ph Adjust Buffer pH ph_ok->remediate_ph No remediate_purity Use New Lot of R5P purity_ok->remediate_purity No end Problem Resolved purity_ok->end Yes remediate_storage->check_storage remediate_thaw->check_thaw remediate_ph->check_ph remediate_purity->check_purity

Caption: Troubleshooting workflow for inconsistent experimental results.

Diagram 2: Ribose-5-Phosphate Degradation Pathway Consideration

G cluster_pentose_phosphate_pathway Pentose Phosphate Pathway Interconversions cluster_nucleotide_synthesis Downstream Utilization R5P Ribose-5-Phosphate (R5P) Ru5P Ribulose-5-Phosphate (Ru5P) R5P->Ru5P Ribose-5-phosphate isomerase Other_Products Other Pentose Phosphates and Glycolytic Intermediates R5P->Other_Products Transketolase/ Transaldolase PRPP Phosphoribosyl Pyrophosphate (PRPP) R5P->PRPP PRPP Synthetase Xu5P Xylulose-5-Phosphate (Xu5P) Ru5P->Xu5P Ribulose-phosphate 3-epimerase Xu5P->Other_Products Transketolase/ Transaldolase Nucleotides Nucleotide Biosynthesis PRPP->Nucleotides

Caption: Enzymatic interconversions and utilization of Ribose-5-Phosphate.

References

  • Berman, B. W., & Olsen, R. W. (2020). Escherichia coli phnN, Encoding Ribose 1,5-Bisphosphokinase Activity (Phosphoribosyl Diphosphate Forming): Dual Role in Phosphonate Degradation and NAD Biosynthesis Pathways. Applied Biochemistry and Biotechnology.
  • Carus. (2021). Carus Webinar: Safety & Handling of Phosphates. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ribose 5-phosphate. Retrieved from [Link]

  • Tozzi, M. G., Sgarrella, F., Del Corso, A., & Ipata, P. L. (1984). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Journal of Biochemical and Biophysical Methods, 10(3-4), 163-171.
  • Ipata, P. L., & Camici, M. (1988). The route of non-enzymic and enzymic breakdown of 5-phosphoribosyl 1-pyrophosphate to ribose 1-phosphate. Acta Biochimica Polonica, 35(4), 621-625.
  • ResearchGate. (n.d.). Effects of pH (a) and temperature (b) on the activities of free and immobilized DPE and effects of temperature on DPE stability of free (c) and immobilized (d) enzymes. Retrieved from [Link]

  • Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • JoVE. (n.d.). Other Glycolytic Pathways. Retrieved from [Link]

  • HELCOM. (n.d.). Guidelines for sampling and determination of phosphate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Serum Phosphorus Laboratory Procedure Manual. Retrieved from [Link]

  • Lab Guide. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrophosphorylation of ribose 5-phosphate in the enzymatic synthesis of 5-phosphoribosyl 1-pyrophosphate. Retrieved from [Link]

  • MDPI. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 23(22), 14311.
  • Proteopedia. (2024). Ribose-5-phosphate isomerase. Retrieved from [Link]

  • Wikipedia. (n.d.). Ribulose 5-phosphate. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). alpha-D-ribose 5-phosphate (YMDB00650). Retrieved from [Link]

  • MDPI. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 23(22), 14311.
  • Taylor & Francis Online. (n.d.). Ribulose 5-phosphate – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting R5P-Dependent Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for R5P-dependent assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on extensive laboratory experience and established scientific principles to ensure you can achieve robust and reproducible results.

Understanding R5P-Dependent Assays

Ribose-5-phosphate (R5P) is a crucial intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route in all organisms.[1][2] R5P-dependent assays are designed to measure the activity of enzymes that either produce or consume R5P, or to quantify R5P itself in biological samples. These assays are vital for studying metabolic fluxes, enzyme kinetics, and for screening potential drug candidates that target enzymes within the PPP.

A common approach for measuring R5P involves coupled enzyme assays.[3][4] In this setup, the product of the primary reaction (or R5P itself) serves as the substrate for a second enzyme, which in turn generates a detectable signal, often a change in absorbance or fluorescence. For instance, the activity of Ribose-5-phosphate isomerase (RpiA), which interconverts ribose-5-phosphate and ribulose-5-phosphate, can be monitored by the change in UV absorbance at 290 nm as ribulose-5-phosphate is formed.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of a coupled R5P-dependent assay?

A1: Coupled R5P-dependent assays link the activity of a primary enzyme of interest to a secondary, signal-producing enzyme. The product of the first reaction becomes the substrate for the second. For this to be a valid measure of the primary enzyme's activity, the coupling enzyme and its substrates must be in excess, ensuring the rate of the second reaction is limited only by the product formation from the first.[7] This allows for continuous monitoring of the primary enzyme's kinetics.

Q2: What are the critical reagents and their roles in a typical R5P-dependent assay?

A2: The critical reagents typically include:

  • Buffer: To maintain an optimal and stable pH for both the primary and coupling enzymes. Incorrect pH can significantly reduce enzyme activity.[8][9]

  • Ribose-5-Phosphate (R5P): The substrate for many enzymes in the PPP. Its purity and concentration are critical for accurate kinetic measurements.

  • Primary Enzyme: The enzyme whose activity is being measured.

  • Coupling Enzyme(s) and Substrates: These are necessary to convert the product of the primary reaction into a measurable signal (e.g., NADH, which absorbs light at 340 nm).

  • Cofactors: Many enzymes require specific cofactors for activity, such as Mg2+ or pyridoxal 5'-phosphate (PLP) for PLP-dependent enzymes.[10][11][12]

Q3: How should I prepare my samples for R5P quantification?

A3: Sample preparation is critical for accurate R5P quantification. For cellular or tissue samples, rapid quenching of metabolic activity is essential to prevent R5P degradation. This is often achieved by flash-freezing in liquid nitrogen followed by extraction with a cold solvent like acetonitrile or perchloric acid.[13] If the assay is for enzyme activity, samples should be homogenized in a suitable buffer and kept on ice to maintain enzyme stability.[14] For some samples, deproteinization may be necessary to remove interfering proteins.[15]

Troubleshooting Guides

Problem 1: High Background Signal

You are observing a high signal in your negative control wells (e.g., wells without the primary enzyme or substrate), which reduces the dynamic range of your assay and can mask true positive signals.

Q: What are the common causes of a high background signal in my R5P-dependent assay?

A: High background can stem from several sources:

  • Contaminated Reagents: One or more of your reagents may be contaminated with the product you are trying to detect or with an enzyme that can non-specifically generate the signal.[4][16]

  • Non-specific Binding: In plate-based assays, antibodies or enzymes may bind non-specifically to the plate surface.[16]

  • Substrate Instability: The substrate itself may be unstable and spontaneously break down, leading to signal generation.

  • Endogenous Enzyme Activity: Your sample may contain endogenous enzymes that can interfere with the assay.[17] For example, tissue homogenates might have enzymes that can react with the coupling system.[18]

  • Incorrect Plate Type: Using a clear plate for a fluorescence assay can lead to high background due to light scatter. Black plates are recommended for fluorescence and white plates for luminescence.[8][15]

Below is a systematic approach to identify and resolve the source of high background.

Caption: A flowchart for troubleshooting high background signals.

  • Reagent Check:

    • Prepare wells containing the assay buffer and each individual reagent (coupling enzyme, coupling substrate, etc.) to identify if any single component is producing a signal.

    • If a specific reagent is identified, replace it with a fresh stock.[14]

  • Sample-Induced Background:

    • Incubate your sample with the detection reagents (coupling system) but without the primary substrate (R5P).

    • A signal in this well indicates endogenous enzyme activity or other interfering substances in your sample.[15]

    • Consider deproteinizing your sample using methods like perchloric acid precipitation or a 10 kDa spin filter if the assay measures a small molecule.[15] For enzyme activity assays where the enzyme of interest must remain active, this is not an option.

  • Optimize Washing Steps (for plate-based assays):

    • Ensure adequate washing between steps to remove unbound reagents.

    • Increase the number of washes or the volume of wash buffer.

ParameterStandard ProtocolOptimized Protocol
Number of Washes 35
Wash Buffer Volume 200 µL/well300 µL/well
Soak Time None30 seconds per wash
Problem 2: No or Very Low Signal

You are not observing any signal, or the signal is too low to be reliably measured, even in your positive controls.

Q: Why am I not getting a signal in my R5P-dependent assay?

A: A lack of signal can be due to several factors:

  • Inactive Enzyme: The primary or coupling enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature) or the presence of an inhibitor.[8]

  • Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for one or more of the enzymes in the assay.[9]

  • Omission of a Critical Reagent: A key component, such as a cofactor or substrate, may have been accidentally left out of the reaction mixture.[14]

  • Degraded Reagents: Critical reagents like R5P or ATP may have degraded over time.

  • Incorrect Wavelength/Filter Settings: The plate reader may be set to the wrong wavelength or using incorrect filters for your detection method.[15]

This workflow will guide you in systematically identifying the cause of a weak or absent signal.

Caption: A flowchart for troubleshooting no or low signal issues.

  • Verify Instrument Settings:

    • Double-check that the plate reader is set to the correct excitation and emission wavelengths for your fluorophore or the correct absorbance wavelength for your chromophore.[15]

  • Test the Coupling System:

    • Run a reaction containing the product of your primary reaction (if available) or a substrate that directly feeds into the coupling reaction.

    • If you get a signal, the coupling system is working, and the issue lies with your primary enzyme or its substrate.

    • If there is no signal, one of the coupling reagents is likely inactive.

  • Check Enzyme Activity:

    • Obtain a new vial of the enzyme(s) or a positive control sample to confirm the activity of your enzyme stocks.

    • Ensure enzymes have been stored correctly and have not undergone excessive freeze-thaw cycles.[8]

  • Optimize Reaction Conditions:

    • Review the literature or manufacturer's datasheet for the optimal pH and temperature for your enzymes.[9]

    • Perform a matrix experiment to test a range of pH values and temperatures to find the optimal conditions for your specific assay.

ParameterCondition 1Condition 2Condition 3
pH 6.57.58.5
Temperature 25°C37°C42°C
Problem 3: Non-Linear Reaction Progress Curves

The rate of your enzymatic reaction is not linear over time. You might observe a lag phase at the beginning of the reaction or the rate might decrease over time.

Q: What causes non-linear kinetics in my R5P-dependent assay?

A: Non-linear progress curves can indicate several issues:

  • Substrate Depletion: If the concentration of the substrate (e.g., R5P) is too low, it will be consumed rapidly, causing the reaction rate to decrease over time.

  • Product Inhibition: The product of the reaction may be inhibiting the enzyme, slowing the reaction rate as the product accumulates.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions and losing activity over the course of the measurement.

  • Lag Phase in Coupled Assays: A lag phase at the beginning of the reaction can occur if the coupling enzyme is not efficient enough to immediately convert the product of the primary reaction.[19] The reaction rate will appear to increase as the intermediate product accumulates.

This workflow helps to diagnose and correct issues leading to non-linear reaction curves.

Caption: A flowchart for troubleshooting non-linear kinetics.

  • Optimize Enzyme and Substrate Concentrations:

    • Measure the initial reaction rate using different concentrations of your primary enzyme. The rate should be directly proportional to the enzyme concentration.

    • Ensure your substrate concentration is well above the Michaelis constant (Km) of the enzyme (typically 5-10 times the Km) to maintain zero-order kinetics with respect to the substrate.

  • Address Lag Phase in Coupled Assays:

    • Increase the concentration of the coupling enzyme(s) to ensure they can immediately process the product of the primary reaction.[19] The rate of the coupling reaction should be significantly faster than the primary reaction.

  • Evaluate Product Inhibition:

    • If you suspect product inhibition, perform the assay with a known amount of product added to the reaction at the beginning. A decrease in the initial rate compared to the reaction without added product confirms product inhibition.

    • If product inhibition is an issue, you may need to use a different assay format or only measure the very initial linear portion of the reaction.

References

  • C. Giniatullin, E. D'Amico, and V. D. Marsala, "Spectrophotometric and radioenzymatic determination of ribose-5-phosphate," Analytical Biochemistry, vol. 189, no. 2, pp. 249-253, 1990. [Link]

  • BellBrook Labs, "Common Challenges in Biochemical Assays and How to Overcome Them," 2023. [Link]

  • D. A. Fell, "Errors and artifacts in coupled spectrophotometric assays of enzyme activity," Biochemical Journal, vol. 339, no. 3, pp. 727-731, 1999. [Link]

  • A. Cellini, A. Paiardini, S. Monti, and F. Cutruzzolà, "Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism," International Journal of Molecular Sciences, vol. 22, no. 1, p. 323, 2021. [Link]

  • Surmodics IVD, "What Causes High Background in ELISA Tests?," 2023. [Link]

  • K. Zhang, "Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle," Journal of Molecular Biology, vol. 332, no. 5, pp. 1083-1094, 2003. [Link]

  • University of San Diego, "MDH Assay Enzyme Hints & Tips," 2023. [Link]

  • R. W. Phillips, "Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes," Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, vol. 1854, no. 9, pp. 1167-1174, 2015. [Link]

  • B. Shen, "Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes," Frontiers in Molecular Biosciences, vol. 6, p. 14, 2019. [Link]

  • R. A. Garcia-Sevilla, "Time-Dependent Kinetic Complexities in Enzyme Assays: A Review," International Journal of Molecular Sciences, vol. 22, no. 11, p. 5827, 2021. [Link]

  • BioAssay Systems, "Troubleshooting," 2023. [Link]

  • M. A. J. M. van der Heyden, "Ribose 5-Phosphate Isomerase Investigations for the Undergraduate Biochemistry Laboratory," Journal of Chemical Education, vol. 84, no. 5, p. 836, 2007. [Link]

  • Wikipedia, "Pyridoxal phosphate," 2023. [Link]

  • M. M. Wamelink, "Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: Application to two new inherited defects of metabolism," Journal of Chromatography B, vol. 877, no. 4, pp. 345-351, 2009. [Link]

  • Wikipedia, "Ribose 5-phosphate," 2023. [Link]

  • E. V. Gazina, "Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability," Cells, vol. 11, no. 11, p. 1775, 2022. [Link]

Sources

Validation & Comparative

ribose-5-phosphate versus ribose as a substrate for nucleotide synthesis

[1]

Executive Summary: The Decision Matrix

In nucleotide synthesis research, the choice between Ribose and Ribose-5-Phosphate (R5P) is dictated by the experimental system (Live Cell vs. Cell-Free) and the specific metabolic node under investigation.[1]

  • For Live Cell Culture: Ribose is the mandatory substrate.[1] R5P is membrane-impermeable due to its negative charge and lacks specific transporters in most mammalian cells.[1]

  • For Cell-Free/Enzymatic Assays: R5P is the superior substrate for isolating nucleotide synthesis kinetics (PRPP formation), as it bypasses the ATP-consuming ribokinase step.[1]

Quick Selection Guide
Experimental ContextRecommended SubstratePrimary Rationale
Live Cell Metabolic Flux Ribose Membrane permeability via GLUT/purine transporters.[1]
Purified PRPP Synthetase Assays Ribose-5-Phosphate Direct substrate; eliminates coupled enzyme variability.[1]
De Novo Purine Synthesis (Cell-Free) Ribose-5-Phosphate Thermodynamic favorability; bypasses rate-limiting ribokinase.[1]
Long-term Media Supplementation Ribose Chemical stability; lower cost; resistance to hydrolysis.[1]

Mechanistic Foundation[1][2]

To understand the utility of each substrate, one must visualize their entry points into the nucleotide synthesis pathway. The conversion of Ribose to R5P is the "activation" step, while the conversion of R5P to Phosphoribosyl pyrophosphate (PRPP) is the "commitment" step.

Pathway Visualization[1]

NucleotideSynthesiscluster_legendLegendRiboseD-RiboseRibokinaseRibokinase(EC 2.7.1.15)Ribose->RibokinaseSubstrateR5PRibose-5-Phosphate(R5P)PRPPSynPRPP Synthetase(EC 2.7.6.1)R5P->PRPPSynSubstratePRPPPRPP(Activated Pentose)NucleotidesNucleotides(AMP, GMP, UMP)PRPP->NucleotidesDe Novo &Salvage PathwaysInhibFeedback Inhibition(ADP, GDP)Nucleotides->InhibRibokinase->R5PPhosphorylationPRPPSyn->PRPPPyrophosphorylTransferATP1ATPATP1->RibokinaseATP2ATPATP2->PRPPSynMgMg2+Mg->PRPPSynInhib->PRPPSynkeyGreen: Substrates | Blue: Enzymes | Yellow: Energy | Red: Regulation

Figure 1: The sequential phosphorylation of Ribose to R5P and subsequently to PRPP.[1][2][3] Note that PRPP Synthetase is the primary regulatory node subject to feedback inhibition.

Comparative Technical Analysis

A. Bioavailability and Transport[1]
  • Ribose: In mammalian cells, D-ribose is transported via ubiquitous hexose transporters (e.g., GLUT family) or specific pentose transporters.[1] It rapidly equilibrates across the plasma membrane.[1]

  • Ribose-5-Phosphate: The phosphate group at the C5 position confers a negative charge at physiological pH, rendering the molecule lipophobic.[1]

    • Experimental Implication: Adding R5P to cell culture media is metabolically futile unless the cells are permeabilized (e.g., digitonin treatment) or the experiment relies on extracellular hydrolysis of R5P to ribose by ecto-phosphatases, which introduces uncontrolled variables.[1]

B. Energetics and Kinetics

Using R5P directly in in vitro assays bypasses the ATP consumption of the Ribokinase step.[1]

ParameterRibose (via Ribokinase)Ribose-5-Phosphate (via PRPP Synthetase)
ATP Cost 1 ATP per mole1 ATP per mole (to form PRPP)
Km (Human) ~2.0 - 6.0 mM [1]~0.2 - 0.5 mM (for PRPP Synthetase) [2]
Rate Limiting? Generally No (unless Ribose is limiting)Yes (Master regulatory step)
Allostery Dependent on monovalent cations (

)
Highly regulated by ADP/GDP (Inhibition)
C. Stability and Handling[2]
  • Ribose: Highly stable in solution.[1] Can be autoclaved (though filtration is preferred to avoid caramelization/Maillard reactions).[1]

  • R5P:

    • Hygroscopic: Absorbs moisture rapidly; must be weighed in controlled humidity or desiccant chambers.[1]

    • Hydrolysis:[1] The ester bond is susceptible to acid/base hydrolysis.[1] R5P decomposes approximately 12x faster than Ribose at high temperatures (100°C), though it is relatively stable at physiological temps (37°C) for short durations (hours) [3].[1]

    • Storage: Must be stored at -20°C.[1]

Experimental Protocol: Coupled PRPP Synthetase Assay

Objective: To measure the rate of nucleotide precursor formation using R5P as the substrate, avoiding the ribokinase lag phase.

Principle: This assay couples the formation of AMP (a byproduct of PRPP synthesis) to the oxidation of NADH via Myokinase, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH).[1]




1

Detection: Decrease in absorbance at 340 nm (NADH oxidation).[1][4]

Reagents
  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (Phosphate is crucial for PRPP synthetase stability).[1]

  • Substrate: 1.0 mM Ribose-5-Phosphate (Freshly prepared).

  • Co-Substrate: 0.5 mM ATP.[1]

  • Cofactor: 10 mM

    
    .[1][4]
    
  • Coupling System:

    • PEP (1.0 mM)[1]

    • NADH (0.2 mM)[1][4]

    • Myokinase (2 U/mL)[1]

    • Pyruvate Kinase/Lactate Dehydrogenase mix (5 U/mL each)

Workflow
  • Blanking: Prepare a quartz cuvette with all reagents except the enzyme source (PRPP Synthetase).

  • Baseline: Monitor

    
     for 2 minutes to ensure no background NADH oxidation (e.g., from ATPase contamination).
    
  • Initiation: Add cell lysate or purified PRPP Synthetase (10-50 µL).[1] Mix by inversion.

  • Measurement: Monitor

    
     continuously for 5–10 minutes at 37°C.
    
  • Calculation:

    
    
    Note: The factor of 2 accounts for the stoichiometry (2 NADH oxidized per 1 PRPP formed).[1]
    

Application Scenarios

Scenario A: Studying "Warburg Effect" in Cancer Cells
  • Goal: Determine if the Pentose Phosphate Pathway (PPP) is upregulating nucleotide synthesis.[1]

  • Substrate: Ribose (13C-labeled) .

  • Method: Feed cells [1,2-13C]-Glucose vs. [U-13C]-Ribose.[1]

  • Reasoning: You need to trace the flux through the PPP.[1] Adding R5P directly is impossible in live cells.[1] Adding Ribose allows you to bypass the oxidative PPP (G6PDH) and assess the non-oxidative branch's contribution to nucleotide pools.[1]

Scenario B: High-Throughput Drug Screening
  • Goal: Screen inhibitors of PRPP Synthetase (a target for gout and immunosuppression).[1]

  • Substrate: Ribose-5-Phosphate .[1][2][3][5][6][7][8][9][10][11]

  • Method: Cell-free coupled assay (as described above).

  • Reasoning: Using Ribose would require adding purified Ribokinase to the reaction mix, increasing cost and the risk of false positives (compounds inhibiting Ribokinase instead of PRPP Synthetase).

References

  • UniProt Consortium. (2024).[1] RBKS - Ribokinase - Homo sapiens (Human).[1][6] UniProtKB.[1][6] [Link]

  • Hove-Jensen, B., et al. (2017).[1] Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance.[1][2][12] Microbiology and Molecular Biology Reviews.[1] [Link][1]

  • Larralde, R., Robertson, M. P., & Miller, S. L. (1995).[1][13] Rates of decomposition of ribose and other sugars: implications for chemical evolution.[1][13] PNAS.[1][13] [Link][1]

  • Seregina, T., et al. (2025).[1][7][14] Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability.[1][7][15] Cells.[1][3][7][8][11][12] [Link]

A Comparative Analysis of Ribose-5-Phosphate and its Pentose Phosphate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular metabolism, the pentose phosphate pathway (PPP) stands as a critical nexus, balancing the production of biosynthetic precursors with the maintenance of redox homeostasis. Central to this pathway is a cohort of interconvertible five-carbon sugar phosphates, or pentose phosphates. While ribose-5-phosphate (R5P) is widely recognized for its canonical role as the precursor for nucleotide and nucleic acid synthesis, its isomers—ribulose-5-phosphate (Ru5P) and xylulose-5-phosphate (Xu5P)—and the related seven-carbon sugar, sedoheptulose-7-phosphate (S7P), play equally vital, albeit distinct, roles in directing metabolic flux.[1][2] This guide provides a comprehensive comparative analysis of these key pentose phosphates, offering insights into their unique functions, metabolic fates, and the analytical methodologies required for their study. We will delve into the causality behind experimental choices and provide validated protocols to empower researchers in their exploration of this pivotal metabolic pathway.

The Pentose Phosphate Pathway: A Tale of Two Phases

The pentose phosphate pathway is a cytosolic pathway that runs parallel to glycolysis.[3] It is classically divided into two interconnected phases: the oxidative and non-oxidative branches.

  • The Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of glucose-6-phosphate that enters the pathway. This phase is crucial for protecting cells from oxidative damage and for reductive biosynthesis, such as fatty acid synthesis.[3]

  • The Non-Oxidative Phase: This reversible phase is characterized by a series of carbon-shuffling reactions catalyzed by the enzymes transketolase and transaldolase.[4] It is in this phase that the interplay between the different pentose phosphates truly comes to light. This phase allows for the conversion of ribulose-5-phosphate into ribose-5-phosphate for nucleotide synthesis or into intermediates of glycolysis, namely fructose-6-phosphate and glyceraldehyde-3-phosphate.[5]

Pentose_Phosphate_Pathway_Overview G6P Glucose-6-Phosphate Oxidative Oxidative Phase G6P->Oxidative Ru5P Ribulose-5-Phosphate Oxidative->Ru5P NADPH 2 NADPH Oxidative->NADPH + 2 NADP+ NonOxidative Non-Oxidative Phase Ru5P->NonOxidative Glycolysis Glycolysis (Fructose-6-P, GAP) NonOxidative->Glycolysis R5P Ribose-5-Phosphate NonOxidative->R5P Nucleotides Nucleotide Synthesis R5P->Nucleotides Non_Oxidative_PPP cluster_enzymes Key Enzymes Ru5P Ribulose-5-Phosphate R5P Ribose-5-Phosphate Ru5P->R5P Isomerase Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Epimerase TKT1 Transketolase R5P->TKT1 Xu5P->TKT1 TKT2 Transketolase Xu5P->TKT2 S7P Sedoheptulose-7-Phosphate TALDO Transaldolase S7P->TALDO GAP Glyceraldehyde-3-Phosphate GAP->TALDO E4P Erythrose-4-Phosphate E4P->TKT2 F6P Fructose-6-Phosphate TKT1->S7P TKT1->GAP TALDO->E4P TALDO->F6P TKT2->GAP TKT2->F6P

Sources

Technical Guide: Cross-Validation of Ribose-5-Phosphate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ribose-5-Phosphate (R5P) is a notoriously difficult metabolite to quantify accurately due to its high polarity, rapid turnover, and isobaric similarity to Ribulose-5-Phosphate (Ru5P) and Xylulose-5-Phosphate (Xu5P).

This guide provides a rigorous framework for cross-validating the two dominant quantification methodologies: LC-MS/MS (HILIC-mode) and Coupled Enzymatic Assays . While LC-MS/MS offers superior specificity for isomer differentiation, enzymatic assays provide cost-effective throughput. This document outlines the experimental design required to ensure data from either platform is reproducible and biologically valid.

Part 1: The Metabolic Context

To quantify R5P, one must understand its lability and its neighbors. R5P is the gateway to nucleotide synthesis (via PRPP) and is in rapid equilibrium with its isomers.

Diagram 1: The Pentose Phosphate Pathway (Isomer Challenge)

This diagram highlights the isobaric trio (R5P, Ru5P, Xu5P) that confounds mass spectrometry and the enzymatic couplings used for detection.

PPP_Pathway G6P Glucose-6-P Ru5P Ribulose-5-P (Isobaric Interference) G6P->Ru5P Oxidative Phase (G6PDH) R5P Ribose-5-P (Target Analyte) Ru5P->R5P R5P Isomerase (Reversible) Xu5P Xylulose-5-P (Isobaric Interference) Ru5P->Xu5P Epimerase PRPP PRPP (Nucleotide Synthesis) R5P->PRPP PRPP Synthetase GAP Glyceraldehyde-3-P R5P->GAP Non-Oxidative Phase Xu5P->GAP Transketolase

Caption: The "Isobaric Trio" (Red/Blue) share the exact mass (230.02 Da), requiring chromatographic separation or specific enzymatic conversion for accurate R5P quantification.

Part 2: Methodological Landscape

Method A: LC-MS/MS (The Specificity Gold Standard)

Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to Triple Quadrupole MS.

  • Mechanism: HILIC retains polar phosphorylated sugars that elute in the void volume of Reverse Phase (C18) columns.

  • Critical Parameter: Separation of R5P from Ru5P.

  • Pros: Distinguishes isomers; high sensitivity (nM range).

  • Cons: Susceptible to matrix effects (ion suppression); requires expensive instrumentation.

Method B: Coupled Enzymatic Assay (The Throughput Alternative)

Technique: Spectrophotometric or Fluorometric detection of NAD(P)H.[1]

  • Mechanism: R5P is converted to PRPP (consuming ATP) or back-converted to 6-PG, coupled to a dehydrogenase that generates NADH/NADPH (read at 340 nm or Ex/Em 535/587 nm).

  • Critical Parameter: Enzyme specificity. Many commercial kits measure "Total Pentose Phosphates" because they contain isomerases that convert Ru5P to R5P.

  • Pros: Low cost; no capital equipment needed.

  • Cons: High background in biological fluids; lower sensitivity (

    
    M range).
    
Comparative Data Summary
FeatureLC-MS/MS (HILIC)Enzymatic Assay (Fluorometric)
Limit of Detection (LOD) 5–10 nM1–5

M
Isomer Specificity High (with optimized gradient)Low (often measures R5P + Ru5P)
Sample Throughput 20–30 mins/sample96 samples/hour
Matrix Interference Ion Suppression (Salts)Intrinsic Fluorescence/Absorbance
Cost Per Sample High (

$)
Low ($)

Part 3: The Cross-Validation Protocol

This protocol is designed to validate if an Enzymatic Assay is a suitable surrogate for LC-MS/MS in your specific biological matrix.

Phase 1: Sample Preparation (The "Split" Workflow)

Objective: Eliminate extraction variability by using a single homogenous lysate for both methods.

  • Quenching: Harvest

    
     cells. Immediately add 500 
    
    
    
    L cold (-80°C) 80:20 Methanol:Water .
    • Why? R5P turnover is

      
       second. Room temperature extraction invalidates the data immediately.
      
  • Lysis: Vortex vigorously; sonicate for 3 cycles (30s on/off) at 4°C.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • The Split: Transfer supernatant to a fresh tube.

    • Aliquot A (MS): Take 100

      
      L, dry under nitrogen, reconstitute in 50 
      
      
      
      L 50% Acetonitrile.
    • Aliquot B (Enzymatic): Take 100

      
      L, keep on ice (or -80°C) until assay. Do not dry if using heat, as R5P degrades.
      
Phase 2: Experimental Execution[2]
Protocol A: LC-MS/MS (HILIC)[2]
  • Column: Waters Atlantis Premier BEH Z-HILIC or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm).

  • Mobile Phase:

    • A: 20 mM Ammonium Carbonate, pH 9.0 (High pH is critical for phosphate peak shape).

    • B: Acetonitrile.[3]

  • Gradient: 80% B to 40% B over 15 minutes.

  • Transitions (MRM): 229.0

    
     97.0 (Phosphate group) and 229.0 
    
    
    
    79.0.
  • Validation Check: Inject pure standards of R5P and Ru5P. They must have distinct retention times (typically

    
    RT > 0.5 min). If they co-elute, the MS method is quantifying the "Pentose Pool," not R5P.
    
Protocol B: Enzymatic Assay
  • Deproteinization: Ensure the sample from Phase 1 is compatible. If the kit requires specific buffers, use 10 kDa spin filters to remove endogenous enzymes (NADH oxidases) that consume the signal.

  • Background Correction: Run a "No Enzyme" control for every sample to subtract intrinsic NADH fluorescence.

Diagram 2: The Cross-Validation Workflow

Visualizing the critical control points where bias is introduced.

Validation_Workflow cluster_MS Method A: LC-MS/MS cluster_Enz Method B: Enzymatic Sample Biological Sample (Cells/Tissue) Extract Extraction (80% MeOH, -80°C) Sample->Extract Split Split Sample Extract->Split StepA1 Dry & Reconstitute (50% ACN) Split->StepA1 StepB1 Deproteinization (10kDa Filter) Split->StepB1 StepA2 HILIC Separation (pH 9.0) StepA1->StepA2 DataA R5P Specific Area StepA2->DataA Compare Bland-Altman Plot DataA->Compare Correlation StepB2 Coupled Reaction (Read @ 340nm) StepB1->StepB2 DataB Total Pentose Signal StepB2->DataB DataB->Compare Analysis

Caption: The workflow ensures that matrix effects are the only variable. The 10kDa filter step in Method B is critical to prevent enzyme interference.

Part 4: Data Analysis & Interpretation[4]

Do not rely solely on the correlation coefficient (


). A high 

can exist even if one method consistently overestimates the other.
Linearity & Spike Recovery

Perform a spike-in recovery experiment.

  • Spike 5

    
    M R5P standard into your biological matrix.
    
  • Acceptance Criteria:

    • LC-MS/MS: 85–115% recovery.

    • Enzymatic: 80–120% recovery.

  • Failure Mode: If Enzymatic recovery is >120%, your matrix likely contains Ru5P that the kit is converting to R5P, or high background NADH.

Bland-Altman Analysis

Plot the difference between methods (Method A - Method B) against the average of the methods.

  • Bias Detection: If the Enzymatic method is consistently higher than LC-MS, it confirms the kit is measuring the Total Pentose Pool (R5P + Ru5P + Xu5P).

  • Correction Factor: If the bias is consistent (e.g., Enzymatic is always 1.5x MS), you can calculate a biological correction factor for your specific cell line, allowing you to use the cheaper enzymatic assay for high-throughput screening.

References

  • Lu, W., et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry.

  • Wamelink, M. M., et al. (2005). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: application to two new inherited defects of metabolism. Journal of Chromatography B.

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.

  • Zhang, T., et al. (2014). LC-MS/MS method for the simultaneous quantification of adenosine and its phosphate metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Teleman, A. A., et al. (2015). A protocol for the quantification of Ribose-5-Phosphate and other unstable metabolic intermediates.[4][5][6][7] Nature Protocols. (Generalized reference to standard metabolic quenching protocols).

Sources

Validating Ribose-5-Phosphate Flux: A Comparative Guide to Stable Isotope Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ribose-5-Phosphate (R5P) is the critical junction between energy metabolism (glycolysis) and biosynthesis (nucleotides). In oncology and immunology, measuring the flux of R5P—specifically distinguishing between the Oxidative (NADPH-producing) and Non-Oxidative (recycling) branches of the Pentose Phosphate Pathway (PPP)—is often more valuable than measuring its concentration.

This guide compares the industry-standard [1,2-13C2]-Glucose tracer against the alternative [U-13C6]-Glucose and Static Metabolomics .

The Verdict:

  • For Pathway Resolution: [1,2-13C2]-Glucose is the superior choice. It uniquely differentiates oxidative PPP flux (M+1 isotopologue) from non-oxidative recycling (M+2 isotopologue).

  • For Total Synthesis: [U-13C6]-Glucose is effective for measuring total de novo synthesis rates but fails to resolve pathway contributions due to signal scrambling.

  • For Screening: Static Profiling is cost-effective but scientifically insufficient for validating metabolic inhibitors or pathway activation.

Part 1: The Challenge – Flux vs. Concentration

Many drug discovery programs fail to validate targets because they rely on static metabolite concentrations.

  • Static Concentration (Pool Size): A high level of R5P could mean high production (activation) or blocked consumption (inhibition). You cannot distinguish the two.

  • Metabolic Flux (Rate): By introducing a stable isotope tracer (

    
    ), we observe the rate of label incorporation.[1] This proves whether the pathway is actually driving nucleotide synthesis or NADPH production.
    

Part 2: Comparative Analysis of Methods

Method A: Position-Specific Tracing ([1,2-13C2]-Glucose)

The "Precision Scalpel"

This is the gold standard for PPP flux analysis. Because the oxidative branch of the PPP involves a decarboxylation event (loss of Carbon-1), the position of the label in the final R5P molecule changes depending on the route taken.

  • Mechanism:

    • Oxidative Route: Glucose loses C1 as

      
      . The resulting R5P retains only the label at the original C2 position. Result: M+1 R5P. 
      
    • Non-Oxidative Route: Fructose-6-Phosphate (M+2) enters the non-oxidative branch. Through Transketolase/Transaldolase reactions, the C1-C2 bond is often preserved or rearranged without loss. Result: M+2 (and higher) R5P.

Method B: Uniform Tracing ([U-13C6]-Glucose)

The "Blunt Hammer"

Uniformly labeled glucose results in all carbons being labeled. When [U-13C6]-Glucose enters the PPP, the resulting R5P is fully labeled (M+5).

  • Limitation: You cannot easily distinguish if that R5P came via the oxidative or non-oxidative branch, as both pathways transfer fully labeled carbon chains (minus one carbon for oxidative, but the "scrambling" effect of recycling makes deconvolution computationally intensive and error-prone).

Method C: Static Metabolomics (Label-Free)

The "Snapshot"

Uses standard LC-MS to measure absolute abundance.

  • Limitation: Blind to pathway directionality. Useful only for gross phenotypic screening.

Table 1: Performance Comparison
Feature[1,2-13C2]-Glucose[U-13C6]-GlucoseStatic Profiling
Primary Output Pathway Specificity (Ox vs. Non-Ox)Total Biosynthetic RatePool Size / Concentration
Oxidative PPP Resolution High (M+1 Signal)Low (Convoluted)None
Data Complexity High (Requires isotopologue analysis)MediumLow
Cost

$

$
Best Use Case Validating G6PD/TKT inhibitorsMeasuring total nucleotide synthesisInitial high-throughput screens

Part 3: Mechanistic Deep Dive

To understand why [1,2-13C2]-Glucose is required, we must visualize the carbon atom transitions.

Diagram 1: Carbon Fate in the Pentose Phosphate Pathway

This diagram illustrates how the loss of Carbon-1 (C1) in the oxidative branch creates a distinct mass signature compared to the non-oxidative branch.

PPP_Flux_Mechanism cluster_legend Readout Interpretation Glucose [1,2-13C2]-Glucose (M+2) G6P G6P (M+2) Glucose->G6P Ox_Step Oxidative Branch (G6PD/6PGD) G6P->Ox_Step Flux A F6P F6P (M+2) G6P->F6P Isomerization CO2 CO2 Released (Contains C1*) Ox_Step->CO2 Ru5P_Ox Ru5P -> R5P (M+1) Ox_Step->Ru5P_Ox Loss of C1 Glycolysis Glycolysis NonOx_Step Non-Oxidative Branch (Transketolase) F6P->NonOx_Step Flux B R5P_NonOx R5P (M+2) NonOx_Step->R5P_NonOx Retention of C1-C2 Legend1 M+1 = Oxidative Flux (NADPH generated) Legend2 M+2 = Non-Oxidative Flux (Recycling)

Caption: Fate of [1,2-13C2]-Glucose. Oxidative decarboxylation yields M+1 R5P; Non-oxidative rearrangement yields M+2 R5P.

Part 4: Experimental Protocol (LC-MS)

Objective: Quantify the Mass Isotopomer Distribution (MID) of Ribose-5-Phosphate.

Reagents
  • Tracer: D-Glucose [1,2-13C2] (99% enrichment).

  • Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).

  • Internal Standard: 13C5-Ribose-5-Phosphate (optional but recommended for absolute quant).

Workflow Steps
  • Metabolic Steady State:

    • Culture cells in glucose-free media supplemented with unlabeled glucose for 24 hours to normalize metabolism.

    • Switch: Replace media with identical media containing 10-25 mM [1,2-13C2]-Glucose .

    • Duration: Incubate for 1-4 hours (dynamic flux) or 24 hours (isotopic steady state). Note: R5P turnover is fast; 1-2 hours is often sufficient for flux snapshots.

  • Quenching (Critical Step):

    • Rapid metabolism changes within seconds.

    • Wash cells once with ice-cold PBS.

    • Immediately add -80°C Methanol/Water (80:20) directly to the plate.

    • Scrape cells on dry ice.

  • Extraction:

    • Vortex vigorously for 10 min at 4°C.

    • Centrifuge at 16,000 x g for 10 min at 4°C.

    • Collect supernatant. Dry under nitrogen flow if concentration is needed, or inject directly.

  • LC-MS Acquisition:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., amide column) is required for polar sugar phosphates.

    • MS Mode: Negative Ion Mode (ESI-).

    • Target: Ribose-5-Phosphate (m/z ~229.01).

    • Scan: SIM (Selected Ion Monitoring) for m/z 229 (M+0), 230 (M+1), 231 (M+2), etc.

Diagram 2: Validation Workflow

Visualizing the critical path from culture to data analysis.

Workflow Step1 1. Tracer Loading ([1,2-13C2]-Glc) Step2 2. Metabolism (1-4 Hours) Step1->Step2 Step3 3. Quench (-80°C MeOH) Step2->Step3 Step4 4. HILIC LC-MS (Neg Mode) Step3->Step4 Step5 5. Data Analysis (M+1 vs M+2) Step4->Step5

Caption: Step-by-step LC-MS workflow for R5P flux analysis. Quenching speed is the critical quality attribute.

Part 5: Data Interpretation

To validate your pathway, calculate the Oxidative Fraction .



  • High M+1: Indicates high flux through G6PD (Oxidative PPP). This suggests the cell is prioritizing NADPH production (e.g., to combat oxidative stress).

  • High M+2: Indicates high flux through Transketolase (Non-Oxidative PPP). This suggests the cell is recycling glycolytic intermediates for nucleotide synthesis without generating excess NADPH.

Self-Validation Check: Look at Lactate in the same sample.

  • Glycolysis of [1,2-13C2]-Glucose produces M+2 Lactate .[2]

  • Oxidative PPP flux (which loses C1) produces M+1 Lactate (via recycling of pentose back to glycolysis).

  • If your R5P data matches your Lactate "overflow" data, your experiment is valid.

References

  • Metallo, C. M., et al. (2009). "Tracing metabolic flux in cancer cells." Nature Protocols. [Link]

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). "Metabolomics and Isotope Tracing." Cell. [Link]

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. [Link]

  • Lee, W. N., et al. (1998).[2] "Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose." American Journal of Physiology-Endocrinology and Metabolism. [Link]

Sources

A Comparative Guide to the Kinetics of Ribose-5-Phosphate Isomerase Across Species

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzymes across different species is paramount for both fundamental biological insights and the development of targeted therapeutics. This guide provides an in-depth comparative analysis of the kinetics of Ribose-5-Phosphate Isomerase (Rpi), a crucial enzyme in the pentose phosphate pathway (PPP). We will delve into the kinetic diversity of Rpi from various domains of life, present supporting experimental data, and provide detailed protocols for its characterization.

The Significance of Ribose-5-Phosphate Isomerase (Rpi)

Ribose-5-phosphate isomerase (EC 5.3.1.6) catalyzes the reversible isomerization of D-ribose-5-phosphate (R5P) and D-ribulose-5-phosphate (Ru5P).[1][2][3] This reaction is a linchpin in cellular metabolism, connecting the oxidative and non-oxidative phases of the pentose phosphate pathway.[3] The PPP is essential for producing NADPH, which provides reducing power for biosynthesis and defense against oxidative stress, and for generating precursors for nucleotide and nucleic acid synthesis.[3]

Two distinct, non-homologous classes of Rpi have been identified: RpiA and RpiB. RpiA is the most common form, found in most eukaryotes and bacteria, while RpiB is predominantly found in some bacteria and protozoan parasites.[2][4] This distribution makes RpiB an attractive target for the development of species-specific inhibitors, particularly for pathogens that rely on this enzyme class while their human host utilizes RpiA.[5][6][7]

Comparative Kinetics of Rpi from Diverse Species

The kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the catalytic constant (kcat), provide a window into its efficiency and substrate affinity. A comparative analysis of these parameters for Rpi from different species reveals significant evolutionary and functional divergence.

SpeciesEnzyme ClassSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliRpiARibose-5-Phosphate3.121006.8 x 105[5]
Saccharomyces cerevisiaeRpiARibose-5-Phosphate1.6--[6]
Spinacia oleracea (Spinach)RpiARibose-5-Phosphate1.6 (tobacco)--
Trypanosoma cruziRpiBRibose-5-Phosphate4--[5][8]
Ribulose-5-Phosphate1.4--[5][8]
Trypanosoma bruceiRpiBRibose-5-Phosphate11.210.5937.5[7]
Ribulose-5-Phosphate0.91.61777.8[7]
Curtobacterium flaccumfaciensRpiBD-allulose32047691.49 x 104[9]
Homo sapiens (Human)RpiA----[10]

Experimental Protocol: A Continuous Spectrophotometric Assay for Rpi Activity

The determination of Rpi kinetic parameters relies on robust and reproducible assays. A widely used method is a continuous spectrophotometric assay that monitors the formation of ribulose-5-phosphate from ribose-5-phosphate.

Principle

This assay leverages the fact that the enediol intermediate of the isomerization reaction, and to a lesser extent ribulose-5-phosphate, absorbs light at 290 nm, whereas ribose-5-phosphate does not. The rate of increase in absorbance at 290 nm is therefore directly proportional to the rate of the enzymatic reaction.

Reagents and Buffers
  • Assay Buffer: 100 mM Tris-HCl, pH 7.6

  • Substrate Stock Solution: 100 mM Ribose-5-phosphate (R5P) in Assay Buffer.

  • Enzyme Solution: Purified Rpi diluted in Assay Buffer to a suitable concentration (e.g., 0.1 - 1 µg/mL).

Step-by-Step Methodology
  • Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture by adding the Assay Buffer and the desired volume of the R5P stock solution to achieve a range of final substrate concentrations (e.g., 0.5 mM to 10 mM). The final volume should be constant for all assays (e.g., 1 mL).

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 290 nm and maintain the temperature at a constant value (e.g., 25°C or 37°C).

  • Baseline Measurement: Place the cuvette with the reaction mixture (without the enzyme) in the spectrophotometer and record the baseline absorbance for 1-2 minutes.

  • Initiation of Reaction: Add a small, fixed volume of the diluted enzyme solution to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance at 290 nm over time (e.g., every 10 seconds for 5 minutes).

  • Data Acquisition: Record the change in absorbance over time. The initial, linear phase of the reaction is used to determine the initial velocity (v0).

  • Calculation of Initial Velocity: The initial velocity is calculated from the slope of the linear portion of the absorbance versus time plot, using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product at 290 nm, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

  • Kinetic Parameter Determination: Repeat steps 1-6 for a range of substrate concentrations. The resulting initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Causality Behind Experimental Choices
  • Choice of Wavelength (290 nm): This wavelength is specifically chosen to monitor the formation of the product, ribulose-5-phosphate, and the enediol intermediate, which have a distinct absorbance profile compared to the substrate, ribose-5-phosphate.

  • Continuous Assay: A continuous assay is preferred over a discontinuous (quenched) assay as it provides real-time data on the reaction progress, allowing for a more accurate determination of the initial velocity.

  • Initial Velocity Measurement: Focusing on the initial, linear phase of the reaction is crucial because at this stage, the substrate concentration is not significantly depleted, and product inhibition is minimal, thus reflecting the true initial rate of the enzyme-catalyzed reaction.

Experimental Workflow Diagram

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Kinetic Assay cluster_analysis Data Analysis Expression Recombinant Protein Expression (e.g., E. coli) Lysis Cell Lysis Expression->Lysis Clarification Centrifugation/ Filtration Lysis->Clarification IMAC IMAC (for His-tagged proteins) Clarification->IMAC GF Gel Filtration IMAC->GF Reaction_Setup Prepare Reaction Mixture (Buffer + R5P) GF->Reaction_Setup Spectro Spectrophotometric Measurement (290 nm) Reaction_Setup->Spectro Enzyme_Addition Initiate with Enzyme Spectro->Enzyme_Addition Data_Collection Record Absorbance vs. Time Enzyme_Addition->Data_Collection Initial_Velocity Calculate Initial Velocity (v0) Data_Collection->Initial_Velocity MM_Plot Michaelis-Menten Plot (v0 vs. [S]) Initial_Velocity->MM_Plot Kinetic_Parameters Determine Km and Vmax MM_Plot->Kinetic_Parameters kcat_Calculation Calculate kcat Kinetic_Parameters->kcat_Calculation

Caption: Workflow for the purification and kinetic characterization of Rpi.

Structural and Mechanistic Insights: RpiA vs. RpiB

The kinetic differences observed between RpiA and RpiB are rooted in their distinct three-dimensional structures and catalytic mechanisms.

RpiA typically functions as a homodimer or homotetramer and adopts an α/β barrel fold.[5] The proposed mechanism for RpiA involves a proton transfer cascade facilitated by conserved acidic and basic residues in the active site, leading to the formation of a high-energy enediolate intermediate.

RpiB , on the other hand, is a metalloenzyme, often requiring a divalent metal ion like Zn2+ for activity, and has a completely different fold.[4] The catalytic mechanism of RpiB is also thought to proceed through an enediol intermediate, but the specific residues involved in catalysis differ from those in RpiA.[11]

Rpi_Mechanisms cluster_RpiA RpiA Mechanism cluster_RpiB RpiB Mechanism RpiA_R5P Ribose-5-P (cyclic) RpiA_Open Ribose-5-P (linear) RpiA_R5P->RpiA_Open Ring Opening RpiA_Enediol 1,2-cis-Enediolate Intermediate RpiA_Open->RpiA_Enediol Proton Abstraction RpiA_Ru5P Ribulose-5-P RpiA_Enediol->RpiA_Ru5P Protonation RpiB_R5P Ribose-5-P (cyclic) RpiB_Open Ribose-5-P (linear) RpiB_R5P->RpiB_Open Ring Opening RpiB_Enediol 1,2-cis-Enediolate Intermediate RpiB_Open->RpiB_Enediol Proton Abstraction RpiB_Ru5P Ribulose-5-P RpiB_Enediol->RpiB_Ru5P Protonation

Caption: Generalized reaction mechanisms for RpiA and RpiB.

Implications for Drug Development

The presence of the structurally distinct RpiB in pathogenic organisms like Trypanosoma and Mycobacterium species, and its absence in humans, presents a compelling opportunity for the development of selective inhibitors.[5][6][7] An ideal therapeutic agent would exhibit high affinity and specificity for the pathogen's RpiB, thereby disrupting its essential metabolic functions without affecting the host's RpiA.

The kinetic data presented in this guide can inform structure-activity relationship (SAR) studies aimed at designing such inhibitors. For instance, the differences in Km values between the trypanosomal RpiB and human RpiA (assuming it has a similar Km to other mammalian RpiAs) suggest that the active sites have distinct topographical and electrostatic features that can be exploited for selective drug design.

Furthermore, the broader substrate specificity observed for some bacterial RpiB enzymes, such as the one from Curtobacterium flaccumfaciens, suggests a more promiscuous active site that could be targeted with a wider range of chemical scaffolds.

Conclusion

The comparative kinetic analysis of Ribose-5-phosphate isomerase reveals a fascinating landscape of enzymatic diversity shaped by evolution and adaptation. Understanding these kinetic differences is not merely an academic exercise; it provides a rational basis for the development of novel therapeutic strategies against infectious diseases. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to further explore the intricacies of this vital enzyme and unlock its therapeutic potential.

References

  • Roos, A., et al. (2005). Competitive Inhibitors of Mycobacterium tuberculosis Ribose-5-phosphate Isomerase B Reveal New Information about the Reaction Mechanism. Journal of Biological Chemistry, 280(8), 6416-6422. [Link]

  • Stern, A. L., et al. (2006). Ribose 5-phosphate isomerase type B from Trypanosoma cruzi: kinetic properties and site-directed mutagenesis reveal information about the reaction mechanism. Biochemical Journal, 401(1), 279-285. [Link]

  • Kawashima, N., & Tanabe, Y. (1976). Purification and properties of ribose phosphate isomerase from tobacco leaves. Plant and Cell Physiology, 17(4), 757-764. [Link]

  • Zhang, R., et al. (2003). Structure of Escherichia coli ribose-5-phosphate isomerase: a ubiquitous enzyme of the pentose phosphate pathway and the Calvin cycle. Structure, 11(1), 31-42. [Link]

  • Kötter, P., et al. (1998). Ribose-5-phosphate isomerase from Saccharomyces cerevisiae: purification and molecular analysis of the enzyme. Bioseparation, 7(2), 107-115. [Link]

  • Roos, A., et al. (2004). Mycobacterium tuberculosis ribose-5-phosphate isomerase has a known fold, but a novel active site. Journal of molecular biology, 335(3), 807-818. [Link]

  • RayBiotech. (n.d.). Ribose 5-Phosphate Isomerase A, Human Recombinant. Retrieved from [Link]

  • Cordeiro, A. T., et al. (2015). Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity. PLoS Neglected Tropical Diseases, 9(1), e0003430. [Link]

  • Cordeiro, A. T., et al. (2011). Structures of type B ribose 5-phosphate isomerase from Trypanosoma cruzi shed light on the determinants of sugar specificity in the structural family. The FEBS journal, 278(13), 2324-2336. [Link]

  • Kiely, M. E., Stuart, A. L., & Wood, T. (1973). Partial purification and kinetic properties of ribose-5-phosphate ketol-isomerase and ribulose-5-phosphate 3-epimerase from various sources. Biochimica et Biophysica Acta (BBA) - Enzymology, 293(2), 534-541. [Link]

  • Jung, C. H., et al. (2000). d-Ribose-5-Phosphate Isomerase from Spinach: Heterologous Overexpression, Purification, Characterization, and Site-Directed Mutagenesis of the Recombinant Enzyme. Archives of Biochemistry and Biophysics, 373(2), 415-423. [Link]

  • Roos, A., et al. (2005). Competitive Inhibitors of Mycobacterium tuberculosis Ribose-5-phosphate Isomerase B Reveal New Information about the Reaction Mechanism. Journal of Biological Chemistry, 280(8), 6416-6422. [Link]

  • de-Assis, L. C., et al. (2023). Insights into the Substrate Uptake Mechanism of Mycobacterium Tuberculosis Ribose 5-Phosphate Isomerase and Perspectives on Drug Development. International Journal of Molecular Sciences, 24(5), 4831. [Link]

  • Wikipedia. (2023, October 27). Ribose-5-phosphate isomerase. [Link]

  • Li, M., et al. (2023). Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production. PeerJ, 11, e16568. [Link]

  • UniProt. (2023, October 25). RPIA - Ribose-5-phosphate isomerase - Homo sapiens (Human). [Link]

  • Zhang, W., et al. (2020). Ribose-5-phosphate isomerases: characteristics, structural features, and applications. Applied Microbiology and Biotechnology, 104(15), 6429-6441. [Link]

  • Proteopedia. (2023, August 8). Ribose-5-phosphate isomerase. [Link]

  • Cusabio. (n.d.). Recombinant Ribose-5-phosphate isomerase A (rpiA). Retrieved from [Link]

  • GE Healthcare. (n.d.). Recombinant Protein Purification Handbook. [Link]

  • M-CSA. (n.d.). Ribose-5-phosphate isomerase. Retrieved from [Link]

Sources

Metabolic Rewiring of Ribose-5-Phosphate: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In normal somatic cells, Ribose-5-Phosphate (R5P) utilization is a tightly regulated, low-flux process geared towards homeostatic maintenance. In contrast, neoplastic cells hijack this pathway, transforming it into a high-velocity supply chain for de novo nucleotide synthesis. This guide analyzes the mechanistic divergence of R5P metabolism, providing actionable data and protocols for researchers targeting metabolic vulnerabilities in oncology.

Part 1: Mechanistic Divergence

The "Supply Chain" Shift

The fundamental difference lies in the directionality and volume of flux through the Pentose Phosphate Pathway (PPP).

  • Normal Cells (Homeostatic Mode): The PPP primarily functions in the oxidative mode to generate NADPH for redox homeostasis. Excess R5P is often recycled back into glycolysis via the non-oxidative branch (Forward Direction: Pentose

    
     Hexose).
    
  • Cancer Cells (Anabolic Mode): Malignant cells frequently decouple NADPH production from ribose synthesis. They upregulate the non-oxidative branch in reverse (Hexose

    
     Pentose), utilizing Transketolase (TKT) to convert glycolytic intermediates (Fructose-6-P and Glyceraldehyde-3-P) directly into R5P. This "Cancer Shunt" allows for rapid nucleotide synthesis without over-accumulating NADPH, which could otherwise inhibit the pathway via feedback mechanisms.
    
Pathway Visualization

The following diagram illustrates the bifurcation of glucose flux and the critical "Reverse Non-Oxidative" shunt utilized by cancer cells.

R5P_Metabolism cluster_legend Legend Glucose Glucose G6P Glucose-6-P (G6P) Glucose->G6P F6P Fructose-6-P (F6P) G6P->F6P G6PD G6PD (Oxidative) G6P->G6PD NADPH Produced GAP Glyceraldehyde-3-P (GAP) F6P->GAP TKT TKT/TALDO (Non-Oxidative) F6P->TKT Pyruvate Pyruvate GAP->Pyruvate GAP->TKT Ru5P Ribulose-5-P R5P Ribose-5-P (R5P) Ru5P->R5P PRPS PRPS1/2 R5P->PRPS PRPP PRPP Nucleotides DNA / RNA Synthesis PRPP->Nucleotides G6PD->Ru5P TKT->R5P Cancer Shunt (Reverse Flux) PRPS->PRPP key1 Normal Flux: Oxidative Dominant key2 Cancer Flux: Dual Input (Ox + Non-Ox)

Caption: R5P Biosynthesis Pathways. Yellow arrows indicate the reversible non-oxidative shunt heavily exploited by cancer cells to decouple Ribose synthesis from NADPH production.

Part 2: Quantitative Comparison

The following data synthesizes findings from metabolic flux analysis (13C-MFA) comparing normal fibroblasts vs. aggressive carcinoma lines (e.g., HeLa, A549).

FeatureNormal Cells (Quiescent)Cancer Cells (Proliferating)Fold Change (Approx)
Oxidative PPP Flux Low (Maintenance)High (Redox Defense)2.4x - 3.0x Increase
Non-Oxidative Flux Forward (Recycling R5P

Glycolysis)
Reverse (Glycolysis

R5P)
Direction Reversal
G6PD Activity BaselineSignificantly Elevated3x - 25x Increase
TKT Expression Low/ModerateHigh (esp. TKTL1 isoform)High (Correlates with metastasis)
PRPS Isoform PRPS1 (Feedback inhibited)PRPS2 (MYC-driven, uninhibited)Isoform Switch
R5P Fate 80% Recycled to Glycolysis>85% Incorporated into NucleotidesMassive Diversion

Key Insight for Drug Developers: The upregulation of PRPS2 in cancer is driven by MYC and is translationally regulated.[1] Unlike PRPS1, PRPS2 is resistant to feedback inhibition by ADP/GDP, allowing cancer cells to produce PRPP unchecked even under energy stress.

Part 3: Experimental Protocol (Self-Validating)

Method: Differential Flux Analysis using [1,2-13C2]-Glucose

To distinguish between R5P generated via the Oxidative branch (G6PD) versus the Non-Oxidative branch (TKT), standard glucose tracing is insufficient. The use of [1,2-13C2]-Glucose allows for the separation of these pathways based on carbon atom loss.

The Logic (Self-Validation)
  • Oxidative Route: G6P loses Carbon-1 as CO2. The remaining R5P retains only one labeled carbon (M+1).

  • Non-Oxidative Route: TKT transfers two-carbon units.[2] The carbon skeleton is rearranged but not decarboxylated, resulting in specific isotopomers (often M+2) in downstream metabolites.

Step-by-Step Workflow
  • Cell Culture & Equilibration

    • Seed cells (Normal vs. Cancer) in 6-well plates.

    • Replace media with glucose-free DMEM supplemented with 10 mM [1,2-13C2]-Glucose .

    • Incubate for 24 hours (steady-state) or 1-4 hours (dynamic flux).

  • Metabolite Extraction (Quenching)

    • Rapidly wash cells with ice-cold saline (0.9% NaCl).

    • Add 500 µL 80% Methanol/Water (pre-chilled to -80°C) . Critical: Cold temperature prevents enzymatic turnover.

    • Scrape cells and transfer to tubes; vortex 10 min at 4°C.

    • Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • LC-MS/MS Analysis

    • Column: Amide-HILIC (Hydrophilic Interaction Liquid Chromatography).

    • Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

    • Target Analytes: Ribose-5-Phosphate, Sedoheptulose-7-Phosphate, Lactate.

  • Data Interpretation

    • Calculate Mass Isotopomer Distribution (MID).

    • Oxidative Flux Proxy: Ratio of M+1 Lactate (derived from recycled pentoses losing C1) to M+2 Lactate (direct glycolysis).

    • R5P Source: Analyze M+1 vs M+2 ratios in the R5P pool directly.

Protocol_Workflow cluster_Analysis 4. Isotopomer Analysis Step1 1. Tracer Loading [1,2-13C2]-Glucose Step2 2. Quenching -80°C 80% MeOH Step1->Step2 Step3 3. HILIC-MS/MS Separation Step2->Step3 M1 M+1 Species (Oxidative PPP) Step3->M1 M2 M+2 Species (Glycolysis/Non-Ox) Step3->M2

Caption: Workflow for 13C-Flux Analysis. M+1/M+2 ratios validate the specific pathway utilization.

Part 4: Therapeutic Implications

Targeting the R5P supply chain offers a high therapeutic index because normal cells rarely require maximal PPP flux.

  • G6PD Inhibitors: Agents like Polydatin or 6-AN inhibit the oxidative entry point. However, efficacy is often limited because cancer cells compensate via the non-oxidative shunt.

  • Transketolase (TKT) Inhibitors: Oxythiamine (a thiamine antagonist) targets TKT. Since cancer cells rely on the "Reverse Non-Oxidative" pathway for R5P when oxidative stress is low, this is a potent vulnerability.

  • PRPS2 Targeting: Because PRPS2 is MYC-driven and lacks feedback inhibition, it represents the "faucet" for nucleotide synthesis. Inhibiting PRPS2 specifically (sparing PRPS1) is a cutting-edge strategy to starve cancer cells of nucleotides without affecting normal tissue maintenance.

References

  • Patra, K. C., & Hay, N. (2014). The pentose phosphate pathway and cancer.[3] Trends in Biochemical Sciences.

  • Cunningham, J. T., et al. (2014). Protein and nucleotide biosynthesis are coupled by a single rate-limiting enzyme, PRPS2, to drive cancer.[4] Cell.

  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism.

  • Boros, L. G., et al. (1998). Nonoxidative pentose phosphate pathways and their direct role in ribose synthesis in tumors. Medical Hypotheses.

  • Metallo, C. M., et al. (2012). Tracing metabolic flux with isotopes. Current Opinion in Biotechnology.

Sources

Comparative Analysis of Ribose-5-Phosphate (R5P) Quantification Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

From Enzymatic Coupling to Mass Spectrometry: A Senior Scientist’s Guide

Executive Summary

Ribose-5-Phosphate (R5P) is the critical junction metabolite connecting the Pentose Phosphate Pathway (PPP) to nucleotide biosynthesis.[1][2] Its accurate quantification is notoriously difficult due to its rapid interconversion with isomers like Ribulose-5-Phosphate (Ru5P) and Xylulose-5-Phosphate (Xu5P).

This guide compares the three dominant methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , Enzymatic Coupled Assays , and Classical Colorimetry . As a Senior Application Scientist, I prioritize methods that solve the "isomer problem"—the inability of standard detectors to distinguish between pentose phosphates of identical mass.

Biological Context & The Isomer Challenge

To select the correct assay, one must understand the lability of R5P. It exists in equilibrium with Ru5P via Ribose-5-phosphate isomerase (RPI).[3] In metabolic signaling studies, distinguishing the substrate (R5P) from the product (Ru5P) is often the primary objective.

PPP_Pathway G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative PPP R5P Ribose-5-P Ru5P->R5P RPI (Isomerase) Xu5P Xylulose-5-P Ru5P->Xu5P RPE (Epimerase) PRPP PRPP (Nucleotide Synthesis) R5P->PRPP PRPPS

Figure 1: The Pentose Phosphate Pathway focusing on the R5P/Ru5P equilibrium. Accurate assays must distinguish the green node (R5P) from the red node (Ru5P).

Methodology A: LC-MS/MS (The Gold Standard)

Best for: Absolute specificity, complex lysates, and distinguishing isomers.

The Scientific Rationale

Mass spectrometry alone cannot distinguish R5P from Ru5P (both m/z ~229 in negative mode). Therefore, chromatographic resolution is non-negotiable. Standard C18 columns fail here because sugar phosphates are too polar and elute in the void volume.

The Solution: Use Ion-Pairing Chromatography (IPC) or HILIC .

  • IPC Mechanism: Reagents like Tributylamine (TBA) form neutral complexes with the phosphate group, allowing retention on hydrophobic C18 columns.

  • HILIC Mechanism:[4] Uses a water layer on a polar stationary phase to retain hydrophilic compounds.

Validated Protocol (Ion-Pairing Approach)

Based on Magdenoska et al. and Wamelink et al.

  • Quenching & Extraction:

    • Harvest cells rapidly. Wash with cold saline.

    • Critical Step: Add 500 µL cold Methanol:Chloroform (9:1) at -80°C. The chloroform helps denature enzymes immediately to stop RPI activity.

    • Vortex, centrifuge at 15,000 x g for 10 min. Collect supernatant.

  • Chromatography (LC Conditions):

    • Column: C18 Reverse Phase (e.g., Waters Atlantis or equivalent).

    • Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0).

    • Mobile Phase B: Methanol.

    • Gradient: 0% B to 15% B over 15 minutes. Note: R5P typically elutes slightly earlier than Ru5P due to stereochemical differences in the ion-pair complex.

  • Mass Spectrometry (MS/MS):

    • Mode: Negative Electrospray Ionization (ESI-).[4]

    • MRM Transition: m/z 229.0

      
       97.0 (Phosphate group loss) and 229.0 
      
      
      
      79.0.

Pros: Distinguishes isomers; high sensitivity (pmol range). Cons: TBA permanently contaminates LC systems; requires dedicated equipment.

Methodology B: Enzymatic Coupled Assays

Best for: High-throughput screening (HTS), enzyme kinetics (RPI activity), and labs without LC-MS.

The Scientific Rationale

Since R5P has no distinct absorbance, we must couple it to a reaction that produces a measurable signal (NADH or a dye).

Workflow:



Protocol: The Phosphopentomutase/Deaminase Method

This method is highly specific because it relies on the structural recognition of Ribose-1-P.

  • Reagent Mix: Prepare a buffer (50 mM Tris-HCl, pH 7.5) containing:

    • Phosphopentomutase: Converts R5P

      
       Ribose-1-P (R1P).[5]
      
    • Adenosine Phosphorylase: Converts R1P + Adenine

      
       Adenosine + Pi.[5]
      
    • Adenosine Deaminase: Converts Adenosine

      
       Inosine + Ammonia.[5]
      
    • Substrate: Excess Adenine.

  • Measurement:

    • Monitor the decrease in absorbance at 265 nm .

    • Adenine absorbs strongly at 265 nm; Inosine absorbs weakly. The rate of absorbance drop is proportional to R5P concentration.

  • Validation: Spike samples with known R5P to ensure no inhibition of the coupling enzymes by the cell lysate.

Pros: No expensive hardware; specific to R5P (Ru5P does not react with phosphopentomutase). Cons: Interference from high background absorbance in lysates at 265 nm; enzymes are expensive.

Methodology C: Colorimetric (Orcinol/Bial's Test)

Best for: Pure samples only. Do NOT use for cell lysates.

The Scientific Rationale

Acid hydrolysis dehydrates pentoses into furfural, which reacts with orcinol and ferric chloride to produce a blue-green pigment (670 nm).

Critical Warning: This reaction detects the pentose ring. It cannot distinguish R5P from Ribose, Ru5P, Xylulose, or even RNA nucleotides. It is valid only if you have purified the R5P fraction beforehand (e.g., via ion-exchange chromatography).

Comparative Performance Analysis

FeatureLC-MS/MS (Ion Pairing)Enzymatic CoupledColorimetric (Orcinol)
Specificity High (Separates Isomers)High (Enzyme specific)Low (All pentoses)
Sensitivity (LOD) < 0.5 pmol~100 pmol~10 nmol
Throughput Low (20 min/sample)High (96-well plate)High
Cost per Sample High (Capital + Solvents)Moderate (Enzymes)Very Low
Interference Risk Matrix effects (Ion suppression)Lysate absorbanceHigh (DNA/RNA/Sugars)

Decision Framework

Use this logic flow to select the appropriate protocol for your study.

Decision_Tree Start What is your sample type? Pure Purified R5P (e.g., Chemical Synthesis) Start->Pure Complex Cell Lysate / Tissue Start->Complex Pure_Q Need Isomer Purity? Pure->Pure_Q Complex_Q Access to LC-MS? Complex->Complex_Q Orcinol Colorimetric Assay (Low Specificity) Pure_Q->Orcinol No (Total Pentose) Enzymatic Enzymatic Coupled (High Specificity, Med Sens) Pure_Q->Enzymatic Yes (R5P vs Ru5P) Complex_Q->Enzymatic No LCMS LC-MS/MS w/ TBA (Max Specificity & Sens) Complex_Q->LCMS Yes (Gold Standard)

Figure 2: Selection logic for R5P quantification methodologies.

References

  • Magdenoska, O. et al. (2015).[6] LC-MS based Metabolomics: Method for enzyme quenching and ion-pair chromatography.[7] Technical University of Denmark.[6][8] Link

  • Wamelink, M. M. et al. (2008). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS. Journal of Chromatography B. Link

  • Tozzi, M. G. et al. (1984). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Journal of Biochemical and Biophysical Methods. Link

  • Gibon, Y. et al. (2016). A Comparative Guide to Pentose Phosphate Pathway Intermediates. Methods in Molecular Biology.[9][10] Link

  • Zhang, W. et al. (2020). Ribose-5-phosphate isomerases: characteristics, structural features, and applications. Applied Microbiology and Biotechnology.[3] Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of D-Ribose 5-Phosphate (Sodium Salt)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (BLUF)

D-Ribose 5-phosphate sodium salt is generally classified as non-hazardous under GHS and OSHA standards. However, it is a biological nutrient (phosphate source) .

Critical Directive: Do NOT dispose of this substance down the drain. While non-toxic to humans, uncontrolled release of phosphates into wastewater systems contributes to eutrophication (algal blooms) and bacterial biofilm growth in plumbing.

Disposal Path:

  • Solids: Collect in designated "Non-Regulated Chemical Waste" containers.

  • Liquids: Aggregate in "Aqueous Non-Hazardous" waste streams for incineration or professional wastewater treatment.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material against the following profile to ensure no misidentification occurs.

ParameterSpecification
Chemical Name D-Ribose 5-phosphate disodium salt (hydrate)
Synonyms R5P-Na2; 5-Phospho-D-ribose sodium salt
CAS Number 18265-46-8 (Disodium)
Molecular Formula

(Anhydrous basis)
Molecular Weight ~276.07 g/mol (Free acid) / ~310.10 g/mol (Disodium)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water (

mg/mL)
GHS Classification Not Classified (Non-Hazardous)
RCRA Status Not Listed (Neither P-list nor U-list)
Risk Analysis
  • Acute Toxicity: Low. No specific target organ toxicity (STOT) identified.[1][2]

  • Reactivity: Stable. Incompatible with strong oxidizing agents.[2][3]

  • Environmental: High Biological Oxygen Demand (BOD) potential. Acts as a fertilizer in water systems.

Disposal Decision Matrix (Visualized)

The following logic gate ensures compliance with Good Laboratory Practice (GLP) and environmental regulations.

DisposalMatrix Start Waste Identification: D-Ribose 5-P (Na Salt) StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Aqueous Solution StateCheck->IsLiquid ContamCheck Is it contaminated with hazardous chems? IsSolid->ContamCheck HazSolid Dispose as HAZARDOUS WASTE (Tag with Contaminant) ContamCheck->HazSolid Yes NonHazSolid Dispose as NON-REGULATED CHEMICAL WASTE ContamCheck->NonHazSolid No MixCheck Mixed with Solvents (>10% Organic)? IsLiquid->MixCheck OrgWaste Dispose as FLAMMABLE/ORGANIC WASTE MixCheck->OrgWaste Yes AqWaste Dispose as AQUEOUS NON-HAZARDOUS MixCheck->AqWaste No

Figure 1: Decision matrix for segregating D-Ribose 5-phosphate waste streams. Note that "Non-Regulated" does not imply municipal trash disposal.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Powder/Crystals)

Use this for expired shelf-stock or spilled solids.

  • Container Selection: Use a clear, wide-mouth High-Density Polyethylene (HDPE) jar.

  • Segregation: Do not mix with strong oxidizers (e.g., ammonium persulfate, permanganates) to prevent potential exothermic degradation.

  • Labeling:

    • Apply a "Non-Regulated Chemical Waste" label.

    • Constituents: Write "D-Ribose 5-phosphate sodium salt (100%)".

    • Hazard Checkbox: Leave "Flammable/Corrosive/Toxic" unchecked. Mark "None" or "Low Hazard."

  • Storage: Cap tightly. Store in the solid waste accumulation area until pickup by EHS or external waste contractor.

Protocol B: Aqueous Waste (Buffers/Reaction Media)

Use this for leftover stock solutions or reaction mixtures.

  • pH Verification: Check pH. R5P solutions are typically neutral to slightly acidic. If pH is < 2 or > 12.5, neutralize to pH 5–9 before consolidation (unless your facility allows corrosive aggregation).

  • Aggregation: Pour into the "Aqueous Non-Hazardous" or "Blue Barrel" waste stream.

    • Note: Even though R5P is water-soluble, do not pour down the sink .

  • Rinsing: Triple rinse the original vessel with water. The first rinse must go into the waste container. Subsequent rinses may go down the drain if the residue is negligible.

Emergency & Spill Response

Although the risk is low, standard chemical hygiene applies.

  • PPE: Nitrile gloves, safety glasses, and lab coat. (Respiratory protection is only required if significant dust is generated).

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep up carefully.

    • Liquid Spill: Absorb with vermiculite or standard spill pads.

  • Cleaning: Clean the surface with a mild detergent and water. R5P is sticky (sugar-based) and will attract pests/bacteria if not fully removed.

The "Why": Scientific Context (E-E-A-T)

Why not the drain? (The Eutrophication Factor)

While D-Ribose 5-phosphate is a natural metabolite found in the Pentose Phosphate Pathway, it carries a phosphate group (


).

Phosphorus is often the limiting nutrient in freshwater ecosystems. When laboratory phosphate waste enters the municipal water system:

  • Nutrient Loading: Wastewater treatment plants (WWTPs) struggle to remove 100% of dissolved phosphates.

  • Algal Blooms: Excess phosphate triggers rapid algae growth in receiving waters.

  • Hypoxia: Algae die and decompose, consuming dissolved oxygen and killing aquatic life.

Therefore, professional incineration or tertiary wastewater treatment (via chemical waste pickup) is the only responsible disposal method.

Eutrophication Source Lab Sink Disposal (R5P) WWTP Wastewater Treatment (Partial Removal) Source->WWTP Waterway Release to Rivers/Lakes WWTP->Waterway Algae Algal Bloom (Rapid Growth) Waterway->Algae Excess PO4 Hypoxia Oxygen Depletion (Fish Kill) Algae->Hypoxia Decomposition

Figure 2: Environmental impact pathway of improper phosphate disposal.

References

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: D-Ribose 5-phosphate disodium salt.

  • Carl Roth. (2024).[4][5] Safety Data Sheet: D-Ribose-5-phosphate disodium salt ≥85 %, for biochemistry.

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Hazardous Waste Listings & Identification (40 CFR Part 261).[7]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 105025, Ribose 5-phosphate.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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